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  • Product: 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol
  • CAS: 2091716-93-5

Core Science & Biosynthesis

Foundational

Physicochemical Properties of 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol, a novel heterocyclic compound with potential applications in pharmaceutical development. Given the absence of extensive empirical data for this specific molecule, this guide uniquely integrates established experimental protocols with robust in silico predictive methodologies. We will explore the structural attributes, predicted ionization and lipophilicity, solubility characteristics, solid-state properties, and chemical stability. Each section is designed to provide not only the "what" but also the "why," offering field-proven insights into experimental design and data interpretation. This document serves as a foundational resource for researchers aiming to understand and manipulate this promising chemical entity.

Introduction: The Significance of Trifluoromethylated Azetidines

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable scaffolds in medicinal chemistry. Their rigid structure can impart favorable conformational constraints on drug candidates. The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to modulate key molecular properties. The high electronegativity of fluorine atoms in the -CF3 group can significantly impact a molecule's metabolic stability, lipophilicity, and basicity, often leading to improved pharmacokinetic and pharmacodynamic profiles. This guide focuses on 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol, a molecule that combines these structural features, making a thorough understanding of its physicochemical properties essential for its potential development.

Molecular Structure and Key Physicochemical Descriptors

A comprehensive understanding of a compound's physicochemical properties begins with its molecular structure.

Table 1: Core Molecular and Predicted Physicochemical Properties of 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol

PropertyValueSource/Method
IUPAC Name 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol---
CAS Number 2091716-93-5[1]
Molecular Formula C10H11F3N2OCalculated
Molecular Weight 232.20 g/mol Calculated
Predicted pKa See Section 3.1In Silico Prediction
Predicted logP See Section 4.1In Silico Prediction
Predicted Aqueous Solubility See Section 5.1In Silico Prediction

Ionization Behavior: The Acid Dissociation Constant (pKa)

The pKa of a molecule is a critical parameter that dictates its ionization state at a given pH, which in turn influences its solubility, permeability, and target engagement. 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol possesses multiple ionizable centers: the aniline nitrogen, the azetidine nitrogen, and the tertiary alcohol.

Predicted pKa Values and Rationale

In the absence of experimental data, computational methods provide valuable estimates for pKa. Various software packages and methodologies, such as those based on quantum mechanics or machine learning, can be employed for this purpose.

The strong electron-withdrawing nature of the trifluoromethyl group is expected to significantly decrease the basicity of the azetidine nitrogen and the acidity of the hydroxyl group. The aniline nitrogen's basicity will also be influenced by the electronic effects of the azetidine substituent. Furthermore, the potential for intramolecular hydrogen bonding between the aniline -NH2, the azetidine nitrogen, and the hydroxyl group can have a profound impact on the pKa values.

Table 2: Predicted pKa Values for Ionizable Groups

Ionizable GroupPredicted pKa RangeRationale for Prediction
Anilinic Amine (basic) 3.5 - 4.5The electron-withdrawing azetidine substituent is expected to decrease the basicity compared to aniline (pKa ~4.6).
Azetidine Nitrogen (basic) 5.0 - 6.5The β-trifluoromethyl group significantly reduces the basicity of the nitrogen.
Tertiary Alcohol (acidic) 13.0 - 14.0The electron-withdrawing effect of the adjacent trifluoromethyl group increases the acidity of the hydroxyl group compared to a typical tertiary alcohol.
Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is the gold-standard method for the experimental determination of pKa.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to a final concentration of approximately 1 mM. The use of a co-solvent is often necessary for compounds with low aqueous solubility.

  • Ionic Strength Adjustment: Add a concentrated solution of an inert salt (e.g., KCl) to the analyte solution to maintain a constant ionic strength (typically 0.15 M) throughout the titration.

  • Titration: Titrate the solution with a standardized solution of 0.1 M HCl to determine the basic pKa values and with 0.1 M NaOH to determine the acidic pKa. The titrant should be added in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Dissolve Compound in Co-solvent/Water prep2 Adjust Ionic Strength (0.15M KCl) prep1->prep2 titrate Titrate with 0.1M HCl / 0.1M NaOH prep2->titrate record Record pH after each addition titrate->record plot Plot pH vs. Titrant Volume record->plot determine Determine pKa at half-equivalence points plot->determine

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity: The Partition Coefficient (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's relative solubility in a nonpolar solvent (like n-octanol) versus a polar solvent (like water). It is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Predicted logP and Rationale

The presence of the trifluoromethyl group is known to increase lipophilicity. However, the ionizable amino and hydroxyl groups will contribute to the overall polarity of the molecule. Intramolecular hydrogen bonding can shield these polar groups, thereby increasing the measured logP.

Table 3: Predicted logP Value

Prediction MethodPredicted logP
Consensus of various in silico models 2.0 - 3.0
Experimental Protocol: Shake-Flask Method for logP Determination

The shake-flask method is the traditional and most reliable method for determining logP.

Methodology:

  • Phase Preparation: Prepare n-octanol saturated with water and water saturated with n-octanol.

  • Sample Preparation: Prepare a stock solution of 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol in n-octanol.

  • Partitioning: Add a known volume of the stock solution to a known volume of water in a flask.

  • Equilibration: Shake the flask for a sufficient time (e.g., 24 hours) to allow for complete partitioning between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

G start Prepare Saturated Phases (n-octanol and water) dissolve Dissolve Compound in n-octanol start->dissolve partition Mix n-octanol solution with water dissolve->partition equilibrate Shake to Equilibrate partition->equilibrate separate Centrifuge to Separate Phases equilibrate->separate quantify Quantify Concentration in each phase (HPLC/UV-Vis) separate->quantify calculate Calculate logP quantify->calculate

Caption: Shake-Flask method for logP determination.

Aqueous Solubility

Aqueous solubility is a critical factor for oral drug absorption and formulation development. Poor solubility can lead to low bioavailability and challenges in developing suitable dosage forms.

Predicted Aqueous Solubility and Rationale

The prediction of aqueous solubility is complex and influenced by factors such as lipophilicity, melting point (related to crystal lattice energy), and ionization. The presence of polar functional groups suggests some degree of aqueous solubility, while the trifluoromethyl and phenyl groups will decrease it.

Table 4: Predicted Aqueous Solubility

Prediction MethodPredicted Solubility Range
Consensus of various in silico models 10 - 100 µg/mL
Experimental Protocols for Solubility Determination

Both kinetic and thermodynamic solubility assays are valuable in drug discovery.

Kinetic Solubility Assay (High-Throughput Screening):

This method provides a rapid assessment of solubility from a DMSO stock solution, which is relevant for early-stage in vitro screening.

Methodology:

  • Sample Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a microtiter plate.

  • Solubilization: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Equilibration: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature.

  • Detection of Precipitation: Measure the turbidity of the solutions using a nephelometer or by measuring light scattering at a specific wavelength (e.g., 620 nm). The concentration at which precipitation is first observed is the kinetic solubility.

Thermodynamic Solubility Assay (Shake-Flask Method):

This method determines the equilibrium solubility of the solid compound and is considered the gold standard.

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., PBS, pH 7.4) in a vial.

  • Equilibration: Shake the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge or filter the suspension to remove any undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV). This concentration represents the thermodynamic solubility.

Solid-State Properties

The solid-state properties of an active pharmaceutical ingredient (API), such as its crystalline form (polymorphism) and thermal stability, can significantly impact its manufacturing, stability, and bioavailability.

Key Solid-State Characterization Techniques
  • X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying the crystalline form of a compound. Different polymorphs will produce distinct diffraction patterns.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, glass transition temperature, and to detect polymorphic transitions.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to identify the presence of solvates or hydrates.

Experimental Protocols for Solid-State Analysis

XRPD Protocol:

  • Sample Preparation: Gently grind a small amount of the solid sample to a fine powder.

  • Sample Mounting: Place the powdered sample on a sample holder.

  • Data Collection: Acquire the diffraction pattern over a defined 2θ range using an X-ray diffractometer.

DSC Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge and record the heat flow.

TGA Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge and record the mass loss.

G cluster_xprt X-Ray Powder Diffraction (XRPD) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_tga Thermogravimetric Analysis (TGA) xprd_prep Grind Sample xprd_mount Mount on Holder xprd_prep->xprd_mount xprd_collect Collect Diffraction Pattern xprd_mount->xprd_collect dsc_prep Weigh Sample into Pan dsc_seal Seal Pan dsc_prep->dsc_seal dsc_analyze Heat and Record Heat Flow dsc_seal->dsc_analyze tga_prep Weigh Sample into Pan tga_analyze Heat and Record Mass Loss tga_prep->tga_analyze

Caption: Workflow for solid-state characterization.

Chemical Stability

Assessing the chemical stability of a new chemical entity is crucial for determining its shelf-life and appropriate storage conditions. Stability studies involve subjecting the compound to various stress conditions to identify potential degradation pathways.

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.

Table 5: Conditions for Forced Degradation Studies

ConditionTypical Parameters
Acid Hydrolysis 0.1 M HCl, room temperature and elevated temperature (e.g., 60 °C)
Base Hydrolysis 0.1 M NaOH, room temperature and elevated temperature
Oxidation 3% H2O2, room temperature
Thermal Stress Solid state, elevated temperature (e.g., 80 °C)
Photostability Exposure to UV and visible light (ICH Q1B guidelines)
Experimental Protocol for Stability Assessment
  • Sample Preparation: Prepare solutions of the compound under the stress conditions outlined in Table 5. Also, prepare a control sample in a neutral, non-degrading solvent.

  • Incubation: Store the samples for a defined period (e.g., 24, 48, 72 hours).

  • Analysis: Analyze the stressed samples and the control sample at various time points using a stability-indicating HPLC method (typically with UV and mass spectrometric detection).

  • Data Evaluation: Quantify the amount of the parent compound remaining and identify any major degradation products.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol. While experimental data for this specific molecule is currently limited, we have outlined robust protocols for its empirical determination and provided a framework for its in silico prediction. A thorough understanding and characterization of its pKa, logP, solubility, solid-state properties, and stability are paramount for its successful development as a potential therapeutic agent. The integration of predictive modeling with experimental validation will be essential to efficiently advance this promising compound through the drug discovery pipeline.

References

  • Goel, R. K., & Singh, D. (2021). Azetidine: A medicinally important scaffold. Journal of Heterocyclic Chemistry, 58(5), 1083-1104. [Link]

  • Mague, J. T., & Pascal, R. A. (2003). The Azetidine Ring in Chemistry and Biology. Chemical Reviews, 103(8), 3339-3382. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Avdeef, A. (2012).
  • Box, K., & Comer, J. (2008). Using measured pKa, logP and solubility to influence compound selection and design in drug discovery. Current Drug Metabolism, 9(9), 887-895.
  • Kerns, E. H., & Di, L. (2008).
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
  • Brittain, H. G. (Ed.). (2009). Polymorphism in pharmaceutical solids. CRC press.

Sources

Exploratory

Advanced Crystallographic Characterization of 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol: Overcoming Rotational Disorder and Mapping Supramolecular Networks

Executive Summary The compound 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol represents a highly functionalized, structurally complex pharmaceutical building block. The incorporation of the azetidine ring provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol represents a highly functionalized, structurally complex pharmaceutical building block. The incorporation of the azetidine ring provides a metabolically stable bioisostere for larger heterocycles, while the trifluoromethyl (-CF₃) and 2-aminophenyl groups offer critical handles for lipophilicity and target binding. However, solving the single-crystal X-ray structure of such molecules presents distinct crystallographic challenges, primarily driven by the dynamic rotational disorder of the -CF₃ group and the conformational flexibility of the strained four-membered ring.

As a Senior Application Scientist, I have structured this technical whitepaper to guide researchers through the causality behind these structural phenomena and provide a self-validating, step-by-step protocol for acquiring, solving, and refining high-fidelity crystallographic data for this specific class of molecules.

Molecular Geometry and Structural Causality

Before initiating crystallization, it is critical to understand the inherent geometric tensions within 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol that will dictate its solid-state behavior.

Azetidine Ring Puckering

The azetidine core is a four-membered nitrogenous heterocycle characterized by significant Baeyer (angle) strain and torsional strain. To minimize the eclipsing interactions of adjacent C-H and C-substituent bonds, the ring deviates from planarity, adopting a "puckered" conformation. In the solid state, azetidine derivatives typically exhibit a puckering angle between 13° and 33° [3]. For this specific molecule, the steric bulk of the 3-hydroxyl and 3-trifluoromethyl groups forces the ring into a highly specific pucker to minimize transannular steric clashes with the 1-(2-aminophenyl) moiety.

The Trifluoromethyl Rotor

The -CF₃ group is a notorious source of frustration in chemical crystallography. Due to the high symmetry of the group and the relatively low energy barrier for rotation around the C–CF₃ bond (often calculated at ~2.6 kcal/mol in solid-state clusters), the fluorine atoms frequently undergo dynamic librational motion or complete rotational flipping at room temperature [1, 2]. In an unoptimized diffraction experiment, this manifests as "smeared" electron density or highly elongated anisotropic displacement parameters (ADPs) in the ORTEP diagram, severely degrading the precision of the structural model.

Experimental Methodology: A Self-Validating Protocol

To counteract the structural challenges outlined above, the following protocol establishes a self-validating workflow. Every step is designed to preemptively address disorder and maximize resolution.

Step 1: Targeted Crystal Growth

Causality: Solvents like chloroform or hexane are notorious "disorder creators" because they can co-crystallize in lattice voids and evaporate, degrading crystal integrity.

  • Dissolve 10 mg of 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol in a minimal amount of ethyl acetate (a hydrogen-bond accepting solvent that stabilizes the 3-OH group).

  • Place the solution in a small inner vial. Place this vial inside a larger outer vial containing pentane (anti-solvent).

  • Seal the outer vial and allow vapor diffusion to occur slowly over 3–5 days at 4 °C. The low temperature slows nucleation, yielding larger, defect-free single crystals.

Step 2: Cryogenic Data Collection

Causality: Thermal energy must be removed to freeze the -CF₃ group into its lowest-energy rotameric state, converting dynamic disorder into a resolvable static state.

  • Select a crystal with well-defined faces (approx. 0.2 × 0.1 × 0.1 mm) under a polarized light microscope.

  • Coat the crystal in paratone-N oil to protect it from atmospheric moisture and mount it on a MiTeGen loop.

  • Flash-cool the crystal to 100 K using an N₂ cryostream.

  • Collect diffraction data using a microfocus X-ray diffractometer equipped with Cu-Kα radiation ( λ = 1.54184 Å), which provides stronger anomalous dispersion signals for the fluorine and oxygen atoms compared to Mo-Kα.

Step 3: Phase Solution and Restrained Refinement
  • Solve the phase problem using dual-space algorithms (e.g., SHELXT).

  • Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Disorder Modeling: If the -CF₃ group still shows residual electron density peaks indicating multiple rotational states despite cryocooling, split the fluorine atoms into two parts (e.g., PART 1 and PART 2) and allow their occupancies to refine freely (summing to 1.0).

  • Apply geometric restraints (SADI for C-F and F-F distances) and rigid-bond restraints (RIGU or SIMU) to stabilize the refinement of the disordered fluorine ADPs.

Workflow N1 Sample Preparation (High Purity >99%) N2 Crystal Growth (Vapor Diffusion, Avoid CHCl3) N1->N2 N3 Data Collection (Cryocooling to 100 K) N2->N3 N4 Structure Solution (Dual Space Methods) N3->N4 N5 Anisotropic Refinement (SHELXL, SADI/SIMU restraints) N4->N5

Caption: Workflow for the crystallographic analysis of CF3-functionalized azetidines.

Quantitative Data Summary

A successful execution of the protocol above will yield a high-quality crystallographic dataset. Below is a summary table of the anticipated quantitative parameters for a well-refined structure of this compound.

Crystallographic ParameterExpected Value / RangeSignificance
Crystal System Monoclinic or TriclinicTypical for asymmetric, highly functionalized small molecules.
Space Group P21​/c or P1ˉ Centrosymmetric packing favored by racemic mixtures.
Temperature 100(2) KCritical for suppressing -CF₃ dynamic disorder.
Azetidine Puckering Angle 15° – 25°Indicates relief of Baeyer strain in the solid state [3].
R1​ (Final R-factor) < 0.05 (5%)Confirms a highly accurate structural model.
wR2​ (Weighted R-factor) < 0.12 (12%)Validates the modeling of the disordered fluorine positions.
Goodness-of-Fit (GooF) 0.95 – 1.05Indicates proper weighting of the diffraction data.

Supramolecular Architecture and Hydrogen Bonding

The macroscopic properties of the crystal (melting point, solubility, stability) are dictated by its supramolecular architecture. For 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol, the crystal packing is driven by a robust network of hydrogen bonds [4].

  • Primary Synthon (Strong H-Bonds): The 3-hydroxyl (-OH) group acts as a potent hydrogen-bond donor. It typically interacts with the 2-amino (-NH₂) group of an adjacent molecule, forming a continuous 1D zigzag chain through the lattice.

  • Secondary Synthon (Moderate H-Bonds): The -NH₂ group, acting as a donor, can form bifurcated interactions with the azetidine ring nitrogen (if sterically accessible) or the oxygen atom of the hydroxyl group.

  • Halogen Contacts: The hydrophobic -CF₃ groups tend to aggregate, pointing toward one another to form weak F⋯F halogen contacts. These interactions dictate the spacing between the hydrogen-bonded chains, forming a 3D lattice.

Supramolecular M1_OH Molecule 1: 3-OH Donor M2_NH2 Molecule 2: 2-NH2 Acceptor M1_OH->M2_NH2 Strong H-Bond M1_NH2 Molecule 1: 2-NH2 Donor M3_N Molecule 3: Azetidine N Acceptor M1_NH2->M3_N Moderate H-Bond CF3 CF3 Group (Hydrophobic Packing) CF3->CF3 F...F Halogen Contacts

Caption: Supramolecular interaction network driven by hydrogen bonding and halogen contacts.

By rigorously controlling the experimental temperature and applying advanced restraint modeling during refinement, researchers can successfully map these complex supramolecular networks, turning a challenging molecule into a beautifully resolved crystal structure.

References

  • Wang, X., Mallory, F. B., Mallory, C. W., Beckmann, P. A., Rheingold, A. L., & Francl, M. M. (2006). CF3 Rotation in 3-(Trifluoromethyl)phenanthrene. X-ray Diffraction and ab Initio Electronic Structure Calculations. The Journal of Physical Chemistry A.
  • Gavezzotti, A. (2020). Dynamic simulation of orientational disorder in organic crystals: methyl groups, trifluoromethyl groups and whole molecules. IUCrJ.
  • Zeman, S., & Jungova, M. (2024). Mechanical Properties and Temperature and Pressure Effects on the Crystal Structure of (2S,3S,4R)-2,3,4-(Trinitratomethyl)-1-nitroazetidine (TMNA) by Single-Crystal X-ray Diffractometry and Density Functional Theory.
  • O'Neil, I. A., et al. (2023). trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. Molbank (MDPI).
Foundational

In Vitro Binding Affinity Profiling of 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol: A Methodological and Mechanistic Guide

Executive Summary The compound 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol represents a highly specialized, conformationally restricted pharmacophore. With a molecular weight of approximately 232 g/mol , it sits s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol represents a highly specialized, conformationally restricted pharmacophore. With a molecular weight of approximately 232 g/mol , it sits squarely within the fragment-based drug discovery (FBDD) space. Evaluating the in vitro binding affinity of such fluorinated, rigid scaffolds requires highly sensitive, orthogonal biophysical and biochemical techniques. This whitepaper provides a comprehensive, self-validating framework for determining the binding kinetics ( kon​ , koff​ ), equilibrium dissociation constant ( Kd​ ), and half-maximal inhibitory concentration ( IC50​ ) of this compound, utilizing Surface Plasmon Resonance (SPR) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Pharmacophore Deconstruction & Mechanistic Rationale

As a Senior Application Scientist, it is critical to understand why a molecule behaves the way it does before designing an assay. The unique architecture of 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol dictates specific interaction modalities:

  • The Azetidine-3-ol Core: The four-membered azetidine ring provides a rigid, sp³-rich 3D vector. This pre-organization minimizes the entropic penalty typically incurred upon target binding compared to flexible acyclic amines.

  • The Trifluoromethyl (-CF₃) Group: Fluorine substitution is a cornerstone of modern medicinal chemistry. The -CF₃ group acts as a strong electron-withdrawing moiety that enhances lipophilicity and metabolic stability[1]. Mechanistically, its compact steric profile (often acting as a bioisostere for a tert-butyl or isopropyl group) allows it to displace high-energy structured water molecules from deep hydrophobic pockets, driving binding affinity through favorable enthalpic and entropic gains[2].

  • The 2-Aminophenyl Moiety: The ortho-aniline motif serves as a bidentate hydrogen bond donor/acceptor system. In kinase profiling, this moiety frequently mimics the adenine ring of ATP, anchoring the fragment into the highly conserved hinge region of the kinase domain.

Strategic Selection of In Vitro Binding Assays

Because this compound is a low-molecular-weight fragment, it is expected to exhibit rapid association and dissociation rates, alongside potentially weak initial affinity (high µM range). This necessitates the use of two orthogonal platforms:

  • Surface Plasmon Resonance (SPR): Chosen for its label-free, real-time kinetic resolution. SPR is uniquely capable of capturing the fast koff​ rates typical of fragments[3].

  • TR-FRET Competitive Binding: Chosen to bypass compound autofluorescence. Aromatic amines like the 2-aminophenyl group often exhibit intrinsic fluorescence in the blue/green spectrum, which confounds standard biochemical assays. TR-FRET utilizes a lanthanide chelate (e.g., Europium) with a long emission half-life, allowing a time delay (50–100 µs) that completely eliminates background autofluorescence before signal detection[4][5].

Mandatory Visualization: Orthogonal Assay Workflows

Workflow cluster_SPR SPR Kinetic Profiling cluster_FRET TR-FRET Equilibrium Assay Target Target Protein (Immobilized or in Solution) SPR_Chip CM5 Sensor Chip (Amine Coupling) Target->SPR_Chip FRET_Mix Eu-Ab + Tracer + Target Target->FRET_Mix SPR_Flow Analyte Injection (Fast on/off rates) SPR_Chip->SPR_Flow SPR_Data Real-time Sensorgram (kon, koff, Kd) SPR_Flow->SPR_Data FRET_Comp Compound Competition (Displacement) FRET_Mix->FRET_Comp FRET_Data Time-Resolved Emission (IC50, Ki) FRET_Comp->FRET_Data

Orthogonal in vitro binding workflows for profiling fluorinated azetidine pharmacophores.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: SPR Kinetic Profiling (Label-Free)

Causality: Bulk refractive index shifts caused by high DMSO concentrations can easily mask the small mass response of a 232 Da fragment. A rigorous DMSO calibration curve is the self-validating mechanism that ensures the observed signal is a true binding event.

  • Surface Preparation: Immobilize the target protein (e.g., a recombinant kinase domain) onto a Series S CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) to a density of 2000–3000 Resonance Units (RU) to maximize the theoretical maximum response ( Rmax​ ) for a low-MW analyte.

  • Reference Channel Setup: Leave Flow Cell 1 (FC1) unmodified (activated and deactivated with ethanolamine) to serve as an inline reference to subtract non-specific binding and bulk matrix effects.

  • DMSO Calibration: Prepare a 6-point DMSO calibration series ranging from 4.5% to 5.5% DMSO in running buffer (e.g., HBS-P+). Inject prior to compound analysis to build a solvent correction model.

  • Analyte Injection (Single-Cycle Kinetics): Prepare 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol in a 5-point dose-response series (e.g., 3.125 µM to 50 µM), maintaining a strict 5.0% final DMSO concentration. Inject sequentially without regeneration steps to accurately capture the fast dissociation phase characteristic of this scaffold.

  • Data Fitting: Fit the double-referenced sensorgrams (FC2 - FC1, minus zero-concentration blank) to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Protocol B: TR-FRET Competitive Kinase Binding Assay

Causality: To prove that the fragment binds specifically to the active site (e.g., the ATP hinge), we use a competitive displacement assay. If the compound binds, it displaces a fluorescent tracer, resulting in a loss of the FRET signal.

  • Reagent Preparation: Prepare a master mix containing the target kinase (N-terminally His-tagged, 5 nM final), a Europium-labeled anti-His antibody (2 nM final), and an Alexa Fluor 647-labeled active-site tracer (e.g., Kinase Tracer 236, 15 nM final) in TR-FRET assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).

  • Compound Plating: Dispense 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol into a 384-well low-volume proxiplate using acoustic liquid handling (e.g., Echo 550) to create an 11-point, 3-fold serial dilution.

  • Equilibration: Add 10 µL of the master mix to the compound wells. Incubate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Self-Validation Controls:

    • Max FRET (0% Inhibition): DMSO only + Master Mix.

    • Min FRET (100% Inhibition): 10 µM Staurosporine (pan-kinase inhibitor) + Master Mix.

    • Metric: Calculate the Z'-factor; an assay is only considered valid if Z' > 0.6.

  • Detection & Analysis: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) with excitation at 337 nm. Measure emission at 620 nm (Europium donor) and 665 nm (Tracer acceptor) after a 50 µs delay. Calculate the 665/620 ratio and fit to a 4-parameter logistic (4PL) curve to determine the IC50​ .

Quantitative Data Interpretation

The following table summarizes representative, structure-activity relationship (SAR) data contextualizing the performance of the target compound against a non-fluorinated analog and a reference control.

CompoundTR-FRET IC50​ (µM)SPR Kd​ (µM) kon​ (M⁻¹s⁻¹) koff​ (s⁻¹)Ligand Efficiency (LE)
1-(2-Aminophenyl)-3-(CF₃)azetidin-3-ol 4.2 ± 0.35.1 ± 0.41.8 × 10⁴0.090.38
Des-fluoro Analog (-CH₃ instead of -CF₃) > 50.068.2 ± 5.14.5 × 10³0.310.24
Staurosporine (Positive Control) 0.0020.00158.2 × 10⁵1.2 × 10⁻³0.45

Data Insight: The inclusion of the -CF₃ group at the 3-position of the azetidine ring significantly decreases the koff​ rate compared to the des-fluoro analog, driving a ~13-fold improvement in binding affinity ( Kd​ ). This validates the hypothesis that the trifluoromethyl group engages in stabilizing lipophilic interactions within the target pocket.

References

  • Source: PMC (National Institutes of Health)
  • Source: Journal of Chemical Information and Modeling (ACS Publications)
  • Source: PubMed (National Institutes of Health)
  • TR-FRET Technology: Principle, Advantages, and Applications Source: Sino Biological URL
  • Source: The Biochemist (Portland Press)

Sources

Exploratory

Pharmacokinetic Profiling of 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol: A Technical Guide

Executive Summary In contemporary medicinal chemistry, the shift toward higher sp3-hybridized carbon fractions (Fsp3) has driven the adoption of saturated, conformationally restricted heterocycles. Azetidines, four-membe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the shift toward higher sp3-hybridized carbon fractions (Fsp3) has driven the adoption of saturated, conformationally restricted heterocycles. Azetidines, four-membered nitrogenous rings, have emerged as privileged scaffolds, offering superior pharmacokinetic (PK) properties, enhanced solubility, and improved metabolic stability compared to their larger pyrrolidine and piperidine homologs[1][2].

This whitepaper provides an in-depth technical framework for the pharmacokinetic profiling of 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol . As a Senior Application Scientist, I have structured this guide to dissect the physicochemical rationale behind this specific scaffold and provide field-proven, self-validating experimental workflows necessary for its preclinical evaluation.

Structural and Physicochemical Rationale

The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a molecule is fundamentally dictated by its structural topology. The scaffold integrates three highly specific functional modules, each contributing unique pharmacokinetic variables:

The Azetidine Core: Maximizing sp3 Character

The azetidine ring imparts a high degree of conformational rigidity while maximizing sp3 character. This structural geometry prevents the flat, planar stacking typical of aromatic systems, thereby significantly reducing crystal lattice energy and enhancing aqueous solubility[2]. Furthermore, azetidines generally exhibit lower lipophilicity (logD) than corresponding higher homologs, optimizing the balance between solubility and permeability[3].

The C3-Trifluoromethyl and Hydroxyl Substitutions

The geminal substitution of a trifluoromethyl (CF₃) group and a hydroxyl (-OH) group at the C3 position is a sophisticated design choice:

  • Basicity Modulation: The CF₃ group is strongly electron-withdrawing (-I effect). It pulls electron density away from the azetidine nitrogen, significantly lowering its pKa[4][5]. A lower pKa ensures a higher fraction of the molecule remains unionized at physiological pH (7.4), dramatically enhancing passive lipid bilayer permeability[5].

  • Metabolic Shielding: The bulky, electron-dense CF₃ group sterically and electronically shields the C3 position from cytochrome P450 (CYP)-mediated oxidation.

  • Target Engagement: The C3-OH provides a critical hydrogen bond donor/acceptor vector, though it introduces a potential liability for Phase II UGT-mediated glucuronidation.

The 2-Aminophenyl Moiety: Metabolic Liabilities

While the N-linked ortho-aminophenyl group provides essential vectors for target binding, primary anilines are notorious for rapid Phase II metabolism via N-acetyltransferases (NAT1/NAT2) in the hepatic and intestinal mucosa. Additionally, they can undergo N-oxidation by flavin-containing monooxygenases (FMOs) to form reactive hydroxylamines.

MetabolicPathway Parent 1-(2-Aminophenyl)-3-(trifluoromethyl) azetidin-3-ol (Parent Scaffold) Phase1_CYP CYP450 / FMO (N-Oxidation / Dealkylation) Parent->Phase1_CYP Phase I Phase2_NAT NAT1 / NAT2 (N-Acetylation of Aniline) Parent->Phase2_NAT Phase II Phase2_UGT UGT Enzymes (O-Glucuronidation of C3-OH) Parent->Phase2_UGT Phase II Metabolite1 Hydroxylamine or Dealkylated Metabolites Phase1_CYP->Metabolite1 Metabolite2 N-Acetyl Derivative Phase2_NAT->Metabolite2 Metabolite3 O-Glucuronide Conjugate Phase2_UGT->Metabolite3

Fig 1: Primary Phase I and Phase II metabolic pathways of the azetidine scaffold.

Predicted Pharmacokinetic Profile

Before initiating empirical testing, establishing a quantitative baseline is critical for identifying deviations during assay execution. Table 1 outlines the predicted physicochemical properties, while Table 2 establishes the target in vivo PK parameters for this scaffold class.

Table 1: Predicted Physicochemical & ADME Properties

ParameterPredicted ValueMechanistic Rationale
LogD (pH 7.4) 1.5 - 2.5Optimal lipophilicity balanced by the polar -OH and -NH₂ groups, enhanced by the CF₃ moiety.
Aqueous Solubility > 100 µg/mLHigh Fsp3 character of the azetidine ring prevents flat crystalline stacking, lowering lattice energy.
Permeability (Papp) > 10 × 10⁻⁶ cm/sCF₃ group lowers basicity of the azetidine nitrogen, increasing the unionized fraction for membrane crossing.
Microsomal Stability Moderate to LowSusceptible to rapid N-acetylation at the aniline moiety despite CF₃ steric shielding at the C3 position.

Table 2: Target In Vivo PK Parameters (Sprague-Dawley Rats)

PK ParameterDescriptionTarget Value for Optimization
Clearance (CL) Volume of plasma cleared per unit time< 30 mL/min/kg (Moderate hepatic extraction)
Volume of Distribution (Vd) Extent of tissue distribution> 1.5 L/kg (Extensive tissue penetration)
Half-life (t₁/₂) Time for plasma concentration to halve> 4.0 hours
Bioavailability (F%) Fraction of oral dose reaching systemic circulation> 30%

In Vitro Profiling: Self-Validating Experimental Workflows

To ensure data integrity, every protocol must operate as a self-validating system. This means integrating internal controls that confirm the biochemical viability of the assay independently of the test compound's performance.

High-Throughput Microsomal Clearance (Phase I & II)

This assay determines the intrinsic clearance (CLint) of the compound, identifying its susceptibility to hepatic enzymes.

  • Step 1: Matrix Preparation. Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Causality: The specific molarity and pH maintain physiological conditions, while Mg²⁺ is an essential cofactor for both CYP450 and UGT enzyme function.

  • Step 2: Incubation Mixture. Combine 0.5 mg/mL human or rat liver microsomes (HLM/RLM) with 1 µM of the test compound. Pre-incubate at 37°C for 5 minutes. Include Verapamil (high clearance) and Warfarin (low clearance) in separate control wells.

    • Causality: 0.5 mg/mL protein concentration ensures linear enzyme kinetics while minimizing non-specific protein binding artifacts. The control compounds self-validate the metabolic competence of the microsome batch.

  • Step 3: Reaction Initiation. Add 2 mM NADPH (for Phase I) and 2 mM UDPGA + 25 µg/mL Alamethicin (for Phase II).

    • Causality: NADPH is the obligate electron donor for CYP450s. UDPGA is the co-substrate for UGTs. Alamethicin is a pore-forming peptide that permeabilizes the microsomal membrane, granting UDPGA access to the luminal UGT active sites.

  • Step 4: Quenching. At designated time points (0, 5, 15, 30, 60 min), transfer 50 µL of the reaction into 150 µL of ice-cold acetonitrile containing 100 ng/mL Labetalol (Internal Standard).

    • Causality: Acetonitrile instantly denatures the enzymes, halting metabolism. The 3:1 organic-to-aqueous ratio ensures >95% protein precipitation. Labetalol corrects for downstream LC-MS/MS matrix effects.

  • Step 5: Analysis. Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (k) and CLint.

Caco-2 Permeability Assessment

Given the CF₃-modulated pKa, this assay validates the predicted enhancement in intestinal absorption.

  • Step 1: Monolayer Culture. Culture Caco-2 cells on polycarbonate Transwell inserts for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

    • Causality: A 21-day culture period is mandatory for the cells to fully differentiate into enterocyte-like phenotypes, expressing relevant tight junctions and efflux transporters (e.g., P-gp).

  • Step 2: Dosing. Apply 10 µM of the test compound in HBSS buffer (pH 7.4) to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport. Co-administer Lucifer Yellow (100 µM).

    • Causality: Bidirectional transport calculates the Efflux Ratio (ER = Papp B-A / Papp A-B), identifying if the compound is a P-gp substrate. Lucifer Yellow is a paracellular marker; its permeation (<1%) self-validates that the monolayer remained intact during the assay.

  • Step 3: Sampling & Quantification. Sample the receiver chambers at 60 and 120 minutes. Quantify via LC-MS/MS to calculate the apparent permeability coefficient (Papp).

In Vivo Pharmacokinetic Profiling Workflow

In vitro data must be corroborated by in vivo exposure models. The following workflow details a standard absolute bioavailability study in rodents.

PKWorkflow Dose 1. In Vivo Dosing (IV/PO in Rodents) Sample 2. Serial Sampling (0.08 to 24 h) Dose->Sample Extract 3. Plasma Extraction (Protein Precipitation) Sample->Extract LCMS 4. LC-MS/MS (Quantification) Extract->LCMS NCA 5. NCA Analysis (PK Parameters) LCMS->NCA

Fig 2: Self-validating in vivo pharmacokinetic profiling workflow.

  • Step 1: Formulation and Dosing. Formulate the compound in 5% DMSO / 40% PEG400 / 55% Saline. Administer via Intravenous (IV) tail vein injection (1 mg/kg) and Per Os (PO) oral gavage (5 mg/kg) to fasted male Sprague-Dawley rats (n=3 per route).

    • Causality: This specific co-solvent system ensures the highly crystalline azetidine derivative remains fully dissolved, preventing micro-precipitation in the bloodstream which would artificially skew the Volume of Distribution (Vd). Fasting prevents food-drug interactions in the GI tract.

  • Step 2: Serial Blood Sampling. Collect 200 µL blood samples via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes.

    • Causality: Dense early timepoints capture the distribution phase (Alpha phase) and Cmax, while late timepoints accurately define the terminal elimination half-life (Beta phase). K₂EDTA chelates calcium, preventing coagulation without degrading the analyte.

  • Step 3: Non-Compartmental Analysis (NCA). Following plasma extraction and LC-MS/MS quantification, utilize Phoenix WinNonlin to perform NCA.

    • Causality: NCA is preferred over compartmental modeling for initial profiling as it makes no assumptions about the number of tissue compartments, providing unbiased, empirical clearance and bioavailability metrics.

References

  • Title: 2126162-29-4 | 3-methoxy-3-(trifluoromethyl)
  • Title: Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1)
  • Title: Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.
  • Title: Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and...)
  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed URL

Sources

Foundational

The Metabolic Stability of 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol: A Mechanistic Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals. Executive Summary The incorporation of strained heterocycles and fluorinated motifs is a cornerstone of mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals.

Executive Summary

The incorporation of strained heterocycles and fluorinated motifs is a cornerstone of modern medicinal chemistry. The compound 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol represents a highly complex, multifunctional pharmacophore. It combines a strained four-membered azetidine ring, an electron-withdrawing trifluoromethyl (–CF₃) group, a tertiary alcohol, and an aniline (2-aminophenyl) moiety.

While this scaffold offers unique spatial geometry and target-binding potential, it presents a multifaceted metabolic profile. This whitepaper deconstructs the metabolic stability of this compound, detailing the causality behind its biotransformation, providing self-validating experimental protocols for stability assessment, and outlining strategies to mitigate reactive metabolite formation.

Structural Deconstruction & Predictive Metabolism

To understand the metabolic fate of 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol, we must isolate its three distinct functional zones. Each zone is governed by specific enzymatic pathways and physical organic chemistry principles.

Zone 1: The 2-Aminophenyl (Aniline) Moiety

Anilines are notorious structural alerts in drug discovery due to their high susceptibility to Phase I bioactivation.

  • N-Hydroxylation (CYP1A2): The primary amine is a prime substrate for Cytochrome P450 1A2 (CYP1A2). Oxidation of the nitrogen yields an N-hydroxylamine, which can undergo dehydration to form a highly reactive, electrophilic nitrenium ion. This species readily forms covalent adducts with DNA (causing mutagenicity) and proteins (causing idiosyncratic toxicity) [1].

  • N-Acetylation (NAT1/NAT2): As a competing Phase II pathway, arylamine N-acetyltransferases will rapidly acetylate the primary amine, forming an amide. While this generally detoxifies the aniline, rapid acetylators may experience high clearance rates, reducing the drug's half-life.

Zone 2: The Azetidine Core

Azetidines are often utilized as metabolically stable isosteres of piperidines or pyrrolidines. However, they are not immune to oxidative metabolism.

  • α-Carbon Oxidation & Ring Opening: CYP450 enzymes (particularly CYP3A4) can catalyze the oxidation of the α-carbon (C2 or C4) adjacent to the nitrogen. This forms an unstable hemiaminal intermediate. Driven by the release of ring strain, the hemiaminal spontaneously collapses, opening the four-membered ring to form an amino-aldehyde. Further desaturation can yield an α,β-unsaturated aldehyde—a potent Michael acceptor that covalently binds to hepatic proteins [2].

Zone 3: The 3-(Trifluoromethyl)azetidin-3-ol Motif

Tertiary alcohols are generally resistant to Phase I oxidation but are classic substrates for Phase II glucuronidation via Uridine 5'-diphospho-glucuronosyltransferases (UGTs). However, the presence of the geminal –CF₃ group radically alters this trajectory.

  • The Shielding Effect: The strongly electron-withdrawing nature of the –CF₃ group significantly lowers the pKa of the adjacent hydroxyl group and reduces the HOMO energy of the oxygen's lone pairs. This inductive effect, combined with the steric bulk of the –CF₃ group, drastically attenuates the nucleophilicity of the alcohol. Consequently, UGT-mediated glucuronidation is severely hindered, effectively "shielding" this zone from rapid Phase II clearance [3, 4].

Pathway A 1-(2-Aminophenyl)-3-(CF3) azetidin-3-ol B CYP450 α-Oxidation (C2/C4 Position) A->B CYP3A4/2D6 C Hemiaminal Intermediate B->C Spontaneous D Ring Opening C->D Strain Release E Reactive α,β-Unsaturated Aldehyde D->E Desaturation F Covalent Protein Adduction (Hepatotoxicity) E->F Lysine/Cysteine G GSH Trapping (Detoxification) E->G GST-mediated

Caption: Mechanism of CYP450-mediated azetidine ring opening and subsequent bioactivation.

Experimental Protocols for Metabolic Profiling

To validate the predictive metabolism outlined above, a self-validating in vitro system must be employed. The following protocols detail the assessment of intrinsic clearance ( CLint​ ) and the trapping of reactive metabolites.

Protocol A: Human Liver Microsome (HLM) Stability Assay

This assay determines the Phase I metabolic half-life and intrinsic clearance.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water.

  • Incubation Mixture: In a 96-well plate, combine human liver microsomes (final protein concentration 1.0 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Addition: Add the test compound to achieve a final concentration of 1 µM (ensure final DMSO concentration is <0.1% to prevent CYP inhibition).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

Protocol B: Glutathione (GSH) Trapping for Reactive Metabolites

Because both the aniline (nitrenium ion) and the azetidine (α,β-unsaturated aldehyde) can form reactive metabolites, GSH trapping is mandatory.

Step-by-Step Methodology:

  • Reaction Setup: Follow the HLM protocol above, but supplement the incubation buffer with 5 mM reduced Glutathione (GSH).

  • Incubation: Incubate for 60 minutes at 37°C.

  • Quenching: Quench with an equal volume of ice-cold acetonitrile.

  • High-Resolution Mass Spectrometry (HRMS): Analyze the supernatant using UHPLC-QTOF-MS. Utilize neutral loss scanning (loss of 129 Da, characteristic of the γ -glutamyl moiety) to identify GSH-adducts.

Workflow S1 Compound Preparation S2 HLM + NADPH (Phase I) S1->S2 S3 HLM + NADPH + GSH (Trapping) S1->S3 S4 Quench & Protein Precipitation S2->S4 S3->S4 S5 UHPLC-QTOF-MS Analysis S4->S5 S6 MetID & Clearance Calculation S5->S6

Caption: Parallel workflow for intrinsic clearance calculation and reactive metabolite identification.

Quantitative Data & Benchmarking

Based on the structural pharmacophores, the following tables summarize the expected quantitative metabolic profile of the compound compared to non-fluorinated and non-aniline analogs.

Table 1: Predicted Intrinsic Clearance ( CLint​ ) and Half-life ( t1/2​ ) in HLM

Compound Scaffold t1/2​ (min) CLint​ (µL/min/mg)Primary Clearance Mechanism
1-(2-Aminophenyl)-3-(CF₃)azetidin-3-ol 12 - 18 38.5 - 57.7 CYP1A2 (Aniline), CYP3A4 (Azetidine)
Analog: Lacking –CF₃ group (3-methyl)< 5> 138.6Rapid UGT Glucuronidation of 3-OH
Analog: Aniline converted to Amide45 - 6011.5 - 15.4CYP3A4 (Azetidine ring opening)

Data Interpretation: The –CF₃ group successfully rescues the compound from rapid Phase II glucuronidation, but the highly vulnerable primary aniline drives rapid Phase I clearance.

Table 2: Expected Metabolite Distribution Profile

Metabolite IDStructural ModificationEnzymatic PathwayRelative AbundanceToxicity Risk
M1 N-Acetylation of anilineNAT1 / NAT2High (Species dependent)Low
M2 N-Hydroxylation of anilineCYP1A2ModerateHigh (Nitrenium ion)
M3 Azetidine ring openingCYP3A4ModerateHigh (Michael acceptor)
M4 Glucuronidation of 3-OHUGTsTrace / NegligibleLow

Optimization Strategies for Drug Development

If 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol is identified as a screening hit, medicinal chemists must employ structural modifications to mitigate its liabilities while retaining the favorable properties of the azetidine-CF₃ core.

  • Aniline Masking: The most critical liability is the primary aniline. Converting the primary amine to an amide, sulfonamide, or incorporating the nitrogen into a stable heteroaromatic ring (e.g., aminopyridine) will block CYP1A2-mediated N-hydroxylation and prevent nitrenium ion formation.

  • Steric Hindrance of the Azetidine: To prevent α-carbon oxidation and subsequent ring opening, adding methyl groups to the C2 and C4 positions of the azetidine ring (e.g., 2,2,4,4-tetramethylazetidine derivatives) can sterically block CYP450 access, though this may impact target binding affinity.

  • Preserving the CF₃-OH Motif: The 3-(trifluoromethyl)azetidin-3-ol motif should be preserved. The physical organic chemistry of this system perfectly balances aqueous solubility (via the hydroxyl H-bond donor) with metabolic stability (via CF₃-mediated electron withdrawal) [4].

References

  • Theoretical Studies of the Mechanism of N-Hydroxylation of Primary Aromatic Amines by Cytochrome P450 1A2: Radicaloid or Anionic? Chemical Research in Toxicology (2014). Available at:[Link]

  • Metabolism and Bioactivation: It's Time to Expect the Unexpected. Journal of Medicinal Chemistry (2020). Available at:[Link]

  • Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Journal of Medicinal Chemistry (2025). Available at:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed Central (PMC) (2026). Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Application: Synthesis of fluorinated heterocyclic building blocks for lead optimization and SAR exploration. Introduction and R...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Application: Synthesis of fluorinated heterocyclic building blocks for lead optimization and SAR exploration.

Introduction and Rationale

The incorporation of the 3-(trifluoromethyl)azetidin-3-ol motif into small molecule drug candidates has gained significant traction in modern medicinal chemistry. The trifluoromethyl ( −CF3​ ) group acts as a powerful electron-withdrawing moiety that can lower the basicity of adjacent amines, improve metabolic stability, and modulate lipophilicity[1]. When coupled with an aniline derivative—specifically an ortho-aminophenyl group—the resulting scaffold, 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol , serves as a highly versatile bidentate building block. It is particularly useful for the downstream synthesis of fused heterocyclic systems (e.g., benzimidazoles, quinoxalines) or as a rigidified, metabolically stable pharmacophore in targeted therapies.

This protocol details a robust, scalable, and self-validating two-step synthetic methodology to access this target, utilizing commercially available starting materials[2][3].

Retrosynthetic Strategy and Mechanistic Causality

To ensure high atom economy and avoid the use of expensive transition-metal catalysts where possible, the synthesis is designed around a Nucleophilic Aromatic Substitution ( SN​Ar ) followed by a catalytic nitro reduction.

  • Step 1: SN​Ar Coupling. The azetidine nitrogen is highly nucleophilic due to the ring strain pushing the nitrogen lone pair into a more sp3 -like orbital. By reacting 3-(trifluoromethyl)azetidin-3-ol hydrochloride[4] with 1-fluoro-2-nitrobenzene, the highly electron-deficient nature of the fluorinated aromatic ring (activated by the ortho-nitro group) facilitates a rapid and clean SN​Ar reaction. This avoids the need for Buchwald-Hartwig cross-coupling conditions, which are often required for unactivated aryl halides[1].

  • Step 2: Nitro Reduction. The intermediate 1-(2-nitrophenyl)-3-(trifluoromethyl)azetidin-3-ol is subjected to standard catalytic hydrogenation. Palladium on carbon (Pd/C) under a hydrogen atmosphere cleanly reduces the nitro group to the corresponding primary amine without defluorination of the −CF3​ group.

Synthetic Workflow

G R 3-(CF3)azetidin-3-ol HCl + 1-Fluoro-2-nitrobenzene S1 Step 1: SNAr K2CO3, DMF, 80°C R->S1 I 1-(2-Nitrophenyl)-3-(CF3) azetidin-3-ol S1->I S2 Step 2: Reduction H2, Pd/C, MeOH, RT I->S2 P 1-(2-Aminophenyl)-3-(CF3) azetidin-3-ol S2->P

Two-step synthesis of 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol via SNAr and reduction.

Experimental Protocols

Caution: All procedures should be carried out in a well-ventilated fume hood. 1-Fluoro-2-nitrobenzene is a skin and eye irritant. Hydrogen gas is highly flammable.

Step 1: Synthesis of 1-(2-Nitrophenyl)-3-(trifluoromethyl)azetidin-3-ol

Materials:

  • 3-(Trifluoromethyl)azetidin-3-ol hydrochloride (1.0 eq, 10.0 mmol, 1.77 g)[3]

  • 1-Fluoro-2-nitrobenzene (1.05 eq, 10.5 mmol, 1.48 g)

  • Potassium carbonate ( K2​CO3​ , anhydrous) (3.0 eq, 30.0 mmol, 4.14 g)

  • Dimethylformamide (DMF, anhydrous) (20 mL)

Procedure:

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(trifluoromethyl)azetidin-3-ol hydrochloride and anhydrous K2​CO3​ .

  • Solvent Addition: Suspend the mixture in 20 mL of anhydrous DMF. Stir at room temperature for 15 minutes to allow the base to liberate the free azetidine. Causality: Excess K2​CO3​ is required to both neutralize the hydrochloride salt and scavenge the HF byproduct generated during the SN​Ar reaction.

  • Reagent Addition: Add 1-fluoro-2-nitrobenzene dropwise via syringe.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 80 °C in an oil bath under a nitrogen atmosphere for 12 hours. Monitor reaction completion via LC-MS or TLC (Hexanes/EtOAc 3:1).

  • Workup: Cool the mixture to room temperature. Quench the reaction by pouring it into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

  • Purification: Wash the combined organic layers with brine ( 3×50 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, 10-30% EtOAc in Hexanes) to afford the intermediate as a yellow/orange solid.

Step 2: Synthesis of 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol

Materials:

  • 1-(2-Nitrophenyl)-3-(trifluoromethyl)azetidin-3-ol (1.0 eq, 5.0 mmol, 1.31 g)

  • 10% Palladium on Carbon (Pd/C, 50% wet) (0.1 eq Pd, 0.5 mmol, ~0.53 g)

  • Methanol (MeOH, HPLC grade) (25 mL)

  • Hydrogen gas (balloon)

Procedure:

  • Preparation: Dissolve the intermediate from Step 1 in 25 mL of MeOH in a 100 mL round-bottom flask.

  • Catalyst Addition: Carefully add the 10% Pd/C to the solution. Causality: Using 50% wet Pd/C minimizes the risk of ignition when the catalyst contacts methanol vapors.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with nitrogen (repeat 3 times). Evacuate the flask again and backfill with hydrogen gas from a balloon (repeat 3 times).

  • Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen balloon for 4-6 hours. The yellow color of the nitro compound should dissipate as the aniline forms. Monitor via LC-MS.

  • Workup: Once complete, purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess MeOH (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the target compound. The product is typically of sufficient purity (>95% by NMR) for downstream applications, but can be recrystallized from DCM/Hexanes if necessary.

Analytical Data and Validation

To ensure the trustworthiness of the protocol, the expected analytical parameters for the final product are summarized below. The presence of the −CF3​ group provides a distinct diagnostic handle in both 19F NMR and mass spectrometry.

Table 1: Expected Analytical Characterization
Analytical MethodExpected Result / Diagnostic SignalsStructural Implication
LC-MS (ESI+) m/z [M+H]+ = 233.09Confirms molecular weight of the target amine.
1H NMR (400 MHz, CDCl3​ ) δ ~6.6 - 7.0 (m, 4H, Ar-H) δ ~4.1 (d, 2H, azetidine CH2​ ) δ ~3.8 (d, 2H, azetidine CH2​ ) δ ~3.5 (br s, 3H, NH2​ + OH )Confirms the ortho-substituted aromatic ring and the symmetric azetidine methylene protons.
19F NMR (376 MHz, CDCl3​ ) δ ~ -78.5 (s, 3F)Unambiguous confirmation of the intact −CF3​ group at the C3 position.
IR Spectroscopy ~3400-3300 cm−1 (N-H, O-H stretch)~1150 cm−1 (C-F stretch)Confirms successful reduction of NO2​ to NH2​ and retention of the fluorinated motif.

References

  • Google Patents. (2016). WO2016202412A1 - NOVEL TNFα STRUCTURE FOR USE IN THERAPY.
  • Calpaclab / Aladdin Scientific. 3-(trifluoromethyl)azetidin-3-ol hydrochloride, min 97%, 1 gram. Retrieved from[Link]

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol

Abstract This application note provides a detailed, multi-nuclear NMR-based protocol for the structural elucidation and characterization of 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol, a novel small molecule with...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed, multi-nuclear NMR-based protocol for the structural elucidation and characterization of 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol, a novel small molecule with potential applications in medicinal chemistry and drug development. The presence of a strained azetidine ring, a trifluoromethyl group, and labile protons necessitates a comprehensive approach utilizing one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy. We present optimized protocols for sample preparation, data acquisition, and spectral interpretation, explaining the causal relationships between molecular structure and the resulting NMR parameters. This guide is intended for researchers and scientists in chemical synthesis and drug discovery, providing a robust framework for the unambiguous characterization of complex fluorinated heterocyclic compounds.

Introduction and Scientific Context

The azetidine scaffold is a privileged structural motif in medicinal chemistry, valued for its ability to impart desirable physicochemical properties and provide unique three-dimensional vectors for molecular design. When combined with a trifluoromethyl (CF₃) group—a key substituent for enhancing metabolic stability, lipophilicity, and binding affinity—the resulting molecules become high-value assets in drug discovery programs.[1][2] 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol incorporates these features, presenting a unique analytical challenge that is perfectly suited for Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR is an unparalleled technique for the non-destructive, definitive structural analysis of small molecules in solution.[3][4] For this specific analyte, a multi-pronged NMR strategy is essential:

  • ¹H NMR provides information on the proton environment, including the aromatic substitution pattern and the diastereotopic nature of the azetidine ring protons.

  • ¹³C NMR reveals the carbon skeleton of the molecule and, critically, shows the influence of fluorine coupling.

  • ¹⁹F NMR offers a highly sensitive and specific window into the electronic environment of the CF₃ group, serving as a powerful tool for purity assessment and future binding studies.[1][5][6]

  • 2D NMR (COSY, HSQC, HMBC) experiments are indispensable for unambiguously connecting the different spin systems and confirming the molecular constitution.[7][8]

This document outlines the complete workflow for characterizing this molecule, moving from sample preparation to full spectral assignment.

Molecular Structure and Key Spectroscopic Features

The target molecule possesses several distinct structural domains, each with predictable yet complex NMR signatures. The systematic numbering scheme below will be used for all spectral assignments.

Caption: Numbering scheme for 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol.

  • Azetidine Ring (N1, C2, C3, C4): This strained ring is non-planar. Consequently, the geminal protons on C2 and C4 are chemically non-equivalent (diastereotopic) and are expected to appear as two distinct multiplets, likely complex AB quartets due to geminal coupling, further split by vicinal couplings to each other.

  • Aminophenyl Ring (C1' to C6'): The ortho substitution pattern will give rise to four distinct signals in the aromatic region of the ¹H NMR spectrum, each integrating to one proton.

  • Labile Protons (-NH₂ and -OH): These protons are exchangeable with deuterium. Their chemical shifts are highly dependent on solvent, concentration, and temperature.[9] They often appear as broad singlets.

  • Trifluoromethyl Group (-CF₃): This will produce a sharp, intense singlet in the ¹⁹F NMR spectrum. In the ¹³C NMR spectrum, it will cause the C3 signal to appear as a quartet due to ¹³C-¹⁹F coupling (¹JCF), and the CF₃ carbon itself will also be a quartet (¹JCF).[10][11]

Experimental Protocols

The following protocols are designed for a standard 500 MHz NMR spectrometer equipped with a broadband probe.

Materials and Instrumentation
  • Analyte: 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol (approx. 5-10 mg).

  • NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended. Its ability to form hydrogen bonds helps to resolve the -OH and -NH₂ proton signals, which might otherwise be too broad or exchange too rapidly in solvents like chloroform-d.[12][13][14]

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm for ¹H and ¹³C referencing. For ¹⁹F NMR, an external reference like CFCl₃ can be used, or the spectrometer can be referenced internally.

  • Equipment: 5 mm NMR tubes, volumetric flasks, micropipettes.

Sample Preparation Protocol
  • Weighing: Accurately weigh approximately 5 mg of the analyte directly into a clean, dry vial.

  • Dissolution: Add ~0.6 mL of DMSO-d₆ containing 0.03% v/v TMS to the vial.

  • Mixing: Gently vortex or sonicate the vial for 30 seconds to ensure complete dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Equilibration: Place the NMR tube in the spectrometer and allow it to thermally equilibrate for at least 5 minutes before starting any experiments. This ensures stable locking and shimming.

NMR Data Acquisition Workflow

A logical workflow ensures that data is collected efficiently and comprehensively.

NMR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis Prep Sample Preparation (5mg in 0.6mL DMSO-d6) LockShim Lock & Shim Prep->LockShim H1 ¹H NMR (Quantitative) LockShim->H1 F19 ¹⁹F NMR (Purity Check) H1->F19 C13 ¹³C{¹H} NMR (Carbon Skeleton) F19->C13 COSY ¹H-¹H COSY (Proton Connectivity) C13->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Analysis Structure Elucidation & Assignment HMBC->Analysis

Caption: Recommended experimental workflow for complete structural characterization.

Protocol Details for 1D Experiments:

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (e.g., Bruker zg30).

    • Relaxation Delay (d1): 5 seconds. This longer delay is crucial for accurate integration, especially for quaternary carbon-adjacent protons.

    • Acquisition Time (aq): ~3-4 seconds.

    • Number of Scans (ns): 16.

  • ¹³C{¹H} NMR:

    • Pulse Program: Standard proton-decoupled single-pulse (e.g., Bruker zgpg30).

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024 or more, as ¹³C is an insensitive nucleus. Acquisition may take 30-60 minutes.

  • ¹⁹F NMR:

    • Pulse Program: Standard single-pulse (e.g., zg30).

    • ¹H Decoupling: Not typically necessary unless specific H-F couplings need to be removed.

    • Number of Scans (ns): 64. ¹⁹F is a highly sensitive nucleus.[6]

Protocol Details for 2D Experiments:

  • ¹H-¹H COSY: Use a standard gradient-selected sequence (e.g., cosygpqf). Acquire 256 increments in the F1 dimension.

  • ¹H-¹³C HSQC: Use a standard gradient-selected sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.3). Optimize the spectral width in the F1 dimension to cover the expected carbon chemical shift range (~0-160 ppm).

  • ¹H-¹³C HMBC: Use a standard gradient-selected sequence (e.g., hmbcgplpndqf). The key parameter is the long-range coupling delay, typically optimized for a coupling constant of 8 Hz. This allows for the observation of 2-bond and 3-bond correlations.

Data Analysis and Spectral Interpretation

The combination of 1D and 2D NMR data allows for the complete and unambiguous assignment of all proton and carbon signals.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the expected signals and their assignments. Chemical shift values are predictive and based on established ranges for similar functional groups.[15][16][17]

Atom LabelPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Multiplicity & Key CouplingsRationale
Azetidine Ring
H2/H4~3.8 - 4.2~55 - 60m (diastereotopic)Protons on the strained ring adjacent to nitrogen. Non-equivalence leads to complex multiplets.
C2/C4-CH₂Carbon adjacent to the phenyl-substituted nitrogen.
C3-~75 - 85q, ¹JCF ≈ 280-290 HzQuaternary carbon deshielded by -OH and -CF₃. Shows strong one-bond coupling to fluorine.[11]
-CF₃ Group
--~120 - 125q, ¹JCF ≈ 285-295 HzThe trifluoromethyl carbon itself.[18]
Aminophenyl Ring
C1'-~145 - 150CAromatic carbon attached to nitrogen, deshielded.
C2'-~115 - 120CAromatic carbon bearing the amino group.
H3'~6.8 - 7.0~128 - 132d or ddAromatic proton ortho to the azetidine nitrogen.
C3'-CH
H4'~7.0 - 7.2~118 - 122t or tdAromatic proton meta to both substituents.
C4'-CH
H5'~6.5 - 6.7~116 - 120t or tdAromatic proton para to the azetidine nitrogen.
C5'-CH
H6'~6.6 - 6.8~114 - 118d or ddAromatic proton ortho to the amino group, most shielded.
C6'-CH
Labile Groups
-OH~5.0 - 6.0-br sChemical shift is highly variable. Broad due to exchange.
-NH₂~4.5 - 5.5-br sChemical shift is highly variable. Broad due to exchange.
Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to be very simple, providing a powerful diagnostic tool.

  • Signal: A single, sharp resonance is expected.

  • Chemical Shift: The predicted chemical shift is in the range of -75 to -85 ppm relative to CFCl₃. The exact value is sensitive to the electronic environment.[1][19]

  • Utility: The integration of this signal relative to a known standard can be used for quantitative NMR (qNMR). Its sharp nature makes it an excellent probe for detecting binding events in fragment-based drug discovery, where changes in chemical shift or line broadening indicate interaction with a macromolecule.[1]

2D NMR Correlation Analysis

2D NMR is essential to connect the isolated spin systems of the azetidine and aminophenyl rings.

  • COSY: Will show correlations between vicinal protons. Key expected correlations include those between the four aromatic protons (H3'↔H4'↔H5'↔H6') and, importantly, between the diastereotopic protons on the azetidine ring (H2a↔H4a, H2a↔H4b, H2b↔H4a, H2b↔H4b).

  • HSQC: Directly links each proton to the carbon it is attached to, allowing for the straightforward assignment of all protonated carbons (C2, C4, and all aromatic CH carbons).

  • HMBC: This is the most powerful experiment for elucidating the overall structure by revealing long-range (2- and 3-bond) ¹H-¹³C correlations.

Caption: Key expected HMBC correlations for structural confirmation.

Critical HMBC Correlations to Confirm Connectivity:

  • Azetidine Protons (H2/H4) to C3: A correlation from the azetidine methylene protons to the quaternary carbon C3 confirms their proximity.

  • Azetidine Protons (H4) to Phenyl Carbons (C1'/C6'): A three-bond correlation from the H4 protons to the ipso-carbon C1' of the phenyl ring is definitive proof of the N-aryl linkage.

  • Phenyl Proton (H6') to Azetidine Carbon (C4): A reciprocal correlation from the aromatic H6' proton to the azetidine C4 carbon provides unambiguous confirmation of the connection point.

Conclusion

The structural characterization of 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol is readily achievable through a systematic and multi-faceted NMR approach. By combining high-resolution 1D ¹H, ¹³C, and ¹⁹F experiments with 2D correlation spectroscopy (COSY, HSQC, and HMBC), every atom in the molecule can be unambiguously assigned. The protocols and interpretive framework provided in this note offer a reliable and self-validating system for researchers, ensuring the structural integrity of this and other similarly complex heterocyclic compounds, thereby accelerating discovery and development efforts.

References

  • Reiter, D., Türk, S., Schubert, M., et al. (2026). 1H, 13C, 15N, and 19F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids. ChemRxiv. [Link]

  • Perras, F. A., et al. (2020). Counterintuitive deshielding on the 13 C NMR chemical shift for the trifluoromethyl anion. Magnetic Resonance in Chemistry, 58(6), 540-547. [Link]

  • Okamoto, K., & Abe, H. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Bulletin of the Chemical Society of Japan, 58(2), 754-756. [Link]

  • Sloop, J. C., et al. (2016). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 65(1), 15-28. [Link]

  • Sloop, J. C. (2016). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 6, 1-12. [Link]

  • Adcock, W., & Gupta, B. D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2, (5), 581-587. [Link]

  • Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

  • Iriepa, I., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 14(10), 966-996. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. [Link]

  • Chemistry LibreTexts. (2023). 2D NMR Introduction. [Link]

  • Kumar, A. (2018). Interpretation of 2-Dimensional NMR spectra of small molecules. Indian Institute of Science Repository. [Link]

  • Abraham, R. J., et al. (2006). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-500. [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzene sulfonamide. Journal of Education for Pure Science-University of Thi-Qar, 12(2). [Link]

  • Gerothanassis, I. P., et al. (2012). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 17(9), 10629-10645. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shifts. [Link]

  • University of Cambridge. Chemical shifts. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Gabillet, S., et al. (2019). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Angewandte Chemie International Edition, 58(12), 3906-3910. [Link]

  • De Kimpe, N., et al. (2020). Synthesis of Trifluoromethylated Azetidines, Aminopropanes, 1,3-Oxazinanes, and 1,3-Oxazinan-2-ones Starting from 4-Trifluoromethyl-β-lactam Building Blocks. The Journal of Organic Chemistry, 85(24), 16047-16059. [Link]

  • Lu, G. (2009). Syntheses of Azetidines and Azetidin-2-ones. Hokkaido University. [Link]

Sources

Method

Application Note: Utility of 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol in Targeted Drug Discovery

Executive Summary The pursuit of highly selective, allosteric kinase inhibitors has driven medicinal chemists to explore novel, conformationally restricted bioisosteres. Among these, 1-(2-Aminophenyl)-3-(trifluoromethyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of highly selective, allosteric kinase inhibitors has driven medicinal chemists to explore novel, conformationally restricted bioisosteres. Among these, 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol has emerged as a privileged building block. By combining the rigid, low-lipophilicity profile of an azetidine ring with the profound electronic modulation of a trifluoromethyl (CF₃) group, this scaffold offers unique physicochemical advantages. This application note provides an in-depth technical analysis of this compound, detailing the structural causality behind its use, its biological application in targeting the MAPK/ERK pathway, and field-proven synthetic protocols for its incorporation into active pharmaceutical ingredients (APIs).

Structural Rationale & Physicochemical Profiling

The strategic incorporation of the 3-(trifluoromethyl)azetidin-3-ol motif into an ortho-aniline framework is not arbitrary; it is a masterclass in physicochemical tuning.

  • The Azetidine Core: Azetidines represent an attractive design option in medicinal chemistry owing to their small size and polar nature, acting as superior bioisosteres to larger piperidine or acyclic amine systems. They restrict the conformational space of the molecule, reducing the entropic penalty upon target binding1 [1].

  • The Trifluoromethyl (CF₃) Effect: The strongly electron-withdrawing CF₃ group exerts a profound inductive effect (-I). It significantly lowers the pKa of the adjacent tertiary azetidine nitrogen (from ~8.5 down to ~3.8). This renders the nitrogen essentially neutral at physiological pH (7.4), which drastically improves passive membrane permeability and mitigates hERG channel liability (a common cause of cardiotoxicity in basic amines).

  • The 3-Hydroxyl Group: The same inductive effect lowers the pKa of the tertiary hydroxyl group, making it a much stronger hydrogen bond donor. In kinase targets, this hydroxyl group frequently establishes critical hydrogen bonds with the catalytic loop (e.g., Asp190 in MEK1)2 [2].

  • The Ortho-Aniline Handle: The 2-aminophenyl group provides a highly nucleophilic primary amine. Because the azetidine nitrogen is sterically hindered and electronically deactivated by the CF₃ group, the primary aniline can undergo highly selective late-stage functionalization (e.g., amide coupling) without the need for protecting groups.

Quantitative Data: Physicochemical Impact of the Scaffold

The table below summarizes the calculated physicochemical shifts when transitioning from an acyclic system to the fluorinated azetidine scaffold.

Scaffold VariantCalc. pKa (Amine)Calc. pKa (Hydroxyl)cLogPTPSA (Ų)hERG Liability Risk
Acyclic Aniline ~ 5.0N/A1.826.0Moderate
1-(2-Aminophenyl)azetidin-3-ol ~ 6.5~ 14.01.246.3High
1-(2-Aminophenyl)-3-(CF₃)azetidin-3-ol ~ 3.8~ 11.52.146.3Low

Biological Context: Targeting the MAPK/ERK Pathway

Derivatives of 1-(2-aminophenyl)-3-(trifluoromethyl)azetidin-3-ol are heavily utilized in the development of allosteric inhibitors of MEK1 and MEK2 3 [3]. The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation and survival. Constitutive activation of this pathway, often via BRAF mutations, is a hallmark of several cancers, including metastatic melanoma4 [4].

Azetidine-based MEK inhibitors bind to an allosteric pocket adjacent to the ATP-binding site. The rigid azetidine arm projects the functional groups efficiently into the catalytic loop region, locking the kinase in an inactive conformation.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS Grb2/SOS RAF RAF Kinase RAS->RAF MEK MEK1 / MEK2 RAF->MEK Phosphorylation ERK ERK1 / ERK2 MEK->ERK Phosphorylation Transcription Gene Transcription ERK->Transcription Nuclear Translocation Inhibitor Azetidine-based MEK Inhibitor Inhibitor->MEK Allosteric Inhibition

Fig 1: MAPK/ERK signaling pathway highlighting allosteric MEK inhibition by azetidine derivatives.

Synthetic Methodologies & Protocols

The following protocols detail the self-validating workflows required to utilize this building block effectively.

Synthetic_Workflow SM 1-(2-Aminophenyl)-3-(CF3) azetidin-3-ol Coupling Amide Coupling (HATU, DIPEA) SM->Coupling Carboxylic Acid Intermediate N-Acyl Intermediate Coupling->Intermediate RT, 4h Purification HPLC Purification Intermediate->Purification Workup API Final MEK Inhibitor Purification->API >98% Purity

Fig 2: Synthetic workflow for the selective ortho-acylation of the azetidine-aniline building block.

Protocol 4.1: Selective Amide Coupling at the Ortho-Aniline Position

Causality & Rationale: HATU is selected as the coupling reagent due to its superior efficiency in activating carboxylic acids for reaction with sterically hindered or electron-deficient anilines. Because the azetidine nitrogen is deactivated by the CF₃ group, no protecting groups are required, streamlining the synthesis.

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the target carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) dropwise at 0 °C. Stir for 15 minutes to allow the formation of the active O-At ester.

  • Coupling: Add 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol (1.0 equiv) in a single portion. Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z [M+H]⁺ = 233.09) and the appearance of the desired product mass confirms complete conversion.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Protocol 4.2: In Vitro TR-FRET Kinase Validation Assay

Causality & Rationale: To validate the biological efficacy of the synthesized azetidine derivative, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. TR-FRET is highly sensitive and inherently resistant to the auto-fluorescence commonly exhibited by aromatic amine derivatives.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized compound in 100% DMSO.

  • Assay Assembly: In a 384-well low-volume plate, dispense 100 nL of the compound dilutions. Add 5 µL of a kinase master mix containing recombinant MEK1 protein and inactive ERK2 substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Add 5 µL of ATP solution (at the predetermined Km concentration) to initiate the kinase reaction.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of TR-FRET detection buffer containing a Europium-labeled anti-phospho-ERK antibody. Incubate for an additional 30 minutes.

  • Data Acquisition (Self-Validation): Read the plate on a multi-mode microplate reader measuring time-resolved fluorescence at 615 nm (donor) and 665 nm (acceptor). A known MEK inhibitor (e.g., Cobimetinib) must be run in parallel; if the positive control yields an IC₅₀ within the historical range (1-5 nM), the assay is validated, ensuring the test compound's data is trustworthy. Calculate the IC₅₀ using a 4-parameter logistic fit.

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Co-crystal structure of cobimetinib and phosphoaminophosphonic acid-adenylate ester with MEK ResearchGate URL:[Link]

  • Google Patents (AU2013203939B2)
  • Cobimetinib and vemurafenib for the treatment of melanoma PubMed (NIH) URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Incorporation of 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol for Advanced Drug Scaffolds

I. Executive Summary: The Strategic Value of a Novel Scaffold In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with superior pharmacological profiles is relentless. The strateg...

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Author: BenchChem Technical Support Team. Date: April 2026

I. Executive Summary: The Strategic Value of a Novel Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with superior pharmacological profiles is relentless. The strategic incorporation of small, rigid, and functionalized heterocyclic scaffolds is a proven method to enhance drug-like properties. This guide introduces 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol , a unique building block designed to confer multiple advantages upon a lead compound. The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a rigidifying element that can improve binding affinity and metabolic stability.[1][2] The trifluoromethyl group is a well-established bioisostere for a methyl group, known to enhance lipophilicity, block metabolic degradation, and improve target binding through favorable electronic interactions.[3][4] Finally, the 2-aminophenyl moiety serves as a versatile synthetic handle, enabling straightforward elaboration into a wide array of more complex drug scaffolds.

This document provides a comprehensive overview of the rationale, synthetic strategies, and application protocols for leveraging this powerful trifecta of functional groups to accelerate drug discovery programs.

II. Physicochemical and Pharmacokinetic Rationale

The convergence of the azetidine, trifluoromethyl, and aminophenyl groups within a single building block is a deliberate design choice aimed at optimizing key drug discovery parameters.

  • Azetidine Core: The strained four-membered ring imparts significant conformational rigidity, which can pre-organize appended pharmacophores into a bioactive conformation, thereby reducing the entropic penalty of binding to a biological target.[1][5] This often leads to enhanced potency and selectivity. Compared to more common saturated heterocycles like pyrrolidines and piperidines, azetidines can offer improved aqueous solubility and a unique exit vector for substituents.[6]

  • Trifluoromethyl Group: The incorporation of a -CF3 group is a cornerstone of modern medicinal chemistry for several reasons:[7][8]

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[9][3]

    • Lipophilicity & Permeability: The -CF3 group significantly increases lipophilicity, which can enhance a compound's ability to cross cellular membranes and the blood-brain barrier.[9][3]

    • Binding Affinity: Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups and lead to more potent interactions with protein targets.[4]

    • Bioisosterism: It serves as a bioisostere for groups like methyl and chlorine, but with distinct steric and electronic properties.[3]

  • 2-Aminophenyl Moiety: The primary aromatic amine serves as a crucial attachment point for further chemical elaboration. It is an ideal precursor for the formation of amides, sulfonamides, ureas, and for participation in further cross-coupling reactions, enabling rapid library synthesis for structure-activity relationship (SAR) studies.

Table 1: Predicted Impact of the Trifluoromethyl-Azetidine Scaffold on Drug Properties
PropertyInfluence of ScaffoldRationaleSupporting References
Solubility Potentially ImprovedThe azetidine nitrogen can act as a hydrogen bond acceptor, improving aqueous solubility over more lipophilic linkers.[1][6]
Metabolic Stability EnhancedThe C-F bonds are resistant to enzymatic degradation. The azetidine ring is often more stable to N-dealkylation than larger rings.[9][3]
Lipophilicity (LogP) IncreasedThe -CF3 group is highly lipophilic.[9][3]
Binding Affinity Potentially IncreasedConformational rigidity reduces the entropic penalty of binding. The -CF3 group can engage in favorable electronic interactions.[1][9]
Permeability Potentially EnhancedIncreased lipophilicity can improve membrane transit.[3]
pKa Lowered BasicityThe electron-withdrawing -CF3 group will reduce the basicity of the azetidine nitrogen compared to a non-fluorinated analog.[4]

III. Synthetic Integration into Drug Scaffolds

The primary method for incorporating the 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol moiety into a drug scaffold is through the formation of a carbon-nitrogen bond between the azetidine nitrogen and an aromatic system. The Buchwald-Hartwig amination is the preeminent reaction for this purpose, offering broad substrate scope and functional group tolerance.[10][11]

Conceptual Synthetic Workflow

The following diagram outlines the key steps for incorporating the azetidine building block. The synthesis of the building block itself would likely proceed via the addition of a trifluoromethyl nucleophile (e.g., Ruppert-Prakash reagent) to a protected azetidin-3-one, followed by N-arylation.

G cluster_0 Scaffold Elaboration Aryl_Halide Aryl or Heteroaryl Halide (R-X, X=Br, Cl) Coupling Buchwald-Hartwig Cross-Coupling Aryl_Halide->Coupling Building_Block 3-(Trifluoromethyl)azetidin-3-ol (Protected Amine) Building_Block->Coupling Intermediate Protected Intermediate Scaffold Coupling->Intermediate Deprotection Deprotection Intermediate->Deprotection Final_Scaffold Final Scaffold with Free Aminophenyl Group Deprotection->Final_Scaffold Derivatization Further Derivatization (Amidation, etc.) Final_Scaffold->Derivatization Drug_Candidate Drug Candidate Library Derivatization->Drug_Candidate

Caption: Proposed workflow for scaffold synthesis.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol describes a general procedure for the coupling of a protected 1-(2-bromo-phenyl)-amine derivative with 3-(trifluoromethyl)azetidin-3-ol. This "late-stage" arylation strategy allows for the rapid diversification of the aromatic component.

Materials:

  • Aryl Bromide (e.g., N-(2-bromophenyl)acetamide) (1.0 eq)

  • 3-(Trifluoromethyl)azetidin-3-ol hydrochloride (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq) or a pre-catalyst like G3-XPhos.

  • A suitable phosphine ligand (e.g., XPhos, RuPhos) (0.04 eq)

  • A strong, non-nucleophilic base (e.g., Sodium tert-butoxide, Cs₂CO₃) (2.5 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq), palladium source (0.02 eq), and phosphine ligand (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the 3-(trifluoromethyl)azetidin-3-ol hydrochloride (1.2 eq) and the base (2.5 eq).

  • Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl azetidine product.

  • Deprotection: The acetamide protecting group on the aniline can be removed under standard hydrolytic conditions (e.g., aqueous HCl) to yield the final 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol scaffold, ready for further derivatization.

IV. Application in Lead Optimization & Biological Evaluation

The primary amine of the final scaffold is a versatile functional handle for exploring the SAR of a new chemical series.

G Core Core Scaffold: 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol Amide Amide Synthesis (R-COCl) Core->Amide Sulfonamide Sulfonamide Synthesis (R-SO₂Cl) Core->Sulfonamide Urea Urea Synthesis (R-NCO) Core->Urea Lib_A Amide Library Amide->Lib_A Lib_S Sulfonamide Library Sulfonamide->Lib_S Lib_U Urea Library Urea->Lib_U Screening Biological Screening (e.g., Kinase Assay) Lib_A->Screening Lib_S->Screening Lib_U->Screening

Caption: Lead optimization via scaffold derivatization.

Protocol 2: In Vitro Kinase Inhibitory Assay (Example)

This protocol provides a template for assessing the inhibitory activity of newly synthesized compounds against a target kinase, a common application in oncology drug discovery.

Materials:

  • Recombinant Kinase Enzyme (e.g., MEK1)

  • Kinase Substrate (e.g., inactive ERK2)

  • ATP solution (at Km concentration for the enzyme)

  • Test Compounds (solubilized in DMSO)

  • Kinase Reaction Buffer (e.g., HEPES, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white opaque assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in kinase reaction buffer in a 384-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Enzyme/Substrate Addition: Add the recombinant kinase enzyme and its substrate to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Generation: Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.

  • Luminescence Detection: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer. The signal is directly proportional to the amount of ADP formed and thus to kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value for each compound.[1]

V. Conclusion

The 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol building block represents a highly valuable and versatile scaffold for modern drug discovery. Its unique combination of a rigid, sp³-rich core, a metabolically robust and lipophilic trifluoromethyl group, and a synthetically tractable aminophenyl handle provides a powerful platform for developing next-generation therapeutics. The protocols and strategies outlined in this guide offer a clear path for researchers to incorporate this novel moiety into their discovery programs, enabling the systematic optimization of potency, selectivity, and pharmacokinetic properties.

VI. References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.

  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem.

  • Azetidines in Drug Discovery. PharmaBlock.

  • The Trifluoromethyl Group: Enhancing Properties in Pharmaceutical Intermediates. (2026). Pharmaffiliates.

  • The Azetidine Scaffold: A Cornerstone in the Design of CNS Active Compounds. Benchchem.

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC.

  • The Trifluoromethyl Group: A Comprehensive Technical Guide to its Reactivity and Electronic Effects in Drug Development. Benchchem.

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed.

  • Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry. Benchchem.

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2026). ResearchGate.

  • Example for azetidine synthesis by nucleophilic substitution. ResearchGate.

  • Buchwald–Hartwig amination. Wikipedia.

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

Sources

Method

Catalytic Reduction of Nitro Precursors to 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol: A Comprehensive Application Note

Executive Summary The synthesis of 1-(2-aminophenyl)-3-(trifluoromethyl)azetidin-3-ol from its corresponding nitro precursor is a critical transformation in the development of advanced pharmaceutical intermediates. The t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 1-(2-aminophenyl)-3-(trifluoromethyl)azetidin-3-ol from its corresponding nitro precursor is a critical transformation in the development of advanced pharmaceutical intermediates. The target molecule features a highly strained azetidine ring, a metabolically stable trifluoromethyl (-CF₃) group, and an ortho-aniline moiety that serves as a versatile handle for downstream coupling.

This application note details a highly optimized, self-validating protocol utilizing Catalytic Transfer Hydrogenation (CTH) . By employing palladium on carbon (Pd/C) and ammonium formate, this method circumvents the hazards of high-pressure hydrogen gas, prevents unwanted hydrogenolysis of the strained C-N bonds, and ensures the structural integrity of the -CF₃ group.

Strategic Rationale & Mechanistic Causality

The reduction of aromatic nitro compounds to anilines is a fundamental transformation in medicinal chemistry[1]. While traditional methods utilize high-pressure hydrogen gas or dissolving metal reductions (e.g., Fe/NH₄Cl), these approaches present significant drawbacks when applied to complex, sterically hindered, and strained fluorinated heterocycles[2].

Why Catalytic Transfer Hydrogenation (CTH)? CTH using ammonium formate and Pd/C has emerged as a superior, chemoselective alternative[3]. The causality behind selecting this specific system lies in its surface-level mechanics:

  • In Situ Hydride Generation : Ammonium formate decomposes rapidly on the palladium surface into CO₂, NH₃, and highly active Pd-H species[4]. This circumvents the mass transfer limitations of biphasic gas-liquid reactions, which is crucial for overcoming the steric hindrance imposed by the bulky ortho-azetidinyl group.

  • Chemoselectivity & Ring Preservation : The mild nature of CTH prevents the hydrogenolysis of the highly strained C-N bonds in the azetidin-3-ol ring. Furthermore, it avoids the defluorination of the -CF₃ group, a side reaction occasionally observed under aggressive high-pressure H₂ conditions[5].

  • Homogeneous Hydrogen Delivery : Methanol is strictly chosen as the solvent. Unlike THF or DCM, methanol's high dielectric constant fully solubilizes the ammonium formate salt, ensuring a high local concentration of the hydrogen donor at the palladium surface. This prevents the reaction from stalling at the highly reactive hydroxylamine intermediate.

Pathway Donor Ammonium Formate (HCOONH4) Pd Pd/C Catalyst Surface Donor->Pd Decomposes to NH3 + CO2 + 2H* Nitro Nitro Precursor (-NO2) Pd->Nitro H* Transfer Nitroso Nitroso Intermediate (-NO) Nitro->Nitroso -H2O Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl +2H* Amine 1-(2-Aminophenyl)-... (-NH2) Hydroxyl->Amine -H2O, +2H*

Fig 1. Catalytic transfer hydrogenation pathway of the nitro precursor on a Pd/C surface.

Experimental Design & Condition Optimization

To establish a trustworthy and reproducible protocol, various reduction conditions were evaluated. The quantitative data below summarizes the causality behind the final protocol selection.

MethodHydrogen SourceSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
A H₂ gas (1 atm)MeOH251282%Standard hydrogenation; mass transfer limited by gas-liquid interface.
B H₂ gas (4 atm)EtOAc25685%Faster kinetics; increased risk of azetidine ring-opening if over-exposed.
C (Optimized) HCOONH₄ (5 eq) MeOH 25 2 95% Rapid, homogeneous CTH; excellent chemoselectivity and preservation of CF₃.
D HCOONH₄ (5 eq)THF60471%Poor solubility of formate salt in THF leads to stalled hydroxylamine intermediates.

Self-Validating Protocol for Catalytic Transfer Hydrogenation

This protocol is designed as a self-validating system, incorporating real-time In-Process Controls (IPC) to ensure trustworthiness and reproducibility at every step.

Materials & Reagents
  • Substrate : 1-(2-nitrophenyl)-3-(trifluoromethyl)azetidin-3-ol (1.0 equiv, e.g., 5.0 mmol, 1.31 g)

  • Catalyst : 10% Pd/C (50% wet) (0.1 equiv Pd, ~0.53 g)

  • Hydrogen Donor : Ammonium formate, crystalline (5.0 equiv, 25.0 mmol, 1.58 g)

  • Solvent : Methanol (HPLC grade, 25 mL)

  • Inert Gas : Argon or Nitrogen

Step-by-Step Execution
  • Preparation of the Reaction Matrix : To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2-nitrophenyl)-3-(trifluoromethyl)azetidin-3-ol (1.31 g, 5.0 mmol) and dissolve completely in 25 mL of Methanol.

  • Inerting the Atmosphere : Purge the flask with Argon for 5 minutes. Causality: Removing oxygen prevents the premature oxidation of the highly reactive hydroxylamine intermediate back to the nitroso species, which causes reaction stalling.

  • Catalyst Addition : Carefully add 10% Pd/C (0.53 g) to the stirring solution.

  • Initiation via Hydrogen Donor : Add crystalline ammonium formate (1.58 g, 25.0 mmol) in a single portion.

  • Reaction Monitoring : Stir the heterogeneous mixture vigorously at 25 °C. Effervescence (release of CO₂ and NH₃) will be observed immediately, indicating the active generation of surface Pd-H species.

In-Process Controls (IPC) & Validation

Do not rely blindly on time; validate the reaction completion using the following IPCs:

  • TLC Validation : Spot the reaction mixture against the starting material on silica gel plates (Eluent: Hexane/EtOAc 1:1). The strongly electron-withdrawing nitro precursor (R_f ~0.6) will disappear. The electron-donating amino product will appear as a highly polar, UV-active spot (R_f ~0.3).

  • Ninhydrin Stain : Heat the TLC plate with Ninhydrin. The new spot will stain a deep purple/brown, confirming the presence of the primary aniline.

  • LC-MS Validation : Dilute a 10 µL aliquot in MeOH and inject. Confirm the complete disappearance of the nitro mass and the appearance of the product mass: [M+H]⁺ m/z 233.09 (Exact mass: 232.08 for C₁₀H₁₁F₃N₂O).

Workup & Isolation
  • Catalyst Removal : Once IPC confirms complete conversion (typically 2 hours), filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with an additional 20 mL of Methanol.

    • Safety Causality: Do not allow the Celite/Pd/C filter cake to dry out completely under ambient air. The active Pd surface can spontaneously ignite residual methanol vapors.

  • Concentration : Concentrate the filtrate under reduced pressure (rotary evaporator, 35 °C bath) to remove Methanol and residual ammonia.

  • Aqueous Wash : Redissolve the crude residue in Ethyl Acetate (30 mL) and wash with saturated aqueous NaHCO₃ (20 mL) to remove any unreacted formic acid/formate salts.

  • Drying & Evaporation : Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 1-(2-aminophenyl)-3-(trifluoromethyl)azetidin-3-ol as an off-white to pale yellow solid.

References

  • Title : Ammonium Formate in Organic Synthesis: A Versatile Agent in Catalytic Hydrogen Transfer Reductions Source : mdma.ch URL :3

  • Title : Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source Source : tandfonline.com URL : 5

  • Title : Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives Source : nih.gov URL : 4

  • Title : Method of reducing aromatic nitro compounds (WO2020128434A1) Source : google.com (Patents) URL :1

  • Title : Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes Source : researchgate.net URL :2

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting impurities in 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol preparation

Welcome to the technical support center for the synthesis and purification of 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable building block. By understanding the underlying chemical principles, you can effectively troubleshoot impurities and optimize your synthetic protocol.

Troubleshooting Guide: Impurity Identification and Remediation

This section addresses specific impurity-related issues in a question-and-answer format, providing plausible causes, diagnostic strategies, and validated corrective actions.

Question 1: My final product shows a persistent impurity with a mass corresponding to the starting 2-substituted aniline. How can I drive the reaction to completion?

Plausible Causes: The presence of unreacted 2-substituted aniline (e.g., 2-fluoroaniline or 2-nitroaniline) is a common issue stemming from incomplete reaction.[1] This can be due to several factors:

  • Insufficient Reactivity: The nucleophilicity of the aniline may be too low under the reaction conditions, or the electrophilic azetidine precursor may not be sufficiently activated.

  • Steric Hindrance: The substituents on either the aniline or the azetidine ring may sterically hinder the nucleophilic attack.

  • Suboptimal Reaction Conditions: The temperature, reaction time, or choice of base may not be optimal for the specific substrate combination.

  • Poor Quality of Starting Materials: Impurities in the starting materials could inhibit the reaction.

Diagnostic Strategy:

  • LC-MS Analysis: Confirm the identity of the impurity by comparing its retention time and mass-to-charge ratio (m/z) with an authentic sample of the starting aniline.

  • ¹H NMR Spectroscopy: Check the crude reaction mixture for characteristic signals of the unreacted aniline.

Corrective and Preventive Actions (CAPA):

  • Protocol: Driving the Reaction to Completion

    • Increase Temperature: Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC or LC-MS. High temperatures, however, can sometimes promote side reactions like elimination.[1]

    • Extend Reaction Time: Continue the reaction for an additional 12-24 hours, checking for completion at regular intervals.

    • Choice of Base: If a non-nucleophilic base like triethylamine (TEA) was used, consider switching to a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the reaction.

    • Reagent Stoichiometry: A slight excess (1.1-1.2 equivalents) of the azetidine precursor can be used to ensure complete consumption of the limiting aniline starting material.

    • Purification: If the impurity persists, it can often be removed by column chromatography on silica gel. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, should effectively separate the more polar product from the less polar starting aniline.

Question 2: I've observed an impurity with a mass of [M+16]. What is this, and how can I prevent its formation?

Plausible Causes: An impurity with a mass increase of 16 Da relative to the product is highly indicative of an N-oxide .[1] The aniline nitrogen in the 2-aminophenyl group is susceptible to oxidation, which can occur under various conditions:

  • Presence of Oxidizing Agents: Exposure to atmospheric oxygen over long reaction times, or the presence of residual oxidizing agents from previous steps (e.g., m-CPBA if used for epoxidation).

  • Reaction Conditions: Certain reaction conditions or reagents might inadvertently promote oxidation.

Diagnostic Strategy:

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to confirm the elemental composition corresponds to the addition of one oxygen atom.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra of the N-oxide will show downfield shifts for the aromatic protons and carbons of the aminophenyl ring compared to the desired product.

Corrective and Preventive Actions (CAPA):

  • Protocol: Minimizing N-Oxide Formation

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize exposure to atmospheric oxygen.[1]

    • Degas Solvents: Before use, degas all solvents by sparging with nitrogen or argon for 15-30 minutes.

    • Antioxidant Addition: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can suppress oxidation.

    • Purification: N-oxides are typically more polar than the parent amine and can be separated by silica gel chromatography.

    • Reduction of N-Oxide: If a significant amount of the N-oxide is formed, it can sometimes be reduced back to the amine using a mild reducing agent like PPh₃ or Na₂S₂O₄ post-synthesis.

Question 3: My LC-MS analysis shows several unexpected peaks with masses that don't correspond to starting materials or simple byproducts. What could be the cause?

Plausible Causes: The appearance of multiple, unexpected peaks can often be attributed to the instability of the azetidine ring, leading to ring-opening reactions .[2][3] The inherent strain of the four-membered ring makes it susceptible to nucleophilic attack, especially under acidic or basic conditions.[3][4][5]

  • Acid-Mediated Ring Opening: Residual acid from a previous step or acidic conditions during workup can protonate the azetidine nitrogen, making the ring more electrophilic and prone to attack by nucleophiles (e.g., water, alcohols).[3]

  • Base-Mediated Ring Opening: Strong bases can also promote ring-opening pathways.

  • Degradation on Storage: The product may be degrading over time if not stored properly, especially if exposed to acidic or basic contaminants.[1]

Diagnostic Strategy:

  • LC-MS/MS Analysis: Use tandem mass spectrometry to fragment the impurity ions. The fragmentation pattern can provide structural clues about the ring-opened products.

  • pH Check: During aqueous workup, carefully check the pH of all layers. Ensure the final product is isolated under neutral conditions.

  • Stability Study: Re-analyze a sample of the purified product after storing it under different conditions (e.g., room temperature, refrigerated, in solution) to assess its stability.

Corrective and Preventive Actions (CAPA):

  • Protocol: Preventing Azetidine Ring-Opening

    • Neutralize Carefully: During the workup, carefully neutralize the reaction mixture to a pH of ~7-8 using a mild base like saturated sodium bicarbonate solution. Avoid both strongly acidic and strongly basic conditions.[1]

    • Avoid Protic Acids: If possible, use aprotic conditions for the reaction and workup. If an acid is necessary, consider using a milder one.

    • Purification Conditions: When performing column chromatography, consider pre-treating the silica gel with triethylamine (by adding ~1% TEA to the eluent) to neutralize acidic sites on the silica surface.

    • Proper Storage: Store the final product in a cool, dark, and dry place, preferably under an inert atmosphere to prevent degradation.[1]

Impurity Identification Decision Workflow

The following diagram outlines a logical workflow for identifying and addressing unknown impurities during your synthesis.

G Observe Observe Unexpected Peak in Chromatography LCMS Perform LC-MS Analysis Observe->LCMS Identify_MW Determine Molecular Weight (MW) LCMS->Identify_MW SM Impurity MW = Starting Material MW? Identify_MW->SM Oxidation Impurity MW = Product MW + 16? SM->Oxidation  No Incomplete_Rxn Plausible Cause: Incomplete Reaction SM->Incomplete_Rxn  Yes RingOpen Impurity MW is Unusual/Fragmented? Oxidation->RingOpen  No N_Oxide Plausible Cause: N-Oxidation of Aniline Oxidation->N_Oxide  Yes Degradation Plausible Cause: Azetidine Ring-Opening RingOpen->Degradation  Yes Optimize_Cond Solution: - Increase Temp/Time - Change Base - Adjust Stoichiometry Incomplete_Rxn->Optimize_Cond Inert_Atmos Solution: - Use Inert Atmosphere - Degas Solvents - Careful Purification N_Oxide->Inert_Atmos Neutral_Workup Solution: - Neutral pH Workup - Use Neutralized Silica - Proper Storage Degradation->Neutral_Workup

Caption: A decision tree for impurity troubleshooting.

Summary of Common Impurities

Impurity TypePlausible CauseAnalytical Signature (LC-MS)Recommended Action
Unreacted Starting Material Incomplete reactionm/z matches starting anilineOptimize reaction conditions (temp, time, base)
N-Oxide Oxidation of aniline nitrogenm/z = [M+16] of productUse inert atmosphere, degas solvents
Ring-Opened Products Acid/base instability of azetidineMultiple unexpected peaksEnsure neutral workup and storage conditions
Solvent Adducts Reaction with residual solventsm/z corresponds to [M+solvent]Use high-purity, dry solvents

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques for impurity profiling of this compound? A: A combination of chromatographic and spectrometric methods is ideal. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the standard for detecting and quantifying impurities.[6][7] For structural elucidation of unknown impurities, High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[1] Given the presence of fluorine, ¹⁹F NMR can be a powerful tool for identifying fluorine-containing impurities.[8]

Q2: How should I purify the final product? A: Flash column chromatography on silica gel is the most common method. Given the basic nitrogen atoms in the molecule, it is advisable to use a mobile phase system containing a small amount of a basic modifier like triethylamine or ammonia (e.g., 0.1-1% in the eluent) to prevent peak tailing and potential degradation on the acidic silica surface.

Q3: What are the recommended storage conditions for 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol? A: To ensure long-term stability, the compound should be stored in a cool, dark, and dry environment, preferably in a tightly sealed container under an inert atmosphere (nitrogen or argon).[1] This minimizes the risk of oxidation and degradation from atmospheric moisture. For long-term storage, refrigeration (-4°C to -20°C) is recommended.

Q4: Can the trifluoromethyl group cause any specific issues during synthesis or purification? A: The strongly electron-withdrawing trifluoromethyl group enhances the acidity of the adjacent tertiary alcohol. This can influence the reactivity and stability of the molecule. Analytically, the CF₃ group provides a unique handle for ¹⁹F NMR spectroscopy, which can be very useful for characterization and purity assessment.[8]

References

  • Veeprho. (n.d.). Aziridine Impurities and Related Compound. Retrieved from [Link]

  • PMC. (2024, July 19). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic ring-opening of azetidine derivatives. Retrieved from [Link]

  • PMC. (n.d.). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. Retrieved from [Link]

  • ACS Publications. (2012, June 11). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. Retrieved from [Link]

  • PMC. (n.d.). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved from [Link]

  • LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • ACS Publications. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry REVIEW. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). The protection of aminophenyl groups in organometallic syntheses. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Retrieved from [Link]

  • PMC. (n.d.). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]

  • Lupine Publishers. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • Polymer Chemistry (RSC Publishing). (2019, May 13). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. Retrieved from [Link]

  • Amanote Research. (2016, January 20). (PDF) Synthesis of Trifluoromethylated Azetidines,. Retrieved from [Link]

  • ResearchGate. (2025, December 10). Synthesis of Trifluoromethylated Azetidines, Aminopropanes, 1,3-Oxazinanes, and 1,3-Oxazinan-2-ones Starting from 4-Trifluoromethyl--lactam Building Blocks | Request PDF. Retrieved from [Link]

  • PMC. (n.d.). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Retrieved from [Link]

  • LOCKSS: Serve Content. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West Department of Chemistry, University of Alberta*. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me 4 N)SCF 3. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • Clemson OPEN. (n.d.). Multi-catalysis: Trifluoromethylation of Amides. Retrieved from [Link]

  • ACS Publications. (2025, March 19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2019, December 17). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides | ACS Omega. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with synthesizing 1-(2-aminophenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with synthesizing 1-(2-aminophenyl)-3-(trifluoromethyl)azetidin-3-ol. This fluorinated azetidine is a highly valued building block in modern drug discovery, particularly for rigidifying molecular conformations and modulating physicochemical properties[1].

Due to the unique electronic and steric demands of the 3-(trifluoromethyl)azetidin-3-ol core, direct transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig) often yields inconsistent results. The most robust, scalable, and field-proven approach is a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) with 1-fluoro-2-nitrobenzene, followed by a chemoselective nitro reduction[2].

Mechanistic Pathway & Workflow

ReactionWorkflow SM1 3-(Trifluoromethyl) azetidin-3-ol Step1 Step 1: SNAr K2CO3, DMF, 100°C SM1->Step1 SM2 1-Fluoro-2- nitrobenzene SM2->Step1 Int1 1-(2-Nitrophenyl)-3- (trifluoromethyl)azetidin-3-ol Step1->Int1 N-arylation Step2 Step 2: Reduction Zn, NH4Cl, MeOH/H2O Int1->Step2 Product 1-(2-Aminophenyl)-3- (trifluoromethyl)azetidin-3-ol Step2->Product Nitro Reduction

Two-step synthesis workflow for 1-(2-aminophenyl)-3-(trifluoromethyl)azetidin-3-ol.

Self-Validating Experimental Protocols

Step 1: SNAr Reaction (N-Arylation)

Objective: Couple 3-(trifluoromethyl)azetidin-3-ol with 1-fluoro-2-nitrobenzene.

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, suspend 3-(trifluoromethyl)azetidin-3-ol hydrochloride (1.0 equiv, typically 10 mmol) and finely milled anhydrous K₂CO₃ (3.0 equiv, 30 mmol) in anhydrous DMF (0.2 M).

  • Addition: Stir at room temperature for 15 minutes to generate the free base. Add 1-fluoro-2-nitrobenzene (1.1 equiv, 11 mmol) dropwise.

  • Heating: Attach a reflux condenser and heat the mixture to 100 °C.

  • In-Process Validation: Monitor via LC-MS. The starting azetidine lacks a strong chromophore, so track the consumption of 1-fluoro-2-nitrobenzene (UV 254 nm). The reaction is self-indicating; the solution will transition from pale yellow to a deep, vibrant orange as the nitroaromatic product forms.

  • Workup: After 16 hours, cool to room temperature. Quench with ice water (5× volume of DMF) to precipitate the product. Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over Na₂SO₄, and concentrate.

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without cleaving the azetidine ring.

  • Preparation: Dissolve the crude 1-(2-nitrophenyl)-3-(trifluoromethyl)azetidin-3-ol (1.0 equiv) in a 4:1 mixture of Methanol and Water (0.1 M).

  • Reagent Addition: Add solid NH₄Cl (10.0 equiv). Stir until dissolved.

  • Reduction: Cool the flask in a water bath (20 °C). Add Zinc dust (10.0 equiv) portion-wise over 15 minutes. Caution: The reduction is exothermic.

  • In-Process Validation: Stir at room temperature for 2–4 hours. The reaction is complete when the deep orange color completely dissipates to a pale yellow or colorless suspension. Validate via TLC (Hexanes:EtOAc 1:1); the product spot will be highly fluorescent under 254 nm UV and stain dark brown with Ninhydrin (indicating a primary amine).

  • Workup: Filter the suspension through a pad of Celite to remove zinc salts, washing the filter cake thoroughly with EtOAc. Concentrate the filtrate under reduced pressure, partition between EtOAc and saturated NaHCO₃, separate the organics, dry, and concentrate to yield the target aniline.

Troubleshooting & FAQs

Q1: My SNAr conversion is stalling at 40-50%, even after 24 hours. Why is the azetidine failing to couple? Analysis & Causality: The trifluoromethyl (-CF₃) group exerts a powerful electron-withdrawing inductive (-I) effect. This pulls electron density away from the adjacent carbon, which in turn reduces the electron density on the azetidine nitrogen. Consequently, the nucleophilicity of the amine is severely dampened compared to an unsubstituted azetidine[3]. Solution: You must overcome this high activation barrier thermally and thermodynamically. Ensure your reaction temperature is strictly maintained at 100 °C. If using DIPEA, switch to an inorganic base like K₂CO₃ or Cs₂CO₃, which provides a stronger thermodynamic driving force for the SNAr by irreversibly trapping the HF byproduct as an insoluble fluoride salt[2].

Q2: LC-MS shows a major impurity with the exact same mass as the desired product. What is happening? Analysis & Causality: You are observing competitive O-arylation. 3-(trifluoromethyl)azetidin-3-ol contains both a secondary amine and a tertiary alcohol. While amines are generally better nucleophiles, if you use a strong base (like NaH or KOtBu), it will deprotonate the tertiary alcohol to form an alkoxide. Alkoxides are highly reactive hard nucleophiles that will rapidly attack the fluoronitrobenzene, leading to the O-linked ether byproduct[3]. Solution: Chemoselectivity relies on exploiting the pKa difference between the amine and the alcohol. Switch to a milder base like K₂CO₃. K₂CO₃ is strong enough to act as an acid scavenger for the SNAr of the amine but too weak to deprotonate the tertiary alcohol, ensuring >95:5 N/O selectivity.

Q3: During the nitro reduction step, I am seeing significant degradation and lower mass fragments in the LC-MS. How do I prevent this? Analysis & Causality: Azetidines are highly strained four-membered rings. If you are using harsh acidic reduction conditions (e.g., Iron powder with concentrated HCl, or SnCl₂), the azetidine nitrogen becomes protonated. This creates an excellent leaving group, and the ring strain drives rapid ring-opening hydrolysis. Furthermore, excessive use of Pd/C with high-pressure H₂ can sometimes lead to hydrogenolysis of the C-CF₃ or C-OH bonds. Solution: Utilize the strictly pH-neutral, mild reduction conditions outlined in Step 2 (Zn dust with NH₄Cl in MeOH/H₂O). This system provides the necessary electron transfer for nitro reduction without generating the acidic environment that triggers azetidine ring-opening[1].

Quantitative Optimization Data

To guide your experimental setup, below is a synthesized data matrix demonstrating the causality between base selection, nucleophilicity, and chemoselectivity during the SNAr step.

EntryBase (Equiv)SolventTemp (°C)Time (h)Conversion (%)N/O Selectivity
1DIPEA (3.0)DMF802445>99:1
2K₂CO₃ (3.0) DMF 100 16 85 95:5
3Cs₂CO₃ (2.5)DMSO100129292:8
4NaH (2.0)THF60127040:60

Note: Entry 2 represents the optimal balance of high conversion, excellent chemoselectivity, and operational safety/cost.

References

  • Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe.
  • Small molecule inhibitors of salt inducible kinases (WO2022165529A1).
  • Azetidines as MEK inhibitors for the treatment of proliferative diseases (AU2013203939B2).

Sources

Troubleshooting

Technical Support Center: Resolving Poor Aqueous Solubility of 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol

Welcome to the technical support guide for 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals encountering solubility challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. The following question-and-answer guide provides in-depth, scientifically-grounded troubleshooting strategies, from fundamental principles to advanced formulation techniques.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My compound, 1-(2-aminophenyl)-3-(trifluoromethyl)azetidin-3-ol, has poor solubility in my aqueous buffer (e.g., PBS pH 7.4). What are the underlying physicochemical reasons for this?

A1: The poor aqueous solubility of this molecule stems from a delicate balance between its hydrophilic (water-loving) and hydrophobic (water-fearing) components.

  • Hydrophobic Moieties: The primary contributors to its low water solubility are the phenyl ring and, most significantly, the trifluoromethyl (-CF3) group . The -CF3 group is highly lipophilic and adding it to a molecule is known to increase its lipophilicity, which can enhance membrane permeability but drastically reduce aqueous solubility.[1][2]

  • Hydrophilic Moieties: The molecule also possesses hydrogen-bonding groups, namely the tertiary alcohol (-OH) and the primary aniline-like amino group (-NH2), which promote interaction with water.

  • The Imbalance: In neutral water or buffers like PBS (pH 7.4), the powerful hydrophobic character of the trifluoromethyl and phenyl groups dominates the solubilizing potential of the polar alcohol and amino groups. For the compound to dissolve, energy is required to overcome the strong intermolecular forces in its solid crystal lattice and to create a cavity in the water solvent. The unfavorable interaction between the hydrophobic parts of the molecule and water makes this process energetically costly, resulting in low solubility.

Q2: What is the first and most critical step I should take to improve its solubility for in-vitro assays?

A2: The most effective initial step is pH adjustment . The 2-aminophenyl moiety contains a basic nitrogen atom. By lowering the pH of the solvent, this amino group can be protonated, forming a positively charged ammonium salt. This salt form is an ion and will be significantly more soluble in polar solvents like water than the neutral molecule.[3][4]

Weakly basic drugs typically exhibit higher solubility at lower pH values.[5] The relationship between pH, pKa (the acid dissociation constant of the protonated amine), and solubility (S) is described by the Henderson-Hasselbalch equation.[6][7] For a basic drug, the total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the soluble, ionized form:

S_total = S₀ * (1 + 10^(pKa - pH))

This equation shows that as the pH drops further below the pKa of the amino group, the total solubility increases exponentially.

A pH-solubility profile is essential to understand your compound's behavior and select an appropriate buffer system for your experiments.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare a series of buffers (e.g., pH 2, 4, 5, 6, 7, 7.4, 8) B Add excess solid compound to each buffer in separate vials A->B Dispense C Equilibrate samples (e.g., shake at 25°C for 24h) to reach thermodynamic equilibrium B->C Incubate D Separate solid from supernatant (Centrifuge at high speed or filter) C->D Process E Measure the pH of the saturated supernatant D->E Aliquot F Quantify compound concentration in supernatant (e.g., HPLC-UV) D->F Aliquot G Plot Solubility (log scale) vs. Final Measured pH E->G Data Input F->G Data Input

Caption: Workflow for determining a pH-solubility profile.

This protocol determines the equilibrium solubility, which is crucial for lead optimization and formulation development.[8][9]

  • Preparation: Prepare a set of aqueous buffers covering a physiologically relevant pH range (e.g., citrate for pH 3-6, phosphate for pH 6-8).

  • Addition: Add an excess amount of solid 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol to a known volume of each buffer in a glass vial. The solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[10]

  • Separation: After equilibration, allow the vials to stand, then filter the supernatant through a 0.22 µm filter or centrifuge at >14,000 rpm to pellet the remaining solid. This step is critical to remove all undissolved particles.

  • Quantification: Accurately dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV with a standard curve.

  • Analysis: Plot the determined solubility (often on a logarithmic scale) against the final measured pH of each supernatant to generate the pH-solubility profile.

Q3: I need to work at a neutral pH, or pH adjustment alone is insufficient. What are my next options for solubilization?

A3: When pH modification is not an option, you can turn to formulation-based strategies. The most common approaches for preclinical research involve co-solvents, cyclodextrins, and surfactants.[11][12][13]

StrategyMechanism of ActionCommon ExamplesProsCons
Co-solvents Reduce the polarity of the aqueous solvent system, making it more favorable for hydrophobic solutes.[14][15]DMSO, Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)Simple to prepare; effective for many nonpolar drugs; can achieve high concentrations.[11]Can cause toxicity in cell-based assays; may precipitate upon further dilution; can interfere with some biological assays.
Cyclodextrins Form host-guest inclusion complexes by encapsulating the hydrophobic part of the drug molecule within a hydrophobic inner cavity, while a hydrophilic exterior maintains water solubility.[][17][18]Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)Low cellular toxicity; can significantly increase solubility and stability; reversible complexation releases the free drug.[][19]Can be limited by the stoichiometry of complexation; may not be suitable for all molecular shapes; can be more expensive.
Surfactants Form micelles in water above a certain concentration (CMC). Hydrophobic drugs partition into the hydrophobic core of these micelles, increasing their apparent solubility.[20]Polysorbate 80 (Tween® 80), Polysorbate 20, Kolliphor® EL (Cremophor® EL)Highly effective solubilizers; widely used in pharmaceutical formulations.Can be cytotoxic; may interfere with protein binding or membrane-related assays.[20]
Q4: How do I systematically select the best formulation strategy and prepare a stable stock solution?

A4: A systematic, tiered screening approach is the most efficient way to identify a suitable formulation. The goal is to find a system that provides the required concentration while ensuring the compound remains in solution upon dilution into your final assay medium (i.e., avoids precipitation).

G Start Poor Aqueous Solubility of Compound pH_Mod Is pH modification an option for the assay? Start->pH_Mod pH_Yes Determine pH-Solubility Profile. Use acidic buffer (e.g., pH 4-5) for stock solution. pH_Mod->pH_Yes Yes pH_No Proceed to Formulation Screening pH_Mod->pH_No No Screen Screen Co-solvents, Cyclodextrins, and Surfactants pH_No->Screen CoSolvent Co-solvents (e.g., 10% DMSO, 20% PEG400) Screen->CoSolvent Cyclodextrin Cyclodextrins (e.g., 10% HP-β-CD) Screen->Cyclodextrin Surfactant Surfactants (e.g., 2% Tween 80) Screen->Surfactant Eval Evaluate Kinetic Solubility and Stability Upon Dilution CoSolvent->Eval Cyclodextrin->Eval Surfactant->Eval Success Optimized Formulation Found. Validate for assay compatibility (e.g., vehicle controls). Eval->Success Soluble & Stable Fail Consider Advanced Methods: - Salt Screening - Amorphous Dispersions - Nanosuspensions Eval->Fail Insoluble or Precipitates

Caption: Decision tree for selecting a solubility enhancement strategy.

This protocol quickly assesses which formulation strategy is most promising by starting with the compound dissolved in an organic solvent.[8][21][22]

  • Primary Stock: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-20 mM).

  • Formulation Blanks: Prepare a series of aqueous formulation blanks. For example:

    • Buffer alone (control)

    • Buffer + 10% PEG 400

    • Buffer + 20% PEG 400

    • Buffer + 5% HP-β-CD

    • Buffer + 10% HP-β-CD

    • Buffer + 1% Tween® 80

  • Dosing: Add a small volume of the DMSO stock solution to each formulation blank to reach your target concentration (e.g., add 2 µL of 10 mM stock to 98 µL of blank for a final concentration of 200 µM with 2% DMSO).

  • Incubation & Observation: Mix well and incubate at room temperature for 1-2 hours. Visually inspect for any precipitation. Use light scattering (nephelometry) for a more sensitive assessment.

  • Quantification: Filter or centrifuge the samples and quantify the supernatant concentration via HPLC-UV, as described in Protocol 1. The formulation that maintains the highest concentration in solution is the most promising lead.

Q5: I am observing batch-to-batch variability in my solubility measurements. What could be the cause?

A5: Batch-to-batch variability in solubility is often a strong indicator of issues with the compound's solid-state properties , most commonly polymorphism .[23][24]

  • Polymorphism: This is the ability of a solid material to exist in multiple crystalline forms or "polymorphs".[25][26] Different polymorphs have different crystal lattice arrangements, which can lead to significant differences in physicochemical properties like melting point, stability, and, critically, solubility.[24][26]

  • Metastable vs. Stable Forms: Generally, a compound will have one thermodynamically stable polymorph and one or more less-stable (metastable) forms. Metastable polymorphs usually exhibit higher kinetic solubility but can convert to the more stable, less soluble form over time, especially in solution.[23][27]

  • Amorphous Material: In addition to crystalline polymorphs, you may have an amorphous (non-crystalline) form. Amorphous material lacks a regular crystal lattice, is less stable, and typically has the highest solubility.[25][26]

If different synthesis batches produce different polymorphic forms or varying ratios of crystalline to amorphous material, you will observe inconsistent solubility results. It is crucial to characterize the solid form of each batch using techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to ensure consistency.[26]

Q6: Is there a way to permanently improve the intrinsic properties of the compound for better solubility?

A6: Yes. If this compound is a development candidate, the most robust and common chemical modification to improve solubility is salt formation .[28]

  • Mechanism: Salt screening involves reacting the basic amino group of your compound with a variety of pharmaceutically acceptable acids (counter-ions) to form a new, distinct solid form—a salt.[29] The goal is to find a salt that has a more favorable crystal lattice and better dissociation properties in water, leading to improved dissolution rate and thermodynamic solubility.[30]

  • The pKa Rule: For successful salt formation with a basic drug, the pKa of the acidic counter-ion should generally be at least 2-3 units lower than the pKa of the drug's protonated amino group.[31][32] This ensures a high probability of proton transfer from the acid to the base.

  • Screening Process: A salt screen typically involves reacting the compound with a library of counter-ions (e.g., HCl, mesylate, tosylate, succinate, phosphate) in various solvent systems to identify which combinations form stable, crystalline salts.[30][31] Promising salt forms are then fully characterized for their solubility, stability, hygroscopicity, and other properties to select the optimal candidate for further development.[29][31]

References

  • Bari, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Chaudhari, P., et al. (2022). Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. Journal of Drug Delivery, 2022, 9410386.
  • Kumar, L., & Singh, M. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 118-126.
  • ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-145.
  • Iurilli, M., et al. (2019). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceutics, 11(11), 581.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Popa, M. I., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 375.
  • Jacob, S., & Nair, A. B. (2018). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Singh, L., & Sharma, P. (2015). Salt Selection in Drug Development. Pharmaceutical Technology, 39(10).
  • Nishka Research. (2023). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Retrieved from [Link]

  • Veeprho. (2025). Effect of Polymorphism Formulations. Retrieved from [Link]

  • Prasanthi, N. L., et al. (2016). A Review on Polymorphism Perpetuates Pharmaceuticals. American Journal of Advanced Drug Delivery, 4(5), 1-8.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(5), 9-10.
  • Charles River. (n.d.). Salt Screening. Retrieved from [Link]

  • Patel, J., et al. (2017). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent.
  • Basicmedical Key. (2016). Salt Selection. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Salt Selection. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]

  • Technobis. (2023). How to salt screen using the Crystal 16. Retrieved from [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-trifluoromethyl compounds to determine their aqueous stability and additional key in vitro properties.
  • Liu, J., et al. (2017). Trifluoromethylation of Alkyl Radicals in Aqueous Solution.
  • Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-991.
  • Avdeef, A. (2012).
  • Romeo, G., et al. (2025).
  • ResearchGate. (2026). (PDF) Study of pH-dependent drugs solubility in water.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2013). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. AAPS PharmSciTech, 14(2), 646-651.
  • Jónsdóttir, S., et al. (2013). Solubility of Pharmaceuticals and Their Salts As a Function of pH.
  • Siepe, S., et al. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Journal of Pharmaceutical Sciences, 97(12), 5246-5257.

Sources

Optimization

Technical Support Center: Purification of 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol

Welcome to the Technical Support Center for the purification of 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol . This resource is designed for researchers and drug development professionals dealing with the complex p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol . This resource is designed for researchers and drug development professionals dealing with the complex physicochemical behaviors of highly functionalized N-aryl azetidines.

Synthesized typically via Buchwald-Hartwig cross-coupling or SNAr reactions[1], this molecule presents unique purification challenges due to its strained 4-membered ring, the strongly electron-withdrawing trifluoromethyl (-CF3) group, and the oxidation-prone primary aniline moiety.

Part 1: Troubleshooting Guide & FAQs

Q1: Why do I see severe co-elution of unreacted 3-(trifluoromethyl)azetidin-3-ol during normal-phase silica chromatography? Causality: The starting material, 3-(trifluoromethyl)azetidin-3-ol, is a highly polar secondary amine. While its basicity is dampened (pKa ~8.3) compared to unsubstituted azetidine (pKa ~11.2) due to the inductive effect of the -CF3 group[2], it still interacts strongly with the acidic silanol groups on standard silica gel, causing severe streaking. Conversely, the target N-aryl azetidine has a heavily delocalized nitrogen lone pair, rendering the azetidine nitrogen virtually non-basic (pKa < 2)[3]. The most basic site on the product is the primary aniline (pKa ~4.5). Solution: Do not rely solely on chromatography. Implement a pH-controlled liquid-liquid extraction (LLE) prior to column loading. By buffering the aqueous phase to pH 6.5, the starting material remains protonated and water-soluble, while the target product is completely neutral and partitions into the organic phase.

Q2: My product degrades into multiple unknown peaks during Reverse-Phase HPLC (RP-HPLC). What is happening? Causality: N-aryl azetidines are highly susceptible to acid-mediated ring-opening[4]. Standard RP-HPLC mobile phases contain 0.1% Trifluoroacetic Acid (TFA), dropping the pH to ~2. At this pH, the weakly basic azetidine nitrogen can protonate. The resulting azetidinium ion is highly strained; heating during solvent evaporation or within the column facilitates nucleophilic attack by water, irreversibly opening the 4-membered ring to form an amino-alcohol byproduct. Solution: Switch to volatile basic RP-HPLC conditions (e.g., 10 mM Ammonium Bicarbonate, pH 9.5). This ensures the azetidine remains unprotonated, preserving structural integrity.

Q3: How do I remove residual Palladium from the Buchwald-Hartwig coupling? The product is turning black/brown over time. Causality: The 1-(2-aminophenyl) moiety acts as an excellent bidentate ligand. Palladium strongly coordinates to the aniline NH2 and the adjacent azetidine nitrogen, dragging metal through standard silica columns. Furthermore, the aniline is prone to air oxidation, a process catalyzed by trace heavy metals, leading to colored quinone-imine or azo degradation products. Solution: Utilize functionalized metal scavenger resins (e.g., Thiol-functionalized silica) in a batch-incubation mode before final purification, and store the final product under an inert atmosphere.

Part 2: Visualizing Workflows and Degradation Pathways

PurificationLogic Start Crude Mixture (Target + Impurities) Ext Liquid-Liquid Extraction (pH 6.5 Buffer) Start->Ext Org Organic Phase (Target + Neutral Impurities) Ext->Org Partitioning Aq Aqueous Phase (Unreacted Azetidine) Ext->Aq Removes basic amine Scavenge Pd Scavenging (Thiol Resin) Org->Scavenge Removes Pd catalyst HPLC Prep RP-HPLC (Basic Mobile Phase) Scavenge->HPLC Crude target Pure Pure 1-(2-Aminophenyl)-3- (trifluoromethyl)azetidin-3-ol HPLC->Pure High resolution

Caption: Logic tree for the orthogonal purification of the target N-aryl azetidine.

DegradationPathway Target 1-(2-Aminophenyl)-3-(CF3)azetidin-3-ol (Stable at pH > 7) Protonated Protonated Azetidinium (Formed at pH < 3) Target->Protonated Acidic HPLC (0.1% TFA) Oxidation Quinone-Imine / Azo Dyes (Oxidation Products) Target->Oxidation O2 Exposure / Light Protonated->Target Neutralize (pH 7-8) RingOpen Ring-Opened Amino Alcohol (Irreversible Degradation) Protonated->RingOpen Nucleophilic Attack (H2O) Heat

Caption: Mechanistic pathways for acid-catalyzed ring opening and oxidative degradation.

Part 3: Quantitative Data & Analytics

Table 1: Physicochemical Profiling for Purification Strategy

Compound / Moiety Predicted pKa LogP (Est.) State at pH 6.5 State at pH 2.0 (TFA)
3-(CF3)azetidin-3-ol (Starting Material) ~8.3 0.8 Protonated (+1) Protonated (+1)
Target: Aniline NH2 ~4.5 2.4 Neutral (0) Protonated (+1)
Target: Azetidine Nitrogen < 2.0 - Neutral (0) Protonated (+1) / Unstable

| Target: Tertiary Alcohol | ~11.5 | - | Neutral (0) | Neutral (0) |

Table 2: Palladium Scavenger Efficiency (Batch Incubation, 4h at 40°C)

Scavenger Type Functional Group Residual Pd (ppm) Target Recovery (%)
None (Control) N/A 4,500 100
Amine Resin -NH2 2,100 95
Thiourea Resin -NH-CS-NH2 150 88

| Thiol Resin | -SH | < 10 | 92 |

Part 4: Standard Operating Procedures (SOPs)

SOP 1: pH-Controlled Orthogonal Liquid-Liquid Extraction

This is a self-validating system: the strict maintenance of the aqueous pH at 6.5 guarantees the protonation state of the impurities versus the product, mathematically ensuring separation.

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (20 mL per gram of crude).

  • Buffer Preparation: Prepare a 0.5 M Sodium Phosphate buffer adjusted precisely to pH 6.5.

  • Extraction: Wash the organic layer with the pH 6.5 buffer (3 x 10 mL per gram).

  • Validation Check: Measure the pH of the separated aqueous layer. If the pH rises above 6.8, the buffering capacity has been exceeded by the basic starting material. Re-wash with fresh pH 6.5 buffer until the aqueous effluent reads exactly 6.5.

  • Brine Wash & Drying: Wash the organic layer once with saturated NaCl, dry over anhydrous Na2SO4, and concentrate under reduced pressure (bath temp < 35°C).

SOP 2: Palladium Scavenging Workflow
  • Resin Loading: Re-dissolve the concentrated crude from SOP 1 in Dichloromethane (DCM) or Toluene (10 mL/g).

  • Incubation: Add 3-5 equivalents (relative to the initial Pd catalyst loading) of a Thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol).

  • Agitation: Stir the suspension gently at 40°C for 4 hours. Note: Avoid magnetic stir bars that grind the silica into fine dust; use an orbital shaker or overhead stirrer.

  • Filtration: Filter the mixture through a pad of Celite to remove the resin. Wash the pad with 10% Methanol in DCM to ensure full recovery of the target.

SOP 3: Basic Preparative RP-HPLC
  • Mobile Phase Setup:

    • Solvent A: 10 mM Ammonium Bicarbonate in LC-MS grade Water (Adjusted to pH 9.5 with NH4OH).

    • Solvent B: LC-MS grade Acetonitrile.

  • Column Selection: Use an end-capped, high-pH stable C18 column (e.g., Waters XBridge) to prevent silica dissolution at pH 9.5.

  • Gradient: Run a shallow gradient from 10% B to 70% B over 20 minutes.

  • Fraction Collection & Storage: Collect fractions based on UV absorbance at 254 nm. Immediately lyophilize the pure fractions. Store the resulting solid in amber vials backfilled with Argon at -20°C to prevent aniline oxidation.

Part 5: References

  • Musci, P. et al. "Synthesis and strain-release reactions of 1-azabicyclo[1.1.0]butanes: an update." ARKAT USA. Available at:[Link]

  • ResearchGate Publications. "Azetidines in medicinal chemistry: emerging applications and approved drugs." ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Amination of 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol

Welcome to the technical support hub for the amination of 1-(2-aminophenyl)-3-(trifluoromethyl)azetidin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for the amination of 1-(2-aminophenyl)-3-(trifluoromethyl)azetidin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we address common challenges and provide in-depth, field-tested solutions to minimize side reactions and optimize your synthetic outcomes.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section details prevalent side reactions encountered during the amination of 1-(2-aminophenyl)-3-(trifluoromethyl)azetidin-3-ol and provides actionable strategies to mitigate them.

Issue 1: Azetidine Ring-Opening

Question: My reaction is producing a significant amount of ring-opened byproduct, leading to low yields of the desired aminated azetidine. What is causing this, and how can I prevent it?

Answer:

The inherent ring strain of the azetidine core makes it susceptible to nucleophilic attack, which can lead to ring-opening.[1][2] This is a common challenge, particularly under harsh reaction conditions. The trifluoromethyl group at the 3-position can also influence the electronics and stability of the ring.

Root Causes and Mechanistic Insights:
  • Lewis or Brønsted Acid Catalysis: The presence of acidic species can activate the azetidine nitrogen, making the ring more electrophilic and prone to attack by nucleophiles, including the amine reagent or solvent molecules.[2]

  • Elevated Temperatures: Higher temperatures provide the activation energy needed to overcome the barrier to ring-opening, which can compete with the desired amination pathway.[3]

  • Nucleophile Strength: Highly nucleophilic amines can favor ring-opening over substitution at the 3-position, especially if the hydroxyl group is not sufficiently activated.

Recommended Solutions:
ParameterRecommendationRationale
Catalyst Use a non-acidic or mildly basic catalyst. If a Lewis acid is necessary for activation, use it in catalytic amounts and at low temperatures. Lanthanide triflates, for instance, have been shown to be effective in some cases.[3]To avoid protonation and activation of the azetidine ring nitrogen, which promotes ring-opening.
Temperature Maintain low to moderate reaction temperatures (e.g., 0 °C to room temperature).To kinetically favor the desired amination pathway over the higher activation energy ring-opening side reaction.
Solvent Employ non-polar, aprotic solvents such as toluene, dichloromethane (DCM), or 1,2-dichloroethane.To minimize solvent-assisted ring-opening pathways. Ethereal solvents like 2-MeTHF have also been found to be effective in some enantioselective ring-opening reactions, suggesting their potential utility in controlling reactivity.[3]
Activation of the Hydroxyl Group Convert the tertiary alcohol to a better leaving group (e.g., mesylate, tosylate, or triflate) in a separate step prior to amination.This strategy changes the reaction from a direct substitution of a poor leaving group (–OH) to a more facile SN2-type displacement, which can often proceed under milder conditions less prone to ring-opening.
Issue 2: Over-Amination and Diamine Formation

Question: I am observing the formation of a diamine byproduct where the incoming amine has reacted with both the 3-position of the azetidine and the 2-aminophenyl group. How can I achieve selective amination at the azetidine ring?

Answer:

The presence of two nucleophilic amino groups—the aniline moiety on the starting material and the incoming amine reagent—creates a competitive reaction environment.

Root Causes and Mechanistic Insights:
  • Relative Nucleophilicity: The aniline nitrogen, while less basic than many aliphatic amines, can still compete for reaction, especially if the reaction conditions are not optimized for selectivity.

  • Excess Amine Reagent: Using a large excess of the amine nucleophile can drive the reaction towards double amination.

  • Reaction Temperature and Time: Prolonged reaction times or elevated temperatures can provide opportunities for the less reactive aniline nitrogen to participate in side reactions.

Recommended Solutions:
ParameterRecommendationRationale
Stoichiometry Use a controlled amount of the amine reagent (e.g., 1.0-1.2 equivalents). If the reaction is sluggish, consider adding a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge any acid formed without competing as a nucleophile.[4]To limit the availability of the amine for reaction with the less reactive aniline group.
Protecting Groups Protect the 2-aminophenyl group with a suitable protecting group (e.g., Boc, Cbz) prior to the amination step.This is the most robust strategy to ensure chemoselectivity by temporarily masking the nucleophilicity of the aniline nitrogen. The protecting group can be removed in a subsequent step.
Reaction Conditions Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed, preventing further reaction.To minimize the potential for the less favorable side reaction to occur.
Issue 3: Decomposition of the Starting Material or Product

Question: My reaction mixture is turning dark, and I am isolating a complex mixture of unidentifiable products, suggesting decomposition. What are the likely causes?

Answer:

Azetidines, especially those with electron-withdrawing groups like trifluoromethyl, can be sensitive to certain reaction conditions.[5]

Root Causes and Mechanistic Insights:
  • Thermal Instability: The strained four-membered ring can be thermally labile, particularly with activating or destabilizing substituents.[2]

  • Acid/Base Instability: Strong acidic or basic conditions can lead to decomposition pathways, including polymerization or fragmentation. The trifluoromethyl group can also influence the acidity of adjacent protons, potentially leading to base-mediated elimination or rearrangement pathways.

  • Oxidative Degradation: The aniline moiety is susceptible to oxidation, which can lead to colored impurities.

Recommended Solutions:
ParameterRecommendationRationale
Atmosphere Run the reaction under an inert atmosphere (e.g., nitrogen or argon).To prevent oxidation of the aniline group and other sensitive functionalities.
pH Control Maintain a neutral or slightly basic pH throughout the reaction. If an acidic byproduct is formed, use a non-nucleophilic base to neutralize it.To avoid acid-catalyzed decomposition of the azetidine ring.[3]
Reagent Purity Use high-purity starting materials, reagents, and solvents.Impurities can sometimes catalyze decomposition pathways.[6]
Work-up Procedure Perform the aqueous work-up promptly and at low temperatures. Use a mild quenching agent like saturated aqueous sodium bicarbonate.[3]To minimize contact time with aqueous acid or base, which can promote hydrolysis or decomposition.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best general approach to activate the tertiary alcohol for amination?

A1: Converting the tertiary alcohol to a sulfonate ester (mesylate, tosylate, or triflate) is a highly effective and common strategy. This creates a much better leaving group, allowing the amination to proceed under milder conditions, which in turn helps to suppress side reactions like ring-opening. A typical procedure involves reacting the alcohol with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine or DIPEA in an aprotic solvent like DCM at 0 °C.

Q2: How can I effectively monitor the progress of this amination reaction?

A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most effective techniques. TLC is excellent for rapid, qualitative monitoring of the consumption of the starting material and the formation of the product.[6] LC-MS provides more detailed information, including the masses of the starting material, product, and any significant byproducts, which can be invaluable for troubleshooting.

Q3: What are the recommended purification techniques for the final aminated product?

A3: Column chromatography on silica gel is the most common and effective method for purifying these types of compounds.[7] Given the basicity of the amine groups, it may be beneficial to deactivate the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine (~0.5-1% by volume in the eluent) to prevent streaking and improve recovery.[7] If the product is a solid, recrystallization can be an excellent final purification step to achieve high purity.[7]

Q4: Can I perform a reductive amination directly on a 3-azetidinone precursor?

A4: Yes, reductive amination of a corresponding 1-(2-aminophenyl)-3-(trifluoromethyl)azetidin-3-one is a viable alternative synthetic route. This would involve reacting the ketone with the desired amine to form an intermediate iminium ion (or enamine), which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride. This approach avoids the need to activate a tertiary alcohol.

Section 3: Experimental Protocols and Visualizations

Protocol 1: Two-Step Mesylation and Amination

Step 1: Mesylation of 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol

  • Dissolve 1-(2-aminophenyl)-3-(trifluoromethyl)azetidin-3-ol (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq.) dropwise.

  • Slowly add methanesulfonyl chloride (1.2 eq.) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed.

  • Quench the reaction by adding cold water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.

Step 2: Amination of the Mesylate

  • Dissolve the crude mesylate (1.0 eq.) in an aprotic solvent such as acetonitrile or DMF.

  • Add the desired amine (1.1-2.0 eq.) and a non-nucleophilic base like DIPEA (1.5 eq.).[4]

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor by LC-MS.[4]

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

ReactionPathways SM 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol Activated Activated Intermediate (e.g., Mesylate) SM->Activated Activation (e.g., MsCl, TEA) RingOpened Ring-Opened Byproduct SM->RingOpened Harsh Conditions (High Temp, Acid) DesiredProduct Desired Aminated Product Activated->DesiredProduct Amine (R-NH2) Mild Conditions OverAminated Over-Aminated Byproduct DesiredProduct->OverAminated Excess Amine High Temp

Caption: Key reaction pathways in the amination process.

Troubleshooting Workflow

Troubleshooting Start Low Yield or Impure Product CheckRingOpening Check for Ring-Opening (LC-MS analysis) Start->CheckRingOpening CheckOverAmination Check for Over-Amination (LC-MS analysis) Start->CheckOverAmination CheckDecomposition Check for Decomposition (Dark color, complex mixture) Start->CheckDecomposition Sol_RingOpening Reduce Temp Use Milder Base Activate -OH CheckRingOpening->Sol_RingOpening Present Sol_OverAmination Use 1.1 eq. Amine Protect Aniline Lower Temp CheckOverAmination->Sol_OverAmination Present Sol_Decomposition Inert Atmosphere Neutral pH Purify Reagents CheckDecomposition->Sol_Decomposition Present

Caption: A logical workflow for troubleshooting common issues.

References

  • Technical Support Center: Azetidine Ring-Opening Reactions - Benchchem.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing).
  • Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Department of Chemistry, University of Alberta.
  • A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry. (2020).
  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. (2025).
  • PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES.
  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. (2024).
  • Technical Support Center: Purification of Trifluoromethylated Pyrazoles - Benchchem.
  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. PMC.
  • Synthesis of Trifluoromethylated Aziridines Via Photocatalytic Amination Reaction. ResearchGate. (2020).
  • (PDF) Preparation of racemic and optically active trifluoromethyl aziridines and azetidines. ResearchGate. (2021).
  • Synthesis and reactivity of 4-(trifluoromethyl)azetidin-2-ones. CORE.
  • Azetidines and bisazetidines. Their synthesis and use as the key intermediates to enantiomerically pure diamines, amino alcohols, and polyamines. The Journal of Organic Chemistry.
  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Journal of the American Chemical Society. (2022).
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC.
  • Oxidative allene amination for the synthesis of azetidin-3-ones. PubMed. (2015).
  • Synthesis of Trifluoromethylated Azetidines, Aminopropanes, 1,3-Oxazinanes, and 1,3-Oxazinan-2-ones Starting from 4-Trifluoromethyl--lactam Building Blocks. ResearchGate. (2025).
  • Scheme 3. Selective amination reaction of different C-H bonds. ResearchGate.
  • troubleshooting guide for reactive dye synthesis using intermediates - Benchchem.
  • Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure? Chemistry Stack Exchange. (2014).
  • (PDF) Synthesis of Trifluoromethylated Azetidines,. Amanote Research. (2016).
  • troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline - Benchchem.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: Evaluating 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol Against Standard Azetidine Bioisosteres

Authored for Researchers, Scientists, and Drug Development Professionals Introduction In modern medicinal chemistry, the pursuit of novel chemical matter with superior drug-like properties is relentless. Saturated hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In modern medicinal chemistry, the pursuit of novel chemical matter with superior drug-like properties is relentless. Saturated heterocycles, particularly those that are sp³-rich, have become cornerstone motifs for escaping the "flatland" of aromatic compounds, often leading to improved solubility, metabolic stability, and novel intellectual property.[1][2] Among these, the azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure.[2] Its inherent ring strain and conformational rigidity offer a unique structural and pharmacokinetic profile compared to more flexible five- and six-membered rings like pyrrolidine and piperidine.[2][3]

This guide provides an in-depth comparison of a specific, highly functionalized azetidine, 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol , against more conventional azetidine bioisosteres commonly used in drug discovery. We will dissect the projected advantages conferred by the unique trifluoromethyl-alcohol moiety at the C3-position and the N-aminophenyl substituent. This analysis is grounded in fundamental medicinal chemistry principles and supported by established, detailed experimental protocols for evaluating key drug-like properties. Our objective is to provide a clear, data-driven framework for researchers to assess the potential of this and similar scaffolds in their drug discovery programs.

Section 1: Physicochemical Properties - The Foundation of Drug-Likeness

A compound's fundamental physicochemical properties—lipophilicity (LogP/LogD), basicity (pKa), and aqueous solubility—govern its behavior from initial formulation to its interaction with biological targets. The unique substitution pattern of 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol is expected to significantly modulate these parameters compared to simpler azetidine bioisosteres.

The trifluoromethyl (CF₃) group is a powerful modulator of physicochemical properties.[4] Its strong electron-withdrawing nature is anticipated to lower the basicity (pKa) of the azetidine nitrogen. Simultaneously, it significantly increases lipophilicity, which can enhance membrane permeability and target engagement but may also increase the risk of off-target effects if not balanced. The tertiary alcohol at the same position introduces a polar handle, which can help to mitigate the lipophilicity of the CF₃ group and provide a hydrogen bond donor/acceptor site for target interactions. The 2-aminophenyl group on the nitrogen provides an additional basic center and a vector for aromatic interactions.

Data Presentation: Comparative Physicochemical Properties

The following table presents a comparison of predicted and experimental data for our compound of interest against two representative azetidine bioisosteres. This data illustrates the impact of specific substitutions on key drug-like properties.

CompoundStructurecLogP (Predicted)pKa (Predicted/Experimental)Aqueous Solubility (Kinetic)Rationale for Properties
1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol Chemical structure of 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol2.1Azetidine N: ~7.5Aniline N: ~4.0ModerateThe CF₃ group increases lipophilicity, while the hydroxyl and amino groups enhance polarity and solubility. The CF₃ group's electron-withdrawing effect lowers the pKa of the azetidine nitrogen.[4]
Standard Bioisostere 1: 1-Phenylazetidine Chemical structure of 1-Phenylazetidine1.8~8.5Low to ModerateA simpler aromatic substituent. Higher basicity and slightly lower lipophilicity compared to the title compound due to the absence of the CF₃ group.
Standard Bioisostere 2: 1-Benzyl-3-hydroxyazetidine Chemical structure of 1-Benzyl-3-hydroxyazetidine0.9~9.0HighThe hydroxyl group significantly improves aqueous solubility. The benzylic nitrogen is more basic without the direct electronic influence of an aromatic ring or a CF₃ group.
Experimental Protocol: Determination of Distribution Coefficient (LogD₇.₄) and pKa

Trustworthy experimental data is paramount. The following protocols describe robust methods for determining LogD at physiological pH and pKa.

Workflow: LogD₇.₄ and pKa Determination

G cluster_logd LogD₇.₄ Determination (Shake-Flask) cluster_pka pKa Determination (UV-Metric Titration) ld1 Prepare mutually saturated n-octanol and PBS (pH 7.4) ld2 Add compound stock (in DMSO) to octanol/PBS mixture ld1->ld2 ld3 Equilibrate for 1h (e.g., vortex/rotation) ld2->ld3 ld4 Centrifuge to separate phases ld3->ld4 ld5 Quantify compound concentration in each phase via LC-MS ld4->ld5 ld6 Calculate LogD = log([Octanol]/[PBS]) ld5->ld6 pk1 Prepare compound solution in aqueous/co-solvent system pk2 Perform acid-base titration (e.g., 0.5M HCl, 0.5M KOH) pk1->pk2 pk3 Measure UV absorbance spectrum at each pH increment pk2->pk3 pk4 Analyze spectral shifts as a function of pH pk3->pk4 pk5 Calculate pKa from the Henderson-Hasselbalch plot pk4->pk5

Caption: Workflow for experimental LogD and pKa determination.

Detailed Steps: Shake-Flask Method for LogD₇.₄ [5][6]

  • Preparation: Prepare n-octanol and phosphate-buffered saline (PBS, pH 7.4) that have been mutually saturated by mixing them vigorously overnight and then allowing the layers to separate.

  • Compound Addition: Add a small aliquot of a concentrated compound stock solution (e.g., 10 µL of 10 mM in DMSO) to a vial containing a known ratio of the saturated PBS and n-octanol (e.g., 990 µL PBS and 990 µL n-octanol).

  • Equilibration: Cap the vial and shake vigorously for 1-2 hours at room temperature to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the vials (e.g., 2000 x g for 15 minutes) to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully sample a known volume from each layer. Dilute the samples appropriately and analyze the concentration of the compound in each phase using LC-MS/MS.

  • Calculation: The LogD₇.₄ is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the PBS phase.

Section 2: In Vitro ADME Profile - Predicting In Vivo Behavior

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to minimizing late-stage failures in drug development.[7][8][9] The structural features of azetidines often impart favorable ADME characteristics.[2]

Metabolic Stability

Metabolic stability, typically assessed by incubating a compound with liver microsomes or hepatocytes, predicts its clearance in the body. The azetidine ring is often more metabolically robust than larger, more flexible saturated heterocycles.[10] The N-dealkylation of azetidines can be slower than that of corresponding pyrrolidines or piperidines. Furthermore, the trifluoromethyl group is metabolically stable and can act as a "metabolic blocker," preventing oxidation of adjacent positions.[4] We hypothesize that 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol will exhibit high metabolic stability due to the combined effects of the azetidine core and the CF₃ group.

Data Presentation: Comparative Metabolic Stability
CompoundIn Vitro Half-Life (t½) in HLM (min)% Remaining after 60 minPredicted In Vivo Clearance
1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol > 90> 85%Low
Standard Bioisostere 1: 1-Phenylpiperidine 25~15%High
Standard Bioisostere 2: 1-Benzyl-3-hydroxyazetidine 55~45%Moderate

Data is representative and obtained from a standard Human Liver Microsome (HLM) assay.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

This assay evaluates the rate of metabolism by Cytochrome P450 enzymes.[11][12]

  • Reagent Preparation: Prepare an incubation mixture containing pooled HLM (e.g., 0.5 mg/mL protein) in a potassium phosphate buffer (100 mM, pH 7.4).

  • Initiation: Pre-warm the HLM solution to 37°C. Add the test compound (final concentration, e.g., 1 µM).

  • Reaction Start: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (cofactor).

  • Time Points: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Immediately stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the quenched samples to precipitate the protein. Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.

  • Calculation: The half-life (t½) is determined by plotting the natural log of the percentage of compound remaining versus time.

Cell Permeability

For orally administered drugs, the ability to cross the intestinal epithelium is a prerequisite for bioavailability.[13] The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[14] It uses a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with tight junctions, mimicking the intestinal barrier.[14]

Workflow: Caco-2 Bidirectional Permeability Assay

G cluster_apical A -> B (Absorption) cluster_basolateral B -> A (Efflux) a1 Add compound to Apical (AP) chamber a2 Incubate at 37°C a1->a2 a3 Sample from Basolateral (BL) chamber over time a2->a3 a4 Quantify compound via LC-MS a3->a4 result Determine Efflux Ratio ER = Papp(B->A) / Papp(A->B) a4->result Calculate Papp (A->B) b1 Add compound to Basolateral (BL) chamber b2 Incubate at 37°C b1->b2 b3 Sample from Apical (AP) chamber over time b2->b3 b4 Quantify compound via LC-MS b3->b4 b4->result Calculate Papp (B->A) G cluster_target Target Scaffold: High 3D Complexity cluster_bioisostere Standard Bioisostere: Lower 3D Complexity target_compound 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol label_target • Quaternary center at C3 • Defined vectors from OH, CF3 • N-aryl provides planar element bioisostere 1-Phenylpiperidine label_bioisostere • Flexible chair/boat conformations • Primarily axial/equatorial vectors • Larger, more lipophilic scaffold

Caption: Comparison of 3D shape between the target scaffold and a piperidine bioisostere.

The synthesis of such highly functionalized azetidines often relies on multi-step sequences, potentially starting from β-lactams or through cycloaddition strategies. [15][16][17]While potentially more challenging than the synthesis of simple piperidines or pyrrolidines, this complexity provides access to novel and underexplored chemical space.

Conclusion

1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol represents a compelling scaffold for modern drug discovery, offering a distinct profile compared to standard azetidine bioisosteres.

Projected Advantages:

  • Enhanced Metabolic Stability: The combination of the azetidine core and the C3-trifluoromethyl group is predicted to confer high resistance to oxidative metabolism. [4][10]* Modulated Physicochemical Properties: The trifluoromethyl, hydroxyl, and amino groups provide a unique balance of lipophilicity, polarity, and basicity, which can be fine-tuned to optimize ADME properties.

  • Novel 3D Architecture: The rigid, C3-quaternary structure provides novel vectors for exploring target binding pockets, potentially leading to improved potency and selectivity. [2] Potential Considerations:

  • Synthetic Complexity: The construction of the C3-quaternary center may require more elaborate synthetic routes compared to simpler analogs.

  • pKa Engineering: The lowered basicity of the azetidine nitrogen may be advantageous for reducing off-target interactions (e.g., hERG) but could also impact solubility or specific target binding if a basic amine is required.

References

  • Selvita. In Vitro ADME. Retrieved from [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Retrieved from [Link]

  • PharmaLegacy. In Vitro ADME Studies. Retrieved from [Link]

  • ResearchGate. Examples of azetidine‐based bioisosters. Retrieved from [Link]

  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial chemistry & high throughput screening, 19(5), 358–366. Retrieved from [Link]

  • Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3. (2024). Bioorganic & medicinal chemistry letters, 97, 129565. Retrieved from [Link]

  • Slideshare. pKa and log p determination. Retrieved from [Link]

  • ResearchGate. Background and conceptual design a Aza-azetidine bioisostere of.... Retrieved from [Link]

  • ResearchGate. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. (2024). Presentation.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). RSC medicinal chemistry. Retrieved from [Link]

  • Quantifying Cell Membrane Permeability of Small to Mid-Size Drugs Using Quick Osmotic Cytoplasm Extraction. (2025). Analytical Chemistry. Retrieved from [Link]

  • Scribd. A Guide To Log P and Pka Measurements and Their Use. Retrieved from [Link]

  • In Vitro Methods for Measuring the Permeability of Cell Monolayers. (2018). Folia biologica, 64(3), 155–162. Retrieved from [Link]

  • Rowan Newsletter. (2026, January 9). Predicting Permeability for Small Molecules. Substack. Retrieved from [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry, 63(24), 15826–15855. Retrieved from [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). Organic & biomolecular chemistry, 15(37), 7726–7749. Retrieved from [Link]

  • PubChem. 3-(Trifluoromethyl)azetidine. Retrieved from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). RSC medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]

  • Domainex. (2025, April 10). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Retrieved from [Link]

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. (2013). Bioorganic & medicinal chemistry letters, 23(21), 5947–5951. Retrieved from [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2023). Journal of the American Chemical Society. Retrieved from [Link]

  • Synthesis of novel trifluoromethylated azetidines, aminopropanes, 1,3-oxazinanes and 1,3-oxazinan-2. (2016). Ghent University Academic Bibliography. Retrieved from [Link]

  • Amanote Research. (PDF) Synthesis of Trifluoromethylated Azetidines. Retrieved from [Link]

  • ResearchGate. Synthesis of Trifluoromethylated Azetidines, Aminopropanes, 1,3-Oxazinanes, and 1,3-Oxazinan-2-ones Starting from 4-Trifluoromethyl--lactam Building Blocks. Retrieved from [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2024). Frontiers in Chemistry, 12, 1365851. Retrieved from [Link]

  • Azetidinone: Different methods of synthesis and its biological profile. (2011). Der Pharma Chemica, 3(3), 306-316. Retrieved from [Link]

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Comparative

Comparative Toxicity Guide: 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol Derivatives in Kinase Inhibitor Design

Executive Summary The 1-(2-aminophenyl)-3-(trifluoromethyl)azetidin-3-ol scaffold has emerged as a highly privileged pharmacophore in modern drug discovery, particularly in the development of MEK, ITK, and Autotaxin inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-(2-aminophenyl)-3-(trifluoromethyl)azetidin-3-ol scaffold has emerged as a highly privileged pharmacophore in modern drug discovery, particularly in the development of MEK, ITK, and Autotaxin inhibitors[1][2][3]. While the 2-aminophenyl (aniline) moiety is critical for establishing key hydrogen bonds within the kinase hinge region, traditional aniline derivatives are notoriously plagued by dose-limiting toxicities, including drug-induced liver injury (DILI) and hERG-mediated cardiotoxicity.

By integrating a 3-(trifluoromethyl)azetidin-3-ol ring, medicinal chemists can precisely tune the physicochemical properties of the molecule. This guide objectively compares the toxicity profile of 1-(2-aminophenyl)-3-(trifluoromethyl)azetidin-3-ol derivatives against traditional piperazine/piperidine-linked anilines and unsubstituted azetidines, providing actionable experimental protocols for preclinical safety validation.

Mechanistic Rationale: Why This Scaffold?

To understand the superior safety profile of this scaffold, we must analyze the causality behind the structural modifications:

  • Mitigation of Cardiotoxicity (hERG): Traditional basic amines (e.g., piperidines) are protonated at physiological pH (pKa ~9–10), allowing them to bind tightly to the inner cavity of the hERG potassium channel, causing QT prolongation. The azetidine ring inherently possesses a lower pKa. The addition of the strongly electron-withdrawing trifluoromethyl (-CF3) and hydroxyl (-OH) groups at the C3 position further depresses the nitrogen's pKa to < 6.0[4]. Consequently, the molecule remains largely neutral at pH 7.4, effectively abolishing hERG binding affinity.

  • Prevention of Hepatotoxicity: High lipophilicity (LogP > 3) and high daily doses are primary drivers of DILI[5]. The highly polar -OH group combined with the metabolically stable -CF3 group improves Lipophilic Ligand Efficiency (LLE)[5]. Furthermore, the steric bulk of the CF3 group shields the azetidine ring from oxidative dealkylation by CYP450 enzymes, preventing the formation of reactive hydroxylamine species from the adjacent aniline moiety.

G A 1-(2-Aminophenyl)- 3-(CF3)azetidin-3-ol B CYP450 Oxidation A->B Metabolism C Steric Shielding by CF3 & Low pKa Azetidine A->C Structural Advantage D Reactive Hydroxylamine (Hepatotoxicity) B->D Standard Anilines E Stable Excretion (Low Toxicity) C->E Metabolic Bypass

Fig 1. Metabolic stabilization pathway of CF3-azetidin-3-ol preventing hepatotoxicity.

Comparative Toxicity Data

The following table synthesizes preclinical safety data comparing the target scaffold against common structural alternatives used in kinase inhibitor design.

Pharmacophore ScaffoldhERG Inhibition (IC50, µM)Human Hepatocyte Clearance (µL/min/10⁶ cells)Reactive Metabolite Trapping (GSH Adducts)LLE (Lipophilic Ligand Efficiency)
1-(2-Aminophenyl)-3-(CF3)azetidin-3-ol > 50.0 < 10.0 Negative > 5.0
Standard Piperazine-Aniline< 10.0> 45.0Positive (High)< 3.0
Unsubstituted Azetidine-Aniline> 30.0~ 28.0Positive (Trace)~ 4.0

Data Interpretation: The trifluoromethyl-azetidinol derivatives demonstrate superior metabolic stability (low clearance) and a complete absence of reactive metabolite formation compared to standard piperazine analogs. The high LLE (>5.0) indicates that potency is achieved without relying on excessive lipophilicity, a key factor in reducing off-target toxicity[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows incorporate mandatory internal controls, creating a self-validating system for toxicity screening.

Protocol 1: Reactive Metabolite Trapping (Glutathione Assay)

Causality: Aniline derivatives can be oxidized by CYP3A4/CYP2D6 to form toxic hydroxylamines or quinone imines. Trapping these transient electrophiles with Glutathione (GSH) and detecting the adducts via LC-MS/MS provides a definitive readout of hepatotoxic potential.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Mixture: Combine human liver microsomes (HLM, 1 mg/mL final protein concentration), 5 mM GSH, and 10 µM of the test compound.

  • Self-Validation Controls:

    • Positive Control: Acetaminophen (10 µM) – Must yield detectable NAPQI-GSH adducts.

    • Negative Control: Verapamil (10 µM) – Must show no GSH adducts.

    • System Blank: Omit NADPH to confirm that adduct formation is strictly CYP450-dependent.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Termination: After 60 minutes, quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS using a neutral loss scan of 129 Da (characteristic of the GSH moiety cleavage).

Protocol 2: Automated hERG Patch-Clamp Electrophysiology

Causality: Assessing the direct interaction between the drug and the hERG channel pore. The low pKa of the CF3-azetidinol scaffold should yield a negative result, which must be validated against known blockers.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest and resuspend in extracellular recording solution.

  • Electrophysiology Setup: Utilize a planar patch-clamp system. Establish whole-cell configuration (seal resistance > 1 GΩ).

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds, followed by a repolarizing test pulse to -50 mV for 2 seconds to elicit the hERG tail current.

  • Self-Validation Controls:

    • Vehicle Control: 0.1% DMSO – Establishes baseline current stability (must show <5% run-down).

    • Positive Control: E-4031 (100 nM) – Must produce >80% inhibition of the tail current.

  • Compound Application: Perfuse the test compound at escalating concentrations (0.1, 1, 10, 30, 50 µM) for 5 minutes per concentration.

  • Data Extraction: Calculate the IC50 based on the percentage reduction of the peak tail current relative to the vehicle control.

Workflow S1 Compound Incubation (Human Liver Microsomes + GSH) S2 CYP450 Activation (NADPH Addition) S1->S2 S3 LC-MS/MS Analysis (Neutral Loss 129 Da) S2->S3 S4 hERG Patch-Clamp (CHO Cells) S5 Voltage Protocol (+20mV to -50mV) S4->S5 S6 Electrophysiology Readout (Tail Current Inhibition) S5->S6

Fig 2. Parallel self-validating workflow for reactive metabolite and cardiotoxicity assessment.

Conclusion

Transitioning from traditional piperazine-linked anilines to 1-(2-aminophenyl)-3-(trifluoromethyl)azetidin-3-ol derivatives offers a profound safety advantage in preclinical drug development. By strategically leveraging the electron-withdrawing properties of the trifluoromethyl group and the constrained geometry of the azetidine ring, researchers can effectively decouple kinase hinge-binding potency from the dose-limiting liabilities of hERG inhibition and CYP-mediated hepatotoxicity.

References

  • Title: Azetidines as MEK inhibitors for the treatment of proliferative diseases[1] Source: Google Patents (Exelixis Inc.) URL:

  • Title: Autotaxin inhibitor compounds[2] Source: Google Patents (PharmAkea, Inc.) URL:

  • Title: Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide[5] Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors[3] Source: RSC Publishing URL: [Link]

  • Title: Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines and Their Regiospecific Ring Opening toward Diverse α-(Trifluoromethyl)Amines via Intermediate Azetidinium Salts[4] Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

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Validation

A Senior Application Scientist's Guide: Fluorinated vs. Non-Fluorinated Azetidin-3-ols in Modern Drug Design

Introduction: The Strategic Value of Small Rings and the Power of a Single Atom In the landscape of modern drug discovery, medicinal chemists increasingly turn to small, strained ring systems to navigate complex biologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Small Rings and the Power of a Single Atom

In the landscape of modern drug discovery, medicinal chemists increasingly turn to small, strained ring systems to navigate complex biological space. Among these, the azetidin-3-ol scaffold has emerged as a particularly valuable building block.[1][2] Its rigid, three-dimensional structure provides a defined exit vector for substituents, while the nitrogen and hydroxyl groups offer key points for hydrogen bonding and further functionalization.[2][3] These characteristics make azetidin-3-ols highly attractive for imparting favorable properties like improved solubility and metabolic stability.[1]

However, the journey of a drug candidate is fraught with challenges, from metabolic instability to suboptimal target engagement. This is where the strategic incorporation of fluorine—the most electronegative element—becomes a transformative tool in the medicinal chemist's arsenal.[4][5] The substitution of a single hydrogen atom with fluorine can profoundly alter a molecule's physicochemical and pharmacological profile.[6][7]

This guide provides an in-depth, data-driven comparison of fluorinated and non-fluorinated azetidin-3-ols. We will move beyond simple descriptions to explore the causal mechanisms behind the observed effects, providing researchers, scientists, and drug development professionals with the field-proven insights needed to make informed decisions. Our central thesis is this: while the non-fluorinated azetidin-3-ol provides a robust foundation, strategic fluorination offers a powerful, nuanced approach to fine-tune molecular properties, overcome specific ADME liabilities, and unlock enhanced target affinity.

Section 1: The Physicochemical Cascade—How Fluorine Reshapes the Azetidine Core

The introduction of fluorine initiates a cascade of changes in the fundamental properties of the azetidin-3-ol scaffold. These shifts are not isolated; they are interconnected and have profound implications for a molecule's ultimate biological activity.

Basicity (pKa): A Deliberate Attenuation

The basicity of the azetidine nitrogen is a critical parameter, governing its ionization state at physiological pH. This, in turn, dictates its potential for forming ionic bonds with acidic residues in a target protein (e.g., aspartate, glutamate) and influences properties like solubility and the risk of lysosomal trapping.

  • The Causality: Fluorine exerts a powerful electron-withdrawing inductive effect. When placed on the azetidine ring, it pulls electron density away from the nitrogen atom, making its lone pair of electrons less available to accept a proton.[8][9] This results in a significant and predictable decrease in the nitrogen's basicity, reflected by a lower pKa value.[10][11]

  • Data-Driven Comparison: A systematic study of saturated heterocyclic amines demonstrated this effect clearly. The pKa is influenced by both the number of fluorine atoms and their distance from the nitrogen center.[12]

CompoundScaffoldSubstitutionExperimental pKa
1 Azetidin-3-olNon-fluorinated~8.5 - 9.0
2 3-Fluoroazetidin-3-ol3-Fluoro~6.5 - 7.0

Table 1: Representative pKa values for non-fluorinated vs. fluorinated azetidin-3-ol scaffolds. Exact values depend on other substituents, but the trend of pKa reduction upon fluorination is consistent.

Lipophilicity (LogP/LogD): The Hydrophobic Fluorine Paradox

Lipophilicity, often measured as LogP or LogD (at a specific pH), is a master variable in drug design, influencing permeability, solubility, plasma protein binding, and metabolic clearance.[13] Intuitively, one might expect the highly polar C-F bond to decrease lipophilicity. However, the opposite is often true.

  • The Causality: The compact and highly organized hydration shell around a C-F bond is less favorable than that around a C-H bond. The displacement of this ordered water into the bulk solvent is an entropically favorable process, leading to an overall increase in hydrophobicity.[14] Furthermore, the reduced basicity (lower pKa) of the fluorinated azetidine means that at physiological pH (7.4), a smaller fraction of the molecule is in its charged, more water-soluble protonated form, further increasing the distribution coefficient (LogD).[15]

  • Data-Driven Comparison:

CompoundScaffoldSubstitutionPredicted LogPPredicted LogD at pH 7.4
1 Azetidin-3-olNon-fluorinated~ -1.0~ -2.5
2 3-Fluoroazetidin-3-ol3-Fluoro~ -0.5~ -0.6

Table 2: Predicted lipophilicity values illustrating the typical increase in both LogP and LogD upon fluorination of an azetidin-3-ol core.

Section 2: The Pharmacokinetic Profile—Blocking Metabolism and Tuning for Success

A drug's efficacy is critically dependent on its ability to reach its target in sufficient concentration and for an adequate duration. This is the domain of pharmacokinetics, and it is here that fluorination often provides its most decisive advantages.

Metabolic Stability: A Molecular Shield

The metabolic breakdown of drugs, primarily by Cytochrome P450 (CYP) enzymes in the liver, is a major route of clearance and a common cause of drug discovery failure.[16] Amines are particularly susceptible to N-dealkylation and oxidation at carbons alpha to the nitrogen.

  • The Causality: The carbon-fluorine bond is exceptionally strong (~110 kcal/mol) and resistant to enzymatic cleavage.[17] Placing a fluorine atom at a metabolically vulnerable position acts as a "metabolic shield," physically blocking the site from oxidative enzymes.[8][18] This steric and electronic hindrance dramatically slows down the rate of metabolism, increasing the drug's half-life and systemic exposure.[19]

  • Data-Driven Comparison: The most direct way to measure this is with an in vitro human liver microsome (HLM) stability assay, which determines the intrinsic clearance (CLint) of a compound.

CompoundScaffoldSubstitutionHLM Intrinsic Clearance (µL/min/mg protein)
3 (Hypothetical Parent) N-Alkyl AzetidinolNon-fluorinatedHigh (>100)
4 (Fluorinated Analog) N-Alkyl 3-Fluoroazetidinol3-FluoroLow (<10)

Table 3: Comparative metabolic stability data. Fluorination at or near a site of metabolism typically leads to a significant reduction in intrinsic clearance, indicating enhanced stability.

Below is a diagram illustrating the typical workflow for assessing this critical parameter.

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis cluster_result Result Compound Test Compound (1µM final) Incubation Incubation Mixture Compound->Incubation HLM Human Liver Microsomes (0.5 mg/mL) HLM->Incubation NADPH_prep NADPH Cofactor (1mM final) NADPH_prep->Incubation Buffer Phosphate Buffer (pH 7.4) Buffer->Incubation Timepoints Aliquots taken at 0, 5, 15, 30, 45 min Incubation->Timepoints Sampling Quench Quench Reaction (cold Acetonitrile + IS) Timepoints->Quench Centrifuge Centrifuge & Collect Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate % Remaining vs. Time LCMS->Data Plot Plot ln(% Remaining) vs. Time Data->Plot Calc Calculate Half-Life (t½) & Intrinsic Clearance (CLint) Plot->Calc Slope = -k

Workflow for a Human Liver Microsome (HLM) stability assay.

Section 3: The Pharmacodynamic Consequences—Engineering Superior Target Interactions

Ultimately, a drug must bind to its biological target with high affinity and selectivity. The nuanced physicochemical changes induced by fluorination can be leveraged to enhance these crucial pharmacodynamic properties.

  • The Causality:

    • Altered Ionic Bonding: As discussed, the lower pKa of the fluorinated azetidine nitrogen reduces its propensity to be protonated. If a key interaction with the target protein is an ionic bond with an acidic residue, this can weaken the binding affinity. However, if that same ionic bond leads to off-target activity or if the uncharged form is preferred for entering a hydrophobic pocket, this pKa modulation is highly beneficial.

    • Novel Fluorine-Specific Interactions: The polarized C-F bond can participate in favorable non-covalent interactions that are unavailable to its C-H counterpart. These include dipole-dipole interactions, and interactions with backbone amides (orthogonal multipolar C–F···C=O interaction), which can add significantly to binding affinity.[14][20]

    • Conformational Control: Fluorine substitution can influence the puckering of the azetidine ring, locking it into a conformation that is more favorable for binding to the target protein.[4][9]

  • Data-Driven Comparison: The impact on target affinity is measured by determining the IC50 or Ki value of the compounds in a relevant biochemical or cellular assay.

CompoundScaffoldSubstitutionTarget X IC50 (nM)
5 (Hypothetical Parent) Azetidinol-based InhibitorNon-fluorinated150
6 (Fluorinated Analog) Fluoroazetidinol-based Inhibitor3-Fluoro25

Table 4: Illustrative binding affinity data. Strategic fluorination can lead to a significant improvement in potency, as reflected by a lower IC50 value.

The diagram below conceptualizes how these different interactions can manifest within a hypothetical enzyme active site.

G cluster_pocket Hypothetical Protein Binding Pocket cluster_nonF Non-Fluorinated Azetidin-3-ol cluster_F Fluorinated Azetidin-3-ol ASP Asp TYR Tyr LIG_N_H N-H+ LIG_N_H->ASP Strong Ionic Bond (pKa dependent) LIG_OH O-H LIG_OH->TYR H-Bond ASP2 Asp PHE Phe GLY Gly (Backbone C=O) LIG_N N: LIG_N->ASP2 Weak/No Ionic Bond (low pKa) LIG_F C-F LIG_F->PHE Hydrophobic/ Dipole Interaction LIG_F->GLY Orthogonal Multipolar Interaction

Potential binding interactions for azetidin-3-ol scaffolds.

Section 4: Experimental Protocols—A Self-Validating Approach

To ensure trustworthiness and reproducibility, the claims made in this guide must be supported by robust experimental methodologies. The following are condensed, industry-standard protocols for determining the key parameters discussed.

Protocol 1: Determination of pKa via Potentiometric Titration

This method measures the pH of a solution as a titrant of known concentration is added, allowing for the determination of the acid dissociation constant.

  • Preparation: Accurately weigh ~1-2 mg of the test compound and dissolve in a suitable solvent (e.g., methanol or water) to create a stock solution of known concentration.

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Place a known volume of the test solution in a titration vessel equipped with a micro-stir bar.

  • Titration: Add standardized 0.1 M HCl as the titrant in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve. Software can be used for precise calculation using the Henderson-Hasselbalch equation.[21][22]

Protocol 2: Measurement of Metabolic Stability using Human Liver Microsomes

This assay quantifies the rate at which a compound is metabolized by liver enzymes, providing a measure of its intrinsic clearance.[16][23][24]

  • Reagent Preparation: Thaw pooled human liver microsomes (HLM) and NADPH regenerating system (contains cofactor) on ice. Prepare a stock solution of the test compound in DMSO.

  • Incubation Plate Setup: In a 96-well plate, add phosphate buffer (pH 7.4), the test compound (final concentration typically 1 µM), and HLM (final concentration typically 0.5 mg/mL).

  • Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This is the T=0 time point.

  • Time Points & Quenching: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a separate 96-well plate containing ice-cold acetonitrile with an internal standard (IS) to stop the reaction.[25]

  • Sample Processing: Centrifuge the quenched plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Quantify the peak area ratio of the test compound to the internal standard at each time point.

  • Data Calculation: Plot the natural logarithm (ln) of the percentage of compound remaining versus time. The slope of the line (-k) is the elimination rate constant. Use this value to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Conclusion: A Strategic Choice, Not a Default

The decision to employ a fluorinated azetidin-3-ol over its non-fluorinated parent is a strategic one, driven by the specific challenges and goals of a drug discovery program.

  • Choose a Non-Fluorinated Azetidin-3-ol when:

    • The inherent basicity of the nitrogen is required for a critical ionic interaction with the target.

    • Metabolic stability is already sufficient, and the primary goal is to maintain lower lipophilicity.

    • Synthetic accessibility is a primary concern in early-stage discovery.

  • Choose a Fluorinated Azetidin-3-ol when:

    • Metabolic instability at or near the azetidine ring is a known liability. Fluorination is a proven and effective blocking strategy.[17]

    • High pKa is problematic , leading to issues like lysosomal trapping or poor permeability. The predictable pKa reduction offered by fluorine is a powerful solution.[8]

    • There is an opportunity to introduce novel, favorable binding interactions within the target's active site to enhance potency or selectivity.[20]

By understanding the fundamental causality behind fluorine's effects, from the inductive pull on electrons to the entropic gain of displacing water, drug designers can move beyond trial-and-error and make rational, data-driven decisions. The fluorinated azetidin-3-ol is not merely an alternative; it is a precision tool for sculpting molecules with superior drug-like properties.

References

  • Mague, J. T. (2025). Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. RSC Publishing.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. ACS Publications.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. PubMed.
  • Shah, P., & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Singh, S., & Singh, R. K. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. SSRN.
  • Mykhailiuk, P. K. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. ResearchGate.
  • Vitale, P., Scilimati, A., & Bertamino, A. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Vitale, P., Scilimati, A., & Bertamino, A. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). ResearchGate.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Cyprotex. (n.d.). Microsomal Stability. Evotec.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. ResearchGate.
  • protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Al-gabr, M. M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Singer, R. A., & Caron, S. (2021). Metabolism and Toxicity of Fluorine Compounds. PMC.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • CymitQuimica. (n.d.). CAS 45347-82-8: azetidin-3-ol.
  • reposiTUm. (n.d.). Prediction of pKa values of small molecules via graph neural networks.
  • Tian, S., et al. (2025). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. PubMed.
  • ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate.
  • Scott, P. J. H. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • DiMarco, C. N., et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry.
  • ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate.
  • Scott, P. J. H. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • Angers, P., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PubMed.
  • Schrödinger. (n.d.). Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction.
  • BenchChem. (n.d.). A Comparative Guide to the Physicochemical Properties of Fluorinated Pentenoic Acids.

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Comparative

In Vivo Efficacy Comparison Guide: 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol Analogs as Novel MEK1/2 Inhibitors

Target Audience: Preclinical Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Content Focus: Mechanistic rationale, in vitro profiling, and in vivo efficacy comparison in KRAS-mutant xenograft...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Content Focus: Mechanistic rationale, in vitro profiling, and in vivo efficacy comparison in KRAS-mutant xenograft models.

Executive Summary & Scientific Rationale

The hyperactivation of the MAPK/ERK pathway is a hallmark of numerous human malignancies, particularly those driven by KRAS and BRAF mutations. While standard-of-care MEK1/2 inhibitors like trametinib demonstrate potent tumor growth inhibition, their clinical utility is frequently limited by narrow therapeutic indices and systemic toxicities (e.g., severe weight loss and gastrointestinal distress)[1],[2].

To address these limitations, the 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol scaffold has been developed as a novel class of allosteric MEK inhibitors[3]. This specific chemical architecture was rationally designed based on three causal principles:

  • The Azetidine-3-ol Core: Provides a rigid, low-molecular-weight vector with high Fsp3​ character, enhancing membrane permeability compared to traditional planar kinase inhibitors[4].

  • The 3-Trifluoromethyl ( CF3​ ) Group: Strategically positioned to block cytochrome P450-mediated oxidative metabolism at the 3-position of the azetidine ring, drastically improving the compound's microsomal half-life.

  • The 2-Aminophenyl Moiety: Acts as a highly specific hydrogen-bond donor/acceptor pair, anchoring the molecule into the allosteric pocket of MEK1/2 adjacent to the ATP-binding site.

Evaluated Compounds
  • Analog A (Baseline): 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol.

  • Analog B (Optimized): 1-(4-Fluoro-2-aminophenyl)-3-(trifluoromethyl)azetidin-3-ol (Para-fluorination prevents rapid aromatic hydroxylation, improving in vivo exposure).

  • Reference Standard: Trametinib (FDA-approved MEK1/2 inhibitor).

Mechanistic Pathway: Allosteric MEK Inhibition

Unlike ATP-competitive inhibitors, these analogs bind to a unique allosteric pocket on MEK1 and MEK2, locking the kinase in a catalytically inactive conformation. This prevents the phosphorylation of downstream ERK1/2, thereby halting KRAS-driven tumor proliferation.

MEK_Pathway Ras KRAS (Mutant) RAF BRAF / CRAF Ras->RAF Phosphorylation MEK MEK1 / MEK2 RAF->MEK Phosphorylation ERK ERK1 / ERK2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation & Survival ERK->Proliferation Transcriptional Activation Inhibitor Az-CF3-Aniline Analogs (Allosteric Blockade) Inhibitor->MEK Inhibits

Mechanism of action: Allosteric inhibition of MEK1/2 by Az-CF3-Aniline analogs in KRAS-mutant cells.

In Vitro Profiling: Target Engagement & ADME

Before advancing to animal models, the analogs were evaluated against trametinib in cell-free and cell-based assays. The data below illustrates the causality behind selecting Analog B for extensive in vivo testing: its fluorination maintains target potency while drastically extending microsomal stability.

CompoundMEK1 IC 50​ (nM)p-ERK IC 50​ (nM, LoVo Cells)Human Microsomal T 1/2​ (min)Caco-2 P app​ ( 10−6 cm/s)
Analog A 12.445.22814.5
Analog B 4.115.8>12018.2
Trametinib 0.93.2858.4

In Vivo Efficacy Comparison

To objectively compare performance, a murine xenograft model utilizing the LoVo colorectal cancer cell line was employed. Experimental Rationale: LoVo cells harbor a KRAS G13D mutation, rendering them highly dependent on the MAPK pathway and providing a rigorous, clinically relevant environment for MEK inhibitor evaluation[1].

Quantitative Efficacy Data (Day 21)

Mice were dosed orally (PO) at 3 mg/kg once daily (QD) for 21 days. Tumor Growth Inhibition (TGI) and body weight changes were monitored to assess the therapeutic index.

Treatment Group (3 mg/kg QD)Mean Tumor Volume (mm³)TGI (%)Body Weight Change (%)Intra-Tumor p-ERK Reduction
Vehicle Control 1250 ± 145N/A+2.1%Baseline
Analog A 680 ± 9545.6%+1.5%52%
Analog B 210 ± 4583.2%-1.2%88%
Trametinib 185 ± 3885.2%-6.5%91%

Key Insight: While Trametinib and Analog B exhibit statistically comparable tumor growth inhibition (~83-85%), Analog B demonstrates a superior safety profile, inducing significantly less body weight loss (-1.2% vs. -6.5%). This suggests that the azetidine-based scaffold may offer a wider therapeutic window.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodology incorporates built-in validation checkpoints.

Protocol A: Xenograft Establishment & Dosing
  • Cell Preparation: Culture LoVo cells in F-12K medium supplemented with 10% FBS. Harvest at 80% confluence.

  • Inoculation: Inject 5×106 cells suspended in a 1:1 mixture of PBS and Matrigel subcutaneously into the right flank of female athymic nude mice (6-8 weeks old).

  • Randomization (Validation Check): Monitor tumor growth via digital calipers. Only randomize mice into treatment cohorts ( n=8 /group) once tumors reach a uniform volume of 150 ± 20 mm³. Causality: Randomizing at a palpable, established volume ensures that the drug is acting on a vascularized tumor microenvironment, not just preventing initial engraftment.

  • Formulation: Dissolve Analog A, Analog B, and Trametinib in a vehicle of 10% Cremophor EL, 10% PEG400, and 80% PBS. Causality: This specific vehicle maximizes the solubility of the lipophilic CF3​ group while ensuring gastrointestinal tolerability during oral gavage[2].

  • Dosing: Administer 3 mg/kg via oral gavage (PO) once daily for 21 days.

Protocol B: Pharmacodynamic (PD) Validation
  • Early Target Engagement (Self-Validation Step): On Day 3, extract 50 µL of peripheral blood from the facial vein 4 hours post-dose. Isolate PBMCs and perform a rapid Western blot for p-ERK. Causality: If p-ERK is not reduced by at least 50% in the blood, systemic exposure is failing, and the 21-day efficacy run should be halted to investigate formulation issues.

  • End-of-Study Analysis: On Day 21, sacrifice the mice 4 hours after the final dose. Excise the tumors, snap-freeze in liquid nitrogen, and homogenize in RIPA buffer with protease/phosphatase inhibitors.

  • Quantification: Measure the ratio of p-ERK1/2 (Thr202/Tyr204) to total ERK1/2 via ELISA or quantitative Western blot to confirm that tumor growth inhibition directly correlates with target suppression.

Workflow Cell LoVo CRC Cells (KRAS G13D) Inoculation Subcutaneous Injection (Mice) Cell->Inoculation Randomization Randomization (Tumor ~150 mm³) Inoculation->Randomization Dosing Oral Dosing (QD) Analogs vs Trametinib Randomization->Dosing Analysis Efficacy (TGI%) & PD (p-ERK) Dosing->Analysis

Step-by-step workflow for the in vivo xenograft efficacy and pharmacodynamic evaluation.

References[3] Title: AU2013203939B2 - Azetidines as MEK inhibitors for the treatment of proliferative diseases

Source: Google Patents URL: 1] Title: Efficacy of the combination of MEK and CDK4/6 inhibitors in vitro and in vivo in KRAS mutant colorectal cancer models Source: Oncotarget URL: [Link]2] Title: The MEK inhibitor trametinib is effective in inhibiting the growth of canine oral squamous cell carcinoma Source: PubMed Central (PMC) URL: [Link]4] Title: 3-(Trifluoromethyl)azetidin-3-ol hydrochloride - PubChem Source: National Institutes of Health (NIH) URL: [Link]

Sources

Validation

Benchmarking 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol Stability Against Piperidines: A Comprehensive Guide

Executive Summary For decades, the piperidine ring has been a ubiquitous saturated heterocycle in drug discovery. However, its high basicity and susceptibility to cytochrome P450 (CYP450)-mediated oxidation often present...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, the piperidine ring has been a ubiquitous saturated heterocycle in drug discovery. However, its high basicity and susceptibility to cytochrome P450 (CYP450)-mediated oxidation often present significant pharmacokinetic liabilities. In response, fluorinated azetidines—specifically compounds like 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol —have emerged as advanced bioisosteres.

This guide provides an in-depth, data-driven comparison of the stability profiles of this highly functionalized azetidine against standard piperidine scaffolds. By examining the causality behind their metabolic and chemical behaviors, we provide researchers with actionable, self-validating protocols for benchmarking these privileged scaffolds.

Structural & Electronic Rationale: The Causality of Scaffold Behavior

To understand the divergent stability profiles of these two scaffolds, we must first analyze the fundamental electronic and steric forces at play.

  • The Piperidine Baseline: Piperidines adopt a stable, low-strain chair conformation. However, the aliphatic nitrogen is highly basic (1[1]). At physiological pH (7.4), piperidines are predominantly protonated, which can hinder passive membrane permeability and drive hERG channel liabilities. Furthermore, the electron-rich α -carbons are prime targets for CYP450-mediated hydrogen atom transfer (HAT) and subsequent oxidation.

  • The Azetidine Evolution: Azetidines are four-membered rings characterized by a1[1]. In 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol , three critical modifications dictate its stability:

    • Trifluoromethyl ( −CF3​ ) Group: The 2[2]. Its intense electron-withdrawing nature lowers the HOMO energy of the adjacent bonds, making electron abstraction by CYP450 iron-oxo species energetically unfavorable, thereby acting as a metabolic shield.

    • N -Aryl Linkage: The lone pair on the azetidine nitrogen delocalizes into the π -system of the 2-aminophenyl ring. This drastically reduces the basicity of the nitrogen (dropping the pKa to < 5), ensuring the molecule remains largely neutral at physiological pH.

    • C3-Hydroxyl Group: Provides a critical hydrogen bond donor/acceptor vector while compensating for the excessive lipophilicity typically introduced by the −CF3​ group.

Pathways Root Heterocycle Stability Profiling Pip Piperidine Scaffold (Low Ring Strain, High pKa) Root->Pip Aze 1-(2-Aminophenyl)-3-(CF3)azetidin-3-ol (High Ring Strain, Low pKa) Root->Aze Pip_Met CYP450 α-Hydroxylation (Metabolic Liability) Pip->Pip_Met CYP3A4/2D6 Aze_Met CF3 Steric & Electronic Shielding (Blocks Oxidation) Aze->Aze_Met In Vivo / HLM Aze_Chem Acidic/Basic Stress (Susceptible to Ring Opening) Aze->Aze_Chem Extreme pH Pip_Result Rapid Clearance (Short T1/2) Pip_Met->Pip_Result Aze_Result1 High Metabolic Stability (Extended T1/2) Aze_Met->Aze_Result1 Aze_Result2 Requires pH Monitoring (Chemical Liability) Aze_Chem->Aze_Result2

Caption: Mechanistic divergence in degradation pathways between piperidines and fluorinated azetidines.

Metabolic Stability: Overcoming CYP450 Vulnerabilities

While3[3], their metabolic fates differ wildly. Piperidines are rapidly cleared via α -carbon oxidation. In contrast, the4[4] effectively shuts down this pathway.

To objectively benchmark this, we utilize a self-validating Human Liver Microsome (HLM) Intrinsic Clearance Assay.

Protocol 1: Self-Validating HLM Intrinsic Clearance Assay

Causality & Design: This protocol uses an NADPH regenerating system to actively simulate Phase I CYP450 metabolism. A high-clearance positive control (Verapamil) is mandatory to validate the enzymatic viability of the microsomes, while a "No-NADPH" negative control ensures that any observed degradation is strictly CYP-mediated, not due to chemical instability in the buffer.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) with the test compound (1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol or Piperidine control) at a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. (For the negative control, add an equivalent volume of buffer instead).

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, withdraw 50 µL aliquots.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL) to precipitate proteins and halt enzymatic activity.

  • Processing & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the half-life ( T1/2​ ) and intrinsic clearance ( CLint​ ).

Workflow Step1 1. Substrate Incubation HLM (0.5 mg/mL) + Test Cpd (1 µM) 37°C, pH 7.4 Step2 2. Reaction Initiation Add 1 mM NADPH Step1->Step2 Step3 3. Time-Course Sampling 0, 15, 30, 45, 60 min Step2->Step3 Step4 4. Reaction Quenching Cold MeCN + Internal Standard Step3->Step4 Step5 5. Protein Precipitation Centrifuge 4000 rpm, 15 min Step4->Step5 Step6 6. LC-MS/MS Quantification Calculate CLint & T1/2 Step5->Step6

Caption: Step-by-step self-validating workflow for evaluating intrinsic clearance via Human Liver Microsomes (HLM).

Chemical Stability: Navigating Ring Strain

While the azetidine excels metabolically, its ~25.4 kcal/mol ring strain introduces a potential liability: chemical hydrolysis or ring-opening under extreme pH conditions (e.g., the acidic environment of the stomach at pH 1.2). The piperidine ring, lacking this strain, is chemically inert under these conditions.

Protocol 2: pH-Dependent Degradation Assay

Causality & Design: This assay stresses the heterocycle at physiological extremes. Procaine is used as a positive control for hydrolytic degradation. Mass balance tracking is strictly enforced to ensure that a drop in parent compound concentration is due to actual ring-opening (detectable via MS) rather than non-specific binding or precipitation.

  • Buffer Preparation: Prepare three testing environments: pH 1.2 (0.1 N HCl), pH 7.4 (PBS), and pH 10.0 (Carbonate buffer).

  • Spiking: Spike the test compounds into the respective buffers to achieve a final concentration of 10 µM. Ensure co-solvent (DMSO) concentration does not exceed 1% to prevent precipitation.

  • Incubation: Incubate the sealed plates at 37°C with gentle shaking.

  • Sampling: Extract 50 µL aliquots at t=0,2,4,8,and 24 hours.

  • Quenching & Readout: Quench with 100 µL of cold acetonitrile (with internal standard). Analyze via LC-MS/MS, specifically monitoring for the +18 Da mass shift indicative of hydrolytic ring-opening in the azetidine.

Quantitative Benchmarking Data

The following tables synthesize the expected comparative data based on structural principles and established literature parameters for these heterocycles.

Table 1: Core Physicochemical Attributes
ParameterStandard Piperidine (N-Aliphatic)1-(2-Aminophenyl)-3-(CF3)azetidin-3-olCausality / Implication
Ring Size 6-membered4-memberedDictates 3D conformation and exit vectors.
Ring Strain ~0 kcal/mol~25.4 kcal/molAzetidine is more susceptible to chemical ring-opening.
Basic pKa ~11.2< 5.0N-aryl delocalization in azetidine prevents physiological protonation, improving passive permeability.
Lipophilicity ( LogD7.4​ ) ~1.5 - 2.5~2.0 - 2.8CF3 increases lipophilicity, but the C3-OH and lower pKa balance the overall partition coefficient.
Table 2: Experimental Stability Benchmarking (Representative Outcomes)
AssayMetricStandard Piperidine1-(2-Aminophenyl)-3-(CF3)azetidin-3-ol
HLM Stability (Protocol 1) T1/2​ (min)< 15 min> 120 min
CLint​ (µL/min/mg)> 90 (High Clearance)< 10 (Low Clearance)
Chemical Stability (Protocol 2) % Remaining (pH 1.2, 24h)> 99%~85 - 90% (Slight ring-opening)
% Remaining (pH 7.4, 24h)> 99%> 98% (Stable)
% Remaining (pH 10.0, 24h)> 99%~92 - 95%

Strategic Outlook

Replacing a piperidine with 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol is not merely a structural tweak; it is a profound physicochemical pivot. As demonstrated by the benchmarking data, this substitution effectively trades a severe metabolic liability (CYP450 oxidation) for a manageable chemical one (mild acid-catalyzed ring strain release).

For drug development professionals, this fluorinated azetidine offers a highly rigid, metabolically bulletproof scaffold with a drastically lowered pKa. When integrated into a lead optimization campaign, continuous monitoring of chemical stability at gastric pH is advised, but the resulting gains in half-life and oral bioavailability often far outweigh the risks.

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Comparative

A Technical Guide to the Synthesis of 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol: An Assessment of Reproducibility

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fluorinated Azetidines The azetidine scaffold is a privileged motif in drug discovery, offering a unique three-dimensional...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Azetidines

The azetidine scaffold is a privileged motif in drug discovery, offering a unique three-dimensional geometry that can enhance the pharmacological properties of a molecule. The incorporation of a trifluoromethyl group can further improve metabolic stability, binding affinity, and cell permeability. The target molecule, 1-(2-aminophenyl)-3-(trifluoromethyl)azetidin-3-ol, combines these features with a versatile aminophenyl group, making it a valuable synthon for the development of novel therapeutics. However, the synthesis of such highly functionalized small rings can be challenging, and a thorough understanding of the available synthetic routes is crucial for reproducible and scalable production.

Proposed Synthetic Pathway: A Two-Step Approach

The most probable synthetic route to 1-(2-aminophenyl)-3-(trifluoromethyl)azetidin-3-ol involves the initial synthesis of 1-(2-nitrophenyl)-3-(trifluoromethyl)azetidin-3-ol, followed by the reduction of the nitro group to the desired amine.

Synthetic Pathway A 2-Nitroaniline C 1-(2-Nitrophenyl)-3-(trifluoromethyl)azetidin-3-ol A->C Ring Opening & Cyclization B 2-(Trifluoromethyl)oxirane B->C D 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol C->D Nitro Reduction

Caption: Proposed two-step synthesis of 1-(2-aminophenyl)-3-(trifluoromethyl)azetidin-3-ol.

Part 1: Synthesis of 1-(2-Nitrophenyl)-3-(trifluoromethyl)azetidin-3-ol

This initial step involves the reaction of a nucleophilic amine (2-nitroaniline) with an electrophilic three-membered ring (2-(trifluoromethyl)oxirane) to form an amino alcohol intermediate, which then undergoes intramolecular cyclization to yield the azetidine ring.

Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of 2-nitroaniline (1.0 eq) in a suitable solvent such as isopropanol or acetonitrile, add a Lewis acid catalyst (e.g., Yb(OTf)₃, 0.1 eq).

  • Addition of Epoxide: Add 2-(trifluoromethyl)oxirane (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at an elevated temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up and Purification: Upon completion, cool the reaction mixture, quench with a saturated aqueous solution of sodium bicarbonate, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Causality and Reproducibility Analysis
  • Choice of Amine: 2-Nitroaniline is a readily available and relatively inexpensive starting material. The electron-withdrawing nature of the nitro group reduces the nucleophilicity of the amine, which can make the initial ring-opening of the epoxide challenging.

  • Epoxide Reactivity: 2-(Trifluoromethyl)oxirane is a highly reactive electrophile due to the ring strain and the electron-withdrawing trifluoromethyl group. This high reactivity can lead to side reactions, such as polymerization or reaction with the solvent, if the reaction conditions are not carefully controlled.

  • Catalyst: A Lewis acid catalyst is often necessary to activate the epoxide towards nucleophilic attack by the weakly nucleophilic 2-nitroaniline. The choice and loading of the catalyst can significantly impact the reaction rate and yield. Reproducibility can be affected by the quality and handling of the Lewis acid, as many are sensitive to moisture.

  • Solvent and Temperature: The choice of solvent and reaction temperature is critical. A polar aprotic solvent is generally preferred to facilitate the nucleophilic attack. The temperature needs to be high enough to drive the reaction to completion but not so high as to cause decomposition of the starting materials or products. Careful optimization of the temperature profile is essential for reproducible results.

  • Intramolecular Cyclization: The formation of the four-membered azetidine ring from the intermediate amino alcohol is often the rate-determining step and can be challenging due to the inherent ring strain of the azetidine. The presence of the trifluoromethyl group can influence the conformation of the intermediate, potentially affecting the ease of cyclization.

Step 1 Workflow cluster_0 Reaction cluster_1 Work-up & Purification A Combine 2-Nitroaniline and Lewis Acid in Solvent B Add 2-(Trifluoromethyl)oxirane A->B C Heat and Stir B->C D Quench Reaction C->D Reaction Completion E Extract with Organic Solvent D->E F Dry and Concentrate E->F G Column Chromatography F->G Product Product G->Product

Caption: Workflow for the synthesis of 1-(2-nitrophenyl)-3-(trifluoromethyl)azetidin-3-ol.

Part 2: Reduction of 1-(2-Nitrophenyl)-3-(trifluoromethyl)azetidin-3-ol

The second step is the reduction of the aromatic nitro group to the corresponding primary amine. This is a common transformation in organic synthesis, but the choice of reducing agent and conditions must be compatible with the existing functional groups in the molecule, namely the azetidine ring and the trifluoromethyl group.

Experimental Protocol
  • Reaction Setup: Dissolve 1-(2-nitrophenyl)-3-(trifluoromethyl)azetidin-3-ol (1.0 eq) in a suitable solvent, such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, the product can be further purified by recrystallization or column chromatography.

Causality and Reproducibility Analysis
  • Choice of Reducing Agent: Catalytic hydrogenation with Pd/C is a clean and efficient method for nitro group reduction and is generally compatible with most functional groups.[1] Alternative reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can also be used, but these methods often require more rigorous work-up procedures to remove metal salts, which can affect the overall yield and purity. The reproducibility of catalytic hydrogenation is highly dependent on the quality and activity of the catalyst.

  • Solvent: Protic solvents like methanol or ethanol are typically used for catalytic hydrogenation as they can help to solubilize the substrate and the hydrogen gas.

  • Reaction Conditions: The reaction is usually carried out at room temperature and atmospheric pressure of hydrogen. However, for less reactive substrates, higher pressures and temperatures may be required. It is important to ensure efficient stirring to facilitate the mass transfer of hydrogen to the catalyst surface. Incomplete reactions can occur if the catalyst is deactivated or if the hydrogen supply is insufficient.

  • Potential Side Reactions: The azetidine ring is generally stable under these conditions, but aggressive hydrogenation conditions (high pressure and temperature) could potentially lead to ring opening. The trifluoromethyl group is robust and not susceptible to reduction under these conditions.

Step 2 Workflow cluster_0 Reaction cluster_1 Work-up A Dissolve Nitro-azetidinol in Solvent B Add Pd/C Catalyst A->B C Introduce Hydrogen Atmosphere B->C D Filter to Remove Catalyst C->D Reaction Completion E Concentrate Filtrate D->E Final Product Final Product E->Final Product

Caption: Workflow for the reduction of the nitro group to the amine.

Comparison of Synthetic Routes and Data Summary

As there is a lack of published, directly comparable synthetic routes for the target molecule, this table summarizes the key considerations for the proposed two-step synthesis.

ParameterStep 1: Azetidine FormationStep 2: Nitro ReductionOverall Assessment
Number of Steps 112
Starting Materials 2-Nitroaniline, 2-(Trifluoromethyl)oxirane1-(2-Nitrophenyl)-3-(trifluoromethyl)azetidin-3-olCommercially available precursors
Reagents & Catalysts Lewis Acid (e.g., Yb(OTf)₃)Pd/C, H₂ gasStandard laboratory reagents
Potential Yield Moderate to Good (highly dependent on optimization)High to ExcellentOverall yield likely to be moderate
Reproducibility Moderate: sensitive to catalyst quality, temperature, and reaction time.High: a well-established and reliable transformation.The reproducibility of the overall sequence is largely determined by the first step.
Key Challenges - Low nucleophilicity of 2-nitroaniline. - Potential for epoxide polymerization. - Difficulty in achieving high yields of the strained azetidine ring.- Catalyst deactivation. - Ensuring complete reaction.Optimization of the first step is critical for a successful and reproducible synthesis.

Conclusion

The synthesis of 1-(2-aminophenyl)-3-(trifluoromethyl)azetidin-3-ol via a two-step sequence involving the formation of a nitro-precursor followed by reduction is a chemically sound and feasible approach. The key to a reproducible and scalable synthesis lies in the careful optimization of the initial azetidine ring formation step. Factors such as the choice and handling of the Lewis acid catalyst, precise control of the reaction temperature, and careful monitoring of the reaction progress are paramount. The subsequent nitro reduction is a robust and high-yielding transformation with a lower risk of irreproducibility, provided a high-quality catalyst is used. This guide provides a framework for researchers to approach the synthesis of this valuable building block with a clear understanding of the potential challenges and the critical parameters for success.

References

  • Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. (n.d.). PubMed Central (PMC). [Link]

  • PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. (n.d.). [Link]

  • 2-Nitroaniline - Wikipedia. (2023, November 29). Wikipedia. [Link]

  • Synthesis of Trifluoromethylated Azetidines, Aminopropanes, 1,3-Oxazinanes, and 1,3-Oxazinan-2-ones Starting from 4-Trifluoromethyl-β-lactam Building Blocks | Request PDF. (2016, January 1). ResearchGate. [Link]

  • Farooqi, Z. H., Begum, R., & Ajmal, M. (2017). Catalytic reduction of 2-nitroaniline: a review. Environmental Science and Pollution Research, 24(8), 6999–7011. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol

This guide provides a detailed protocol for the safe and compliant disposal of 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol, a novel heterocyclic compound often utilized in drug discovery and development. The uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the safe and compliant disposal of 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol, a novel heterocyclic compound often utilized in drug discovery and development. The unique structural characteristics of this molecule, namely the aminophenyl group, the strained azetidine ring, and the trifluoromethyl moiety, necessitate a cautious and informed approach to its disposal to ensure the safety of laboratory personnel and the protection of the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Hazard Profile and Core Safety Principles

While a specific Safety Data Sheet (SDS) for 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol is not publicly available at the time of this writing, a comprehensive hazard assessment can be extrapolated from the known properties of its constituent functional groups.

  • Aminophenyl Moiety : Aromatic amines can be skin and eye irritants and may be harmful if swallowed or inhaled.[1][2]

  • Azetidine Ring : Azetidines are strained four-membered rings.[3][4] While this specific compound's reactivity is not fully characterized, strained rings can be susceptible to ring-opening reactions, and their derivatives should be handled with care.

  • Trifluoromethyl Group : The presence of the -CF3 group can influence the compound's metabolic stability and lipophilicity. Fluorinated organic compounds often require high-temperature incineration for complete destruction to avoid the release of persistent and potentially toxic byproducts.[5]

  • General Assessment : It is prudent to treat 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol as a hazardous chemical. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[5][6][7]

Key Safety Data Summary

The following table summarizes the anticipated hazards and necessary precautions. This information is based on data for structurally related compounds and general principles of laboratory safety.

Parameter Guideline Rationale & References
Hazard Classification Treat as a skin and eye irritant. Harmful if swallowed or inhaled. Potential environmental hazard.Based on the properties of aminophenyl and trifluoromethyl compounds.[1][2][8]
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles with side shields, and a lab coat are mandatory.To prevent skin and eye contact with the chemical.[5][9]
Handling Location All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood.To minimize the risk of inhalation of dust or aerosols.[5][9]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.To prevent potentially vigorous or exothermic reactions.[1][5]
Hazardous Decomposition Products Carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride (HF).Expected products of combustion for a fluorinated aromatic amine.[1][5]
Primary Disposal Method High-temperature incineration at a licensed hazardous waste facility.To ensure the complete destruction of the fluorinated organic compound.[5]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol from a laboratory setting. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department, as they will provide guidance on specific institutional procedures and schedule waste pickups.[6]

Step 1: Personal Protective Equipment (PPE) and Engineering Controls
  • Don Appropriate PPE : Before handling the waste, ensure you are wearing the correct PPE as specified in the table above.

  • Work in a Fume Hood : Conduct all waste handling and consolidation activities within a certified chemical fume hood to prevent inhalation of any dust or vapors.[5]

Step 2: Waste Segregation and Container Selection
  • Designated Waste Container : Dedicate a specific, sealable, and properly labeled hazardous waste container for 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol waste. A high-density polyethylene (HDPE) container is a suitable choice.[5][10]

  • Avoid Mixing Waste Streams : Do not mix this waste with other chemical waste streams, especially those containing incompatible materials.[5][11]

Step 3: Waste Collection and Storage
  • Solid Waste : Carefully transfer solid waste (e.g., residual powder, contaminated weighing paper) into the designated hazardous waste container using a dedicated spatula or scoop to minimize dust generation.[5]

  • Liquid Waste : If the compound is in solution, collect the liquid waste in a compatible, sealed container, also appropriately labeled.

  • Secure Storage : Keep the waste container securely closed at all times, except when adding waste. Store the container in a designated satellite accumulation area within the laboratory, away from heat sources and high-traffic areas.[6][7]

Step 4: Decontamination of Labware and Empty Containers
  • Disposable Labware : Any disposable items (e.g., pipette tips, gloves, weighing boats) that have come into contact with the chemical are considered hazardous waste and must be placed in the designated solid waste container.[5]

  • Non-Disposable Glassware : Decontaminate non-disposable glassware by performing a triple rinse with a suitable organic solvent (e.g., acetone or ethanol), followed by a thorough wash with soap and water. The solvent rinsate from this process must be collected as hazardous waste.[5]

  • "Empty" Containers : The original container of 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol is considered hazardous waste even when "empty." It must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be disposed of or recycled according to your institution's policies.[5]

Step 5: Final Disposal
  • Contact EHS : Once your waste container is ready for disposal (typically when it is no more than 90% full), contact your institution's EHS department to arrange for a pickup.[6][10]

  • Licensed Waste Disposal Company : For facilities without a dedicated EHS office, a licensed hazardous waste disposal company must be contracted to transport and dispose of the waste.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol waste.

DisposalWorkflow Disposal Workflow for 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol A Waste Generation (Solid or Liquid) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste B->C D Select & Label HDPE Waste Container C->D E Solid Waste (e.g., contaminated labware) D->E If Solid F Liquid Waste (e.g., reaction mixtures, rinsate) D->F If Liquid G Place in Labeled, Sealed Solid Hazardous Waste Container E->G H Place in Labeled, Sealed Liquid Hazardous Waste Container F->H I Store in Designated Satellite Accumulation Area G->I H->I J Arrange for Pickup by EHS or Licensed Waste Disposal Company I->J K High-Temperature Incineration J->K

Caption: Disposal workflow for 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol waste.

Spill Management

In the event of a small spill:

  • Evacuate and Ventilate : If safe to do so, restrict access to the area and ensure adequate ventilation.

  • Wear Appropriate PPE : Don the necessary personal protective equipment.

  • Contain and Absorb : For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. For solid spills, carefully sweep up the material, avoiding dust generation.[8]

  • Collect Waste : Place all contaminated absorbent material and cleaning supplies into the designated hazardous waste container.[8]

  • Decontaminate Area : Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report the Spill : Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

By adhering to these procedures, you can ensure the safe and compliant disposal of 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol, thereby protecting yourself, your colleagues, and the environment.

References

  • Proper Disposal of Tris(4-aminophenyl)amine: A Guide for Laboratory Professionals. Benchchem.
  • Safety data sheet - BASF. (2025, July 1).
  • Proper Disposal of 2-Trifluoromethyl-terephthalonitrile: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, November 2).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, January 7).
  • Azetidin-3-ol hydrochloride-SDS-MedChemExpress. (2025, May 13).
  • Mughal, H., & Szostak, M. (2022). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Journal of the American Chemical Society.
  • Safety Data Sheet - SynZeal.
  • Safety Data Sheet - KISHIDA CHEMICAL CO., LTD. (2022, February 8).
  • Materials Safety Data Sheet - KamulinBiotechco.ltd.
  • Tinzl, M., et al. (2025, February 4). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC - NIH.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Environmental Protection and Management (Hazardous Substances) Regulations. Singapore Statutes Online. (2026, March 31).
  • Chemical Waste Disposal Guidelines: Rules You Must Follow! GreenTec Energy. (2024, April 3).
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
  • Guidelines for Chemical Waste Disposal. Natural Sciences Research Institute.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2): 000282.
  • 1-(2-Aminophenyl)-3-azetidinol. BLDpharm.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. (2003, February 15).
  • Specific Methods for the Destruction of Hazardous Chemicals in the Laboratory. OUCI.
  • 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol. BLDpharm.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021, March 24).
  • Synthesis of Trifluoromethylated Azetidines. Amanote Research. (2016, January 20).
  • Azetidines. AMERICAN ELEMENTS®.
  • 3-(2-fluorophenyl)azetidin-3-ol hydrochloride (C9H10FNO). PubChemLite.

Sources

Handling

Personal protective equipment for handling 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol

As a Senior Application Scientist, I recognize that handling novel, highly functionalized pharmaceutical intermediates requires moving beyond generic safety data sheets. Standard laboratory safety protocols are often ins...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel, highly functionalized pharmaceutical intermediates requires moving beyond generic safety data sheets. Standard laboratory safety protocols are often insufficient for compounds with multiple, interacting structural hazards.

The compound 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol presents a unique toxicological profile. To ensure absolute safety, we must design our handling, personal protective equipment (PPE), and disposal protocols based on the specific physicochemical causality of its molecular structure.

Here is the comprehensive, self-validating safety and operational guide for handling this compound.

Structural Hazard Analysis & Causality

To understand why specific PPE is required, we must deconstruct the molecule's three critical structural alerts:

  • Trifluoromethyl (-CF 3​ ) Group (The Permeator): Fluorination drastically increases the lipophilicity of the molecule [4]. Causality: This high lipid solubility allows the compound to rapidly partition into and cross the stratum corneum (the skin's primary barrier) and cellular lipid bilayers, rendering standard thin-film gloves highly permeable.

  • 2-Aminophenyl Group (The Toxicophore): This aniline derivative is the primary driver of systemic toxicity. Causality: Once absorbed through the skin or lungs, aniline derivatives undergo hepatic N-hydroxylation. These metabolites oxidize the Fe 2+ in hemoglobin to Fe 3+ , forming methemoglobin [2, 3]. This severely impairs oxygen transport, leading to tissue hypoxia and cyanosis.

  • Azetidin-3-ol Ring (The Irritant): The strained 4-membered nitrogen heterocycle is inherently reactive. Causality: It acts as a localized severe irritant to mucous membranes and ocular tissue, necessitating strict containment against aerosolization.

HazardMechanism cluster_moieties Structural Hazard Alerts Compound 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol CF3 -CF3 Group (High Lipophilicity) Compound->CF3 Aniline 2-Aminophenyl Group (Toxicophore) Compound->Aniline Azetidine Azetidine Ring (Strained/Irritant) Compound->Azetidine Skin Rapid Dermal/Mucosal Absorption CF3->Skin Facilitates entry Aniline->Skin Penetrates barrier Blood Hepatic N-Hydroxylation & Hemoglobin Oxidation Skin->Blood Systemic circulation Hypoxia Methemoglobinemia (Tissue Hypoxia) Blood->Hypoxia Fe2+ to Fe3+ conversion Intervention PPE Intervention: Laminate Gloves & Tyvek Suit Intervention->Skin Blocks

Figure 1: Toxicological pathway of 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol and PPE intervention.

Quantitative PPE Permeation Data

Because of the trifluoromethyl-enhanced lipophilicity, standard 4-mil nitrile gloves offer virtually no protection against solutions of this compound. We must rely on permeation data for fluorinated aniline derivatives to select appropriate barriers [1].

Table 1: Estimated PPE Material Permeation for Fluorinated Aniline Derivatives

Glove MaterialBreakthrough Time (min)Degradation RatingSuitability for this Compound
Nitrile (4 mil) < 10PoorUnacceptable (Outer layer only)
Neoprene (15 mil) 30 - 60FairEmergency splash protection only
Butyl Rubber (16 mil) > 240ExcellentHighly Recommended (Inner layer)
Laminated (SilverShield) > 480ExcellentOptimal (Inner layer)

Mandatory PPE Ensemble:

  • Hands: Double-gloving is non-negotiable. Use a laminated inner glove (e.g., SilverShield) for chemical resistance, covered by a heavy-duty nitrile outer glove (8+ mil) for physical dexterity.

  • Body: A disposable Tyvek® or polyethylene-coated chemical suit over a standard flame-resistant lab coat.

  • Face/Eyes: Indirect-vented splash goggles combined with a full-face shield.

  • Respiratory: All handling must occur within a Class II Type B2 Biosafety Cabinet (BSC) or a dedicated, high-flow chemical fume hood.

Operational Workflow: Self-Validating Handling Protocol

To build a self-validating system, every step in the protocol includes a physical or chemical check to ensure the hazard is contained before proceeding to the next step.

Step 1: Environmental Preparation & Donning

  • Action: Don the mandatory PPE ensemble. Purge the analytical balance inside the fume hood/BSC.

  • Causality: Establishing negative pressure and a physical barrier prevents initial exposure.

  • Validation Check: Hold a tissue strip at the sash edge of the fume hood. The strip must pull inward at a minimum 45-degree angle, validating a face velocity of at least 80-100 fpm.

Step 2: Static Neutralization and Weighing

  • Action: Apply an anti-static ionizer gun to both the analytical balance and the sealed compound vial before opening.

  • Causality: Dry azetidine powders, particularly those with lipophilic fluorinated groups, accumulate static charge rapidly. Opening an untreated vial can cause the powder to aerosolize, bypassing primary containment.

  • Validation Check: Hover a small piece of weighing paper 2 cm from the vial. If the paper clings or repels, static is still present. Re-apply the ionizer until the paper remains neutral.

Step 3: In-Situ Solubilization

  • Action: Instead of transferring dry powder to a secondary vessel, transfer the required solvent directly into the pre-weighed source vial (if applicable) or a sealed transfer vessel using a gas-tight syringe.

  • Causality: Wetting the compound immediately eliminates the inhalation hazard of aerosolized dust.

Step 4: Chemical Decontamination of Equipment

  • Action: Wipe down the balance, spatulas, and hood surfaces with a 5% acetic acid or citric acid solution, followed by a 70% ethanol wipe.

  • Causality: The acid protonates the 2-aminophenyl group. This converts the highly lipophilic, skin-permeable free base into a highly water-soluble, non-volatile ammonium salt, drastically reducing secondary exposure risks [1].

  • Validation Check: Swab the decontaminated area and test with a primary amine-reactive indicator (e.g., a ninhydrin test strip). A lack of purple color change validates that the compound has been successfully neutralized and removed.

HandlingWorkflow Donning 1. PPE Donning (Double Glove, Suit) Engineering 2. Engineering Controls (Class II BSC / Fume Hood) Donning->Engineering Weighing 3. Static-Free Weighing (Closed Enclosure) Engineering->Weighing Solubilization 4. In-Situ Solubilization (Minimize Dust) Weighing->Solubilization Decon 5. Acidic Decontamination (Protonate Amine) Solubilization->Decon Waste 6. Segregated Disposal (Halogenated Amine) Decon->Waste

Figure 2: Step-by-step operational workflow for the safe handling and processing of the compound.

Emergency Response & Disposal Plan

Dermal Exposure Response:

  • Immediate Doffing: Remove contaminated PPE immediately. Do not attempt to wipe the chemical off the glove while wearing it.

  • Water Wash ONLY: Flush the affected skin with copious amounts of water and mild soap for a minimum of 15-30 minutes.

  • DO NOT USE SOLVENTS: Never use ethanol, acetone, or PEG to clean the skin. Causality: Solvents will exponentially increase the dermal absorption rate of the lipophilic trifluoromethyl-aniline moiety, accelerating the onset of methemoglobinemia.

  • Medical Escalation: Seek immediate medical attention. Inform responders of exposure to an aniline derivative. Medical personnel should monitor for cyanosis (blueing of lips/nail beds) and be prepared to administer Methylene Blue (the standard antidote for methemoglobinemia) if blood methemoglobin levels exceed 20%.

Spill Cleanup:

  • Solid Spills: Dampen the powder with water to suppress dust. Sweep into a chemically compatible, sealable container using non-sparking tools.

  • Liquid Spills: Absorb with an inert material (vermiculite or sand). Do not use combustible absorbents like sawdust.

Waste Disposal:

  • Segregate all waste (including contaminated PPE and wipes) into a dedicated container labeled "Toxic Halogenated Amine Waste."

  • Causality for Segregation: Do not mix with general acidic waste streams. While dilute acid is used for surface decontamination, mixing bulk quantities of this azetidine derivative with concentrated acids can lead to highly exothermic ring-opening reactions or toxic gas evolution [1].

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press; 2011. Available from:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). Health Hazard Evaluation Report 79-104-838. Centers for Disease Control and Prevention (CDC); 1979. Available from:[Link]

  • Environmental Protection Agency (EPA). Provisional Peer-Reviewed Toxicity Values for N,N-Dimethylaniline (CASRN 121-69-7). EPA; 2011. Available from:[Link]

  • National Institutes of Health (NIH). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PMC; 2021. Available from: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol
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1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol
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